Product packaging for Fmoc-L-Dap(N3)-OH(Cat. No.:CAS No. 684270-46-0)

Fmoc-L-Dap(N3)-OH

Cat. No.: B557526
CAS No.: 684270-46-0
M. Wt: 352,34 g/mole
InChI Key: ZITYCUDVCWLHPG-INIZCTEOSA-N
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Description

Fmoc-L-Dap(N3)-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352,34 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N4O4 B557526 Fmoc-L-Dap(N3)-OH CAS No. 684270-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITYCUDVCWLHPG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477785
Record name AG-G-63082
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684270-46-0
Record name AG-G-63082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-L-Dap(N3)-OH: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as Fmoc-L-Dap(N3)-OH. This non-proteinogenic amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a bioorthogonal azide handle, enabling site-specific modification of peptides through click chemistry.

Core Properties of this compound

This compound is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is replaced by an azide (N3) functionality.[1] This orthogonal protection scheme allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.[1]

Physicochemical and Identification Data
PropertyValue
IUPAC Name (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Synonyms Fmoc-L-β-azidoalanine, Fmoc-L-Aza-OH, Nα-Fmoc-β-azido-L-alanine
CAS Number 684270-46-0
Molecular Formula C₁₈H₁₆N₄O₄
Molecular Weight 352.34 g/mol [2][3]
Appearance White to off-white solid
Purity Typically ≥98% (HPLC)
Enantiomeric Purity Typically ≥99.9%
Storage Recommended storage at 2-8°C
Spectroscopic Data

While detailed NMR and mass spectrometry data are often found in certificates of analysis from suppliers, key spectroscopic features have been reported in the literature.

Spectroscopic TechniqueCharacteristic Feature
Infrared (IR) A characteristic absorption peak for the azide (N₃) group is observed at approximately 2100 cm⁻¹.[1]
UV-Vis The Fmoc group has a characteristic UV absorbance maximum around 301 nm, which is utilized for monitoring the completion of deprotection steps during solid-phase peptide synthesis.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a diazo-transfer reaction from Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH).

Materials:

  • Fmoc-L-Dap-OH

  • Imidazole-1-sulfonyl azide hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium carbonate (K₂CO₃)

  • Deionized water (H₂O)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Concentrated hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Fmoc-L-Dap-OH (1 equivalent) in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂.

  • Add a catalytic amount of CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride (approximately 3 equivalents).

  • Adjust the pH of the mixture to ~9 using an aqueous K₂CO₃ solution.

  • Stir the reaction mixture vigorously at room temperature for 18-24 hours.

  • After the reaction is complete, dilute the mixture with CH₂Cl₂ and separate the aqueous phase.

  • Extract the organic phase with a saturated NaHCO₃ solution.

  • Combine the aqueous extracts and wash with Et₂O to remove any remaining organic impurities.

  • Acidify the aqueous phase to pH 2 with concentrated HCl.

  • Extract the product into Et₂O (3 times).

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Diagrams and Workflows

Synthesis of this compound

G start Fmoc-L-Dap-OH reaction Diazo-Transfer Reaction (Biphasic: H2O/MeOH/CH2Cl2) start->reaction reagents Imidazole-1-sulfonyl azide HCl CuSO4·5H2O, K2CO3 (pH 9) reagents->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup product This compound workup->product G cluster_spps Solid-Phase Peptide Synthesis (SPPS) resin Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound PyBOP, DIPEA wash2 Wash (DMF) coupling->wash2 wash1->coupling wash2->resin Repeat for next AA cleavage Cleavage & Purification azide_peptide Azide-Containing Peptide cleavage->azide_peptide click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) azide_peptide->click_reaction alkyne_molecule Alkyne-Functionalized Molecule (e.g., Fluorescent Dye, Biotin) alkyne_molecule->click_reaction conjugate Peptide-Molecule Conjugate click_reaction->conjugate

References

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Dap(N3)-OH, chemically known as (2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a crucial building block in modern peptide synthesis and chemical biology. Its unique structure, incorporating a versatile azido functionality and the base-labile Fmoc protecting group, allows for the straightforward introduction of a chemical handle for subsequent modifications, such as "click" chemistry, bioconjugation, and the formation of peptide staples. This guide provides a comprehensive overview of its structure, a detailed experimental protocol for its synthesis, and relevant quantitative data.

Molecular Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap). The α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group is replaced by an azido (-N3) group.

Chemical Structure:

Key Structural Features:

  • Fmoc Group: Enables use in standard Fmoc-based solid-phase peptide synthesis (SPPS). It is readily cleaved by a mild base, typically piperidine.

  • Azido Group: A versatile functional group that is stable to standard peptide synthesis conditions. It can participate in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions, as well as Staudinger ligations.

  • Chiral Center: The α-carbon maintains the L-configuration, ensuring compatibility with natural peptide structures.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C18H16N4O4--INVALID-LINK--
Molecular Weight 352.35 g/mol --INVALID-LINK--
CAS Number 684270-46-0--INVALID-LINK--
Appearance Beige amorphous solid--INVALID-LINK--
Typical Yield 75%--INVALID-LINK--
Infrared (IR) Peaks 3303, 2103, 1690, 1536, 1446, 1341, 1259, 1088, 737 cm⁻¹--INVALID-LINK--

Synthesis of this compound: Experimental Protocol

The following protocol is adapted from a reported efficient synthesis of Fmoc-protected azido amino acids.[1] This method involves a diazo-transfer reaction from Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH).

Materials and Reagents:

  • Fmoc-L-Dap-OH

  • Imidazole-1-sulfonyl azide hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Deionized water (H2O)

  • Diethyl ether (Et2O)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Concentrated hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Fmoc-L-Dap-OH (1.0 equivalent) in a biphasic mixture of deionized water, methanol, and dichloromethane.

  • Addition of Reagents: To the vigorously stirring solution, add a catalytic amount of CuSO4·5H2O (e.g., 0.006 equivalents) followed by imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 18 hours.

  • Workup - Phase Separation: Dilute the reaction mixture with dichloromethane and separate the aqueous phase.

  • Extraction: Extract the organic phase with a saturated sodium bicarbonate solution. Combine all aqueous phases.

  • Washing: Wash the combined aqueous extracts with diethyl ether to remove any remaining organic impurities.

  • Acidification: Carefully acidify the aqueous phase to a pH of 2 using concentrated hydrochloric acid.

  • Product Extraction: Extract the acidified aqueous phase with diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a beige amorphous solid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its precursor, Fmoc-L-Dap-OH.

Synthesis_Workflow Start Fmoc-L-Dap-OH Reaction Diazo-Transfer Reaction (18h, RT, pH 9) Start->Reaction Reagents Imidazole-1-sulfonyl azide HCl CuSO4·5H2O, K2CO3 H2O/MeOH/CH2Cl2 Reagents->Reaction Workup Aqueous Workup (Phase Separation, Extraction) Reaction->Workup Purification Acidification & Extraction Workup->Purification Product This compound Purification->Product

References

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-L-Dap(N3)-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-2,3-diaminopropionic acid (N3), or Fmoc-L-Dap(N3)-OH, is a pivotal building block in modern bioconjugation. This synthetic amino acid derivative provides a versatile platform for the site-specific incorporation of an azide moiety into peptides via solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for subsequent covalent modification through highly efficient and bioorthogonal "click chemistry" reactions. This guide delineates the core mechanisms of action, provides detailed experimental protocols, presents quantitative data, and outlines the critical considerations for the successful application of this compound in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), peptide-based diagnostics, and functionalized biomaterials.

Introduction: The Role of this compound in Bioconjugation

The strategic placement of functional groups within a biomolecule is paramount for the construction of precisely defined bioconjugates. This compound is an orthogonally protected amino acid that facilitates the introduction of an azide group into a growing peptide chain during standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine, allowing for its participation in peptide bond formation, while the azide functional group on the side chain remains inert to the conditions of SPPS.[1]

Upon completion of peptide synthesis and subsequent deprotection, the azide-functionalized peptide can be chemoselectively ligated to a wide array of molecules (e.g., fluorophores, cytotoxic drugs, imaging agents, or other biomolecules) that have been functionalized with a complementary alkyne group. This ligation is most commonly achieved through two powerful bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

Core Mechanisms of Action

The utility of this compound is rooted in a two-stage process: first, its incorporation into a peptide sequence, and second, the subsequent bioconjugation reaction of the azide side chain.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of an azide-containing peptide begins with the standard procedures of Fmoc-SPPS. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

2.1.1. Fmoc Deprotection

Each cycle of amino acid addition commences with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved by treatment with a mild base, such as a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The base abstracts a proton from the fluorenyl group, leading to a β-elimination reaction that liberates the free amine and generates a dibenzofulvene-piperidine adduct.[4]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Free_Amine_Peptide H₂N-Peptide-Resin Fmoc_Peptide->Free_Amine_Peptide 20% Piperidine in DMF DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Peptide->DBF_Adduct β-elimination

Fmoc Deprotection Workflow.

2.1.2. Amino Acid Coupling

Following Fmoc deprotection, the next Fmoc-protected amino acid, in this case, this compound, is introduced. The carboxylic acid of the incoming amino acid is activated to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure or combinations of phosphonium or aminium/uronium salts like HBTU or HATU with a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[5] The completion of the coupling reaction is monitored using a qualitative test, such as the Kaiser test, which detects the presence of free primary amines.[4]

Peptide_Coupling Free_Amine_Peptide H₂N-Peptide-Resin Coupled_Peptide Fmoc-Dap(N3)-NH-Peptide-Resin Free_Amine_Peptide->Coupled_Peptide Fmoc_Dap This compound + Activating Agents (e.g., DIC/Oxyma) Fmoc_Dap->Coupled_Peptide

Peptide Bond Formation.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers, to yield the crude azide-functionalized peptide, which is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Bioconjugation via Azide-Alkyne Cycloaddition

The azide group incorporated into the peptide via this compound is the key functional moiety for bioconjugation. It undergoes a [3+2] cycloaddition reaction with an alkyne to form a stable triazole ring.[3]

2.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer.[3] The reaction requires a catalytic amount of copper(I), which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[7][8] A copper-coordinating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and enhance the reaction rate.[7][9]

CuAAC_Mechanism Azide_Peptide Peptide-N₃ Triazole_Conjugate Peptide-Triazole-Molecule Azide_Peptide->Triazole_Conjugate Alkyne_Molecule Alkyne-Molecule Cu_I Cu(I) Catalyst Alkyne_Molecule->Cu_I Forms Copper Acetylide Cu_I->Triazole_Conjugate

CuAAC Reaction Pathway.

2.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern.[10] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[10][11] The high ring strain of the cyclooctyne provides the driving force for the reaction.

SPAAC_Mechanism Azide_Peptide Peptide-N₃ Triazole_Conjugate Peptide-Triazole-Molecule Azide_Peptide->Triazole_Conjugate Strained_Alkyne Strained Alkyne-Molecule (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Conjugate Spontaneous Reaction

SPAAC Reaction Pathway.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat this step for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a blue color indicates a positive result).[4]

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), OxymaPure (3 equivalents), in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow or faint color indicates completion). If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized peptide-resin

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Swell the azide-functionalized peptide-resin in DMF.

  • Prepare a solution of the alkyne-functionalized molecule (5 equivalents) in DMF/water.

  • Prepare a stock solution of CuSO₄ (0.5 equivalents) and THPTA (2.5 equivalents) in water.

  • Prepare a fresh stock solution of sodium ascorbate (10 equivalents) in water.

  • Add the alkyne solution to the resin, followed by the CuSO₄/THPTA solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Wash the resin extensively with DMF, water, and DCM.

  • Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the crude peptide conjugate by RP-HPLC.

In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Purified azide-functionalized peptide

  • DBCO- or BCN-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)

Procedure:

  • Dissolve the purified azide-functionalized peptide in PBS to a final concentration of 1-5 mg/mL.

  • Dissolve the DBCO- or BCN-functionalized molecule in DMSO to create a concentrated stock solution.

  • Add the strained alkyne stock solution to the peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne). The final DMSO concentration should be kept below 20% to maintain peptide solubility and stability.[10]

  • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials.[6][12]

  • Lyophilize the purified conjugate.

Quantitative Data

The efficiency and kinetics of bioconjugation reactions involving this compound are critical for their successful implementation. The following tables summarize key quantitative parameters.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Typical Reagents CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA)Strained Alkyne (e.g., DBCO, BCN)
Reaction Conditions Aqueous buffer, room temperatureAqueous buffer, room temperature
Typical Reaction Time 1-4 hours2-24 hours
Yields Generally >90%[13]Generally >85%
Bioorthogonality Good, but copper can be toxic to cellsExcellent, widely used in living systems[10]

Table 2: Second-Order Rate Constants for SPAAC with Different Strained Alkynes

Strained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO0.34[14]
BCN0.28[14]

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Potential Side Reactions and Purification Strategies

During SPPS:

  • Incomplete Coupling/Deprotection: Can lead to deletion sequences. Monitoring each step with tests like the Kaiser test is crucial.[4] Capping unreacted amines after coupling can prevent the formation of deletion peptides.

  • Racemization: The risk of epimerization exists, particularly for certain amino acids, during activation. Using additives like OxymaPure and avoiding excessive base can minimize this.[5]

During Bioconjugation:

  • Copper-Mediated Peptide Degradation (CuAAC): The presence of copper ions can sometimes lead to oxidative damage to the peptide. The use of ligands and degassing of solvents can mitigate this.[8]

  • Reduction of the Azide Group: Strong reducing agents, such as dithiothreitol (DTT), can reduce the azide group. Care should be taken in buffer selection if the peptide contains disulfide bonds that require reduction.[15]

Purification:

  • Azido-Peptide: The primary method for purifying the crude peptide after cleavage from the resin is reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Bioconjugate: RP-HPLC is also the standard method for purifying the final bioconjugate, effectively separating it from unreacted peptide and the alkyne-containing molecule.[6][12] Alternative methods like size-exclusion chromatography may also be employed depending on the size of the conjugate.

Conclusion

This compound is a powerful and indispensable tool in the field of bioconjugation. Its straightforward incorporation into peptides via established SPPS protocols provides a gateway to a vast array of subsequent modifications through the highly efficient and selective azide-alkyne cycloaddition reactions. By understanding the underlying mechanisms of both peptide synthesis and click chemistry, and by adhering to optimized experimental protocols, researchers can leverage this versatile building block to construct complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The choice between the copper-catalyzed and strain-promoted pathways offers flexibility, allowing for the selection of the most appropriate conjugation strategy based on the specific requirements of the target molecule and its intended application.

References

Key features of Fmoc-L-Dap(N3)-OH for peptide modification

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Fmoc-L-Dap(N3)-OH for Peptide Modification

Introduction

This compound, also known by its systematic IUPAC name (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is a cornerstone building block for modern peptide chemistry and drug development.[1] It is a derivative of L-2,3-diaminopropionic acid, where one amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is modified to an azide (N₃).[1] This unique orthogonal protection scheme allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS), while the azide moiety serves as a bioorthogonal handle for post-synthetic modifications.[1][2]

The primary utility of the azide group lies in its ability to undergo highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2][3] This reaction enables the covalent ligation of the peptide to a vast array of alkyne-containing molecules, including fluorophores, imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains, with exceptional yields and under mild, aqueous conditions.[2][3]

Core Features and Applications

The versatility of this compound stems from its dual functionality. The Fmoc group dictates its role in peptide elongation, while the azide group provides a latent reactive site for conjugation.

  • Peptide Synthesis: It serves as a standard building block in automated or manual Fmoc-SPPS, allowing for the precise placement of an azide group at any desired position within a peptide sequence.[1][2]

  • Bioconjugation and "Click Chemistry": The azide functionality is the key enabler for CuAAC reactions. This allows for the efficient conjugation of peptides to other molecules or biomolecules, facilitating the creation of complex architectures like antibody-drug conjugates (ADCs), targeted imaging probes, and hydrogels.[1][2] The resulting 1,2,3-triazole linkage is chemically robust, mimicking the geometry of a native amide bond while being resistant to hydrolysis and enzymatic degradation.[3]

  • Drug Development: By enabling targeted delivery and modification, the incorporation of this amino acid can enhance the therapeutic properties of peptides, improving their stability, targeting, and release profiles.[4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
CAS Number 684270-46-0[5]
Molecular Formula C₁₈H₁₆N₄O₄[1][5]
Molecular Weight 352.34 g/mol [1][5][6]
Synonyms Fmoc-β-azido-Ala-OH, Fmoc-L-azidoalanine, Fmoc-Aza-OH[5][7]
Appearance White to off-white solid
Purity Typically ≥99% (HPLC)[6]
Storage Temperature 2-8°C[6]

Experimental Workflow and Visualization

The general workflow for utilizing this compound involves two main stages: peptide synthesis and post-synthetic modification. This process is outlined in the diagram below.

G cluster_0 Stage 1: Solid-Phase Peptide Synthesis (SPPS) cluster_1 Stage 2: Cleavage & Post-Synthetic Modification start Start with Resin deprotect1 Fmoc Deprotection (Piperidine in DMF) start->deprotect1 couple_aa Couple Standard Fmoc-Amino Acids deprotect1->couple_aa deprotect2 Fmoc Deprotection couple_aa->deprotect2 couple_dap Couple This compound deprotect2->couple_dap elongate Repeat Cycles for Desired Sequence couple_dap->elongate final_deprotect Final Fmoc Deprotection elongate->final_deprotect cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotect->cleave purify1 Purify Azide-Peptide (RP-HPLC) cleave->purify1 click CuAAC 'Click' Reaction (Azide-Peptide + Alkyne-Molecule) purify1->click purify2 Purify Final Conjugate (RP-HPLC) click->purify2 final_product Functional Peptide Conjugate purify2->final_product

Diagram 1: Overall workflow for peptide modification.

The core of the post-synthetic modification is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G peptide Peptide-N3 product Peptide-Triazole-Molecule (Stable Conjugate) peptide->product + alkyne Alkyne-Molecule (e.g., Fluorophore, Drug) alkyne->product catalyst Catalytic System Cu(II) + Reductant (e.g., NaAsc) + Ligand (e.g., THPTA) catalyst->product Catalyzes

Diagram 2: The CuAAC 'Click' Chemistry reaction.

Experimental Protocols

Protocol 1: Incorporation of this compound via SPPS

This protocol describes the manual coupling of this compound onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide synthesis vessel

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for 5 minutes. Drain and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

  • Coupling Activation: In a separate vial, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, continue coupling for another hour.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Post-Synthetic Modification via CuAAC Reaction

This protocol describes the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution after cleavage from the resin.

Materials:

  • Lyophilized azide-functionalized peptide

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 50 mM in water)

  • Solvent System: A buffered aqueous solution, such as PBS, potentially with a co-solvent like DMSO or t-butanol to aid solubility.

Methodology:

  • Peptide Dissolution: Dissolve the purified, lyophilized azide-peptide in the chosen solvent system to a final concentration of approximately 1-2 mM.

  • Reagent Preparation: In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-molecule (1.2-1.5 eq.).

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution (e.g., 0.1 eq.) and the THPTA ligand solution (e.g., 0.5 eq.).

  • Reaction Initiation: Add the CuSO₄/THPTA premix to the peptide/alkyne solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0 eq.).

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if using a light-sensitive molecule.

  • Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the triazole-conjugated product.

  • Purification: Once the reaction is complete, purify the final peptide conjugate from excess reagents and catalyst using reverse-phase HPLC (RP-HPLC).

  • Final Product: Lyophilize the pure fractions to obtain the final conjugate as a powder.

Quantitative Data Summary

The efficiency of the modification process is critical. The following table summarizes typical quantitative parameters for the CuAAC reaction.

ParameterTypical Value / ConditionNotes
Reaction Yield >95% to quantitativeThe CuAAC reaction is highly efficient, often proceeding to completion.[8]
Reaction Time 30 minutes - 4 hoursDependent on substrate concentration, temperature, and catalytic system.[9]
Temperature Room TemperatureThe reaction proceeds readily under mild ambient conditions.
pH Range 4 - 11The reaction is tolerant of a wide pH range, making it suitable for biological buffers.[3]
Reagent Equivalents (Relative to the limiting reagent, typically the peptide)
   Alkyne-Molecule1.2 - 2.0 eq.A slight excess is used to drive the reaction to completion.[8]
   CuSO₄0.1 - 0.25 eq.Catalytic amounts are sufficient.[8]
   Ligand (e.g., THPTA)0.5 - 1.0 eq.Used in excess of copper to stabilize the Cu(I) state and accelerate the reaction.[10]
   Reductant (NaAsc)1.0 - 5.0 eq.Ensures the copper remains in the active Cu(I) oxidation state.[10]

References

The Azide Group in Fmoc-L-Dap(N3)-OH: A Technical Guide for Advanced Peptide and Bioconjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide functional group in Nα-(9-fluorenylmethyloxycarbonyl)-L-β-azidoalanine (Fmoc-L-Dap(N3)-OH). As a versatile building block in peptide synthesis and bioconjugation, this molecule offers a gateway to a vast array of sophisticated molecular architectures and targeted therapeutics. Its unique properties, centered on the stable yet highly reactive azide moiety, enable precise, site-specific modifications of peptides through bioorthogonal "click chemistry" reactions.

Core Properties of this compound

This compound is a derivative of L-2,3-diaminopropionic acid, where the α-amino group is protected by the base-labile Fmoc group, and the β-amino group is replaced by an azide (-N3) functionality.[1] This orthogonal protection scheme allows for the selective deprotection and modification of the α-amino group during standard solid-phase peptide synthesis (SPPS), while preserving the azide for subsequent conjugation reactions.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueReferences
Chemical Formula C₁₈H₁₆N₄O₄[1][3]
Molecular Weight 352.34 g/mol [1][2][3]
Appearance White to beige amorphous solid[1]
Melting Point >155 °C (decomposition)[4]
Storage Temperature 2-8°C or -20°C[2][4]
Solubility Slightly soluble in DMF, DMSO, Methanol[4]
Purity (Typical) ≥98% (HPLC)[2][4]
Azide IR Absorption ~2100 cm⁻¹[1]

The Azide Moiety: A Hub of Bioorthogonal Reactivity

The azide group is the cornerstone of this compound's utility. It is exceptionally stable under the conditions of Fmoc-based solid-phase peptide synthesis, including repeated cycles of piperidine-mediated Fmoc deprotection and amide bond formation.[1] This stability ensures the latent reactivity of the azide is carried through the synthesis, ready for post-synthetic or on-resin modifications. The azide's primary value lies in its ability to participate in highly selective and efficient bioorthogonal reactions.

Azide_Reactivity_Hub cluster_reactions Bioorthogonal Reactions cluster_partners Reaction Partners cluster_applications Resulting Applications Fmoc_Dap_N3 This compound (Incorporated into Peptide) CuAAC CuAAC Fmoc_Dap_N3->CuAAC SPAAC SPAAC Fmoc_Dap_N3->SPAAC Staudinger Staudinger Ligation Fmoc_Dap_N3->Staudinger Alkyne Terminal Alkyne CuAAC->Alkyne + Cu(I) catalyst Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) SPAAC->Cyclooctyne Catalyst-free Phosphine Engineered Phosphine Staudinger->Phosphine Glycopeptides Glycopeptides Alkyne->Glycopeptides Drug_Conjugates Drug Conjugates Alkyne->Drug_Conjugates Imaging_Agents Imaging Agents Alkyne->Imaging_Agents Lipidated_Peptides Lipidated Peptides Alkyne->Lipidated_Peptides Cyclic_Peptides Cyclic Peptides Alkyne->Cyclic_Peptides Cyclooctyne->Glycopeptides Cyclooctyne->Drug_Conjugates Cyclooctyne->Imaging_Agents Cyclooctyne->Lipidated_Peptides Cyclooctyne->Cyclic_Peptides Phosphine->Glycopeptides Phosphine->Drug_Conjugates Phosphine->Imaging_Agents Phosphine->Lipidated_Peptides Phosphine->Cyclic_Peptides

Fig 1. Central role of the azide in mediating diverse bioconjugations.

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the building block, its incorporation into peptides, and its subsequent modification via click chemistry.

Synthesis of this compound

A safe and scalable synthesis can be achieved from readily available Fmoc-L-asparagine (Fmoc-L-Asn-OH) via a Hofmann rearrangement followed by a diazo-transfer reaction.[1]

Workflow Diagram:

Synthesis_Workflow start Fmoc-L-Asn-OH rearrangement Hofmann Rearrangement [Bis(trifluoroacetoxy)iodo]benzene, Pyridine, DMF/H₂O start->rearrangement intermediate Fmoc-L-Dap-OH (Amine precursor) rearrangement->intermediate diazo Diazo-Transfer Imidazole-1-sulfonyl azide HCl, CuSO₄ (cat.), K₂CO₃, pH 9 intermediate->diazo end This compound diazo->end

Fig 2. Synthetic workflow for this compound.

Protocol:

  • Hofmann Rearrangement: Dissolve Fmoc-L-Asn-OH in a 2:1 mixture of DMF and water. Add pyridine followed by [bis(trifluoroacetoxy)iodo]benzene. Stir for 14-18 hours. The product, Fmoc-L-Dap-OH, can often be isolated by filtration with reported yields of 70-80%.[1]

  • Diazo-Transfer: Dissolve the Fmoc-L-Dap-OH intermediate in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂ (e.g., 15:30:25 mL).[1]

  • Add a catalytic amount of CuSO₄·5H₂O followed by imidazole-1-sulfonyl azide hydrochloride (a safer alternative to other diazo-transfer reagents).[1]

  • Adjust the pH to 9 using an aqueous K₂CO₃ solution and stir vigorously for 18 hours.[1]

  • Perform a workup by diluting with CH₂Cl₂, separating the aqueous phase, washing with ether, acidifying to pH 2 with HCl, and extracting the final product with ether.[1] Yields for this step are typically in the 60-75% range.[1]

Incorporation into Peptides via Fmoc-SPPS

This compound is incorporated into a growing peptide chain using standard solid-phase peptide synthesis protocols. For optimal results, specific coupling reagents are recommended.

Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and perform the initial amino acid couplings as per standard Fmoc-SPPS.

  • Fmoc Deprotection: Prior to coupling this compound, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading).

    • Recommended Method: Use (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or Castro's reagent (BOP, HBTU with caution) as the activator in the presence of a base like N,N-diisopropylethylamine (DIPEA). Poor results have been reported with HBTU or TBTU in some cases.[3]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test or equivalent.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling cycle for subsequent amino acids.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common method for modifying the azide-bearing peptide. It involves reacting the peptide with a terminal alkyne in the presence of a Cu(I) catalyst.

Reaction Diagram:

Fig 3. General scheme for on-resin CuAAC reaction.

Protocol:

  • Resin Preparation: Swell the azide-functionalized peptide-resin in a suitable solvent like DMF.

  • Reagent Solution: Prepare a solution containing the alkyne-functionalized molecule of interest (e.g., a dye, drug, or sugar; 5-10 equivalents).

  • Catalyst Preparation: Prepare a fresh catalyst solution. A common system consists of:

    • Copper(II) sulfate (CuSO₄) (1-2 equivalents).

    • Sodium ascorbate (5-10 equivalents), added to reduce Cu(II) to the active Cu(I) species in situ.

    • An optional base/ligand like DIPEA or 2,6-lutidine (10 equivalents) can accelerate the reaction and improve solubility. Alternatively, a direct Cu(I) source like copper(I) bromide (CuBr) can be used.[4]

  • Reaction: Add the alkyne and catalyst solutions to the resin. The solvent is typically a mixture like DMF/water or DIPEA/DMF.

  • Incubation: Gently agitate the mixture at room temperature. Reaction times can vary from 2 to 18 hours, depending on the substrates.[4] Monitor progress if possible.

  • Washing: After the reaction, thoroughly wash the resin with DMF, water, a copper-chelating solution (e.g., dilute ammonium hydroxide or EDTA in water), water again, and finally DMF and DCM to remove all traces of copper and other reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Purify the final product using reverse-phase HPLC.

On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a powerful, catalyst-free alternative to CuAAC, which is particularly advantageous for biological systems where copper toxicity is a concern. The reaction is driven by the ring strain of a cyclooctyne derivative.

Protocol:

  • Resin Preparation: Swell the azide-functionalized peptide-resin in DMF or a similar solvent.

  • Reagent Solution: Dissolve the strained alkyne (e.g., a DBCO- or BCN-conjugated molecule; 2-5 equivalents) in a compatible solvent (DMF, NMP, or DMSO/water mixtures).

  • Reaction: Add the strained alkyne solution to the resin.

  • Incubation: Agitate the mixture at room temperature. SPAAC reactions are often faster than CuAAC, with reaction times typically ranging from 1 to 4 hours.

  • Washing: Wash the resin thoroughly with the reaction solvent (e.g., DMF) followed by DCM.

  • Cleavage and Purification: Cleave the peptide from the resin and purify via RP-HPLC as described for the CuAAC protocol.

Applications in Drug Development and Peptide Science

The ability to introduce an azide handle into a peptide sequence with this compound opens up a multitude of applications for creating advanced therapeutics and research tools.

  • Peptide-Drug Conjugates (PDCs): The azide can be used to "click" potent cytotoxic drugs onto tumor-targeting peptides, creating highly specific delivery systems.

  • PEGylation: Attaching polyethylene glycol (PEG) chains via a stable triazole linkage can improve the pharmacokinetic profile of therapeutic peptides by increasing their hydrodynamic radius and shielding them from proteolysis.

  • Glycopeptide Synthesis: Complex glycostructures, functionalized with an alkyne, can be attached to peptides to mimic natural glycoproteins, which is crucial for studying protein folding, stability, and cellular recognition.[4]

  • Fluorescent and Biotin Labeling: The conjugation of fluorescent dyes or biotin allows for the tracking and visualization of peptides in cellular imaging studies or for their use in affinity-based purification and detection assays.

  • Peptide Macrocyclization: By incorporating both an azide (via this compound) and an alkyne-containing amino acid into the same peptide sequence, an intramolecular CuAAC or SPAAC reaction can be performed to generate structurally constrained, cyclic peptides, which often exhibit enhanced stability and bioactivity.[4]

References

The Azido Acid: A Technical Guide to Fmoc-L-Dap(N3)-OH in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-2,3-diaminopropionic acid (azide), or Fmoc-L-Dap(N3)-OH, has emerged as a versatile and indispensable building block in the field of chemical biology. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected alpha-amino group and a side-chain azide, provides a powerful tool for the synthesis of modified peptides and bioconjugates. The azide functionality serves as a bioorthogonal handle, allowing for specific chemical modifications via "click chemistry" without interfering with native biological functional groups. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in its effective utilization.

Core Properties and Synthesis

This compound is a derivative of L-2,3-diaminopropionic acid with a molecular weight of 352.34 g/mol and a chemical formula of C₁₈H₁₆N₄O₄. The Fmoc group provides a base-labile protecting group suitable for standard solid-phase peptide synthesis (SPPS), while the azide group is stable to the conditions of both peptide synthesis and cleavage from the resin.

The synthesis of this compound is typically achieved through a diazo transfer reaction on the side-chain amine of a suitably protected diaminopropionic acid derivative. Optimized protocols report yields in the range of 60-75% with high purity (>98%) without the need for column chromatography[1].

Applications in Peptide Synthesis and Bioconjugation

The primary application of this compound lies in its incorporation into peptide sequences to introduce a site-specific azide handle. This allows for the subsequent conjugation of a wide array of molecules, including fluorophores, polyethylene glycol (PEG), carbohydrates, and cytotoxic drugs.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows standard Fmoc-based SPPS protocols. However, for optimal coupling efficiency, the use of specific coupling reagents is recommended. Poor results have been reported with HBTU or TBTU, while PyBOP or Castro's reagent are suggested for better outcomes[2]. The efficiency of each coupling step can be monitored in real-time by assessing the UV absorbance of the Fmoc-adduct released during the deprotection step[1].

Table 1: Quantitative Data on this compound in Peptide Synthesis

ParameterValue/ConditionReference
Synthesis Yield (Diazo Transfer)60-75%[1]
Purity (Post-synthesis)>98%[1]
Recommended Coupling ReagentsPyBOP, Castro's reagent[2]
UV Monitoring of Fmoc Deprotection~290-300 nm[1]
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

  • Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as PyBOP (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired peptide sequence.

SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple this compound (PyBOP, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection Cleavage Cleave and Deprotect (e.g., TFA cocktail) Repeat->Cleavage Final Cycle Peptide Azide-Peptide Cleavage->Peptide

Figure 1: Experimental workflow for incorporating this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

Bioorthogonal Ligation via Click Chemistry

The azide group introduced by this compound is the gateway to a plethora of bioconjugation strategies, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted-1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is widely used to conjugate azide-containing peptides with alkyne-modified fluorophores, drugs, or other biomolecules. High conjugation efficiencies, often exceeding 95%, have been reported for CuAAC reactions involving peptides[3].

Table 2: Quantitative Data for CuAAC Reactions with Azide-Containing Peptides

ReactantsCatalyst/Reducing AgentSolventYieldReference
Azide-Peptide + Alkyne-PeptideCopper wireDMF100% (within 5 hours)[3]
Azide-Peptide + Alkyne-PolymerCuSO₄, Sodium AscorbateDMF43%[3]
Azide-pHLIP Peptide + ¹⁸F-PEG-AlkyneCopper(II) Acetate, Sodium AscorbateH₂O/MeCNUnsuccessful[3]
Experimental Protocol: CuAAC Conjugation of an Azide-Peptide with an Alkyne-Fluorophore
  • Dissolve Peptide: Dissolve the purified azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-fluorophore in a compatible solvent (e.g., DMSO).

    • Prepare stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

    • Prepare a stock solution of a copper-coordinating ligand (e.g., THPTA) to stabilize the Cu(I) oxidation state.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-peptide solution, the alkyne-fluorophore stock, the ligand, CuSO₄, and finally, the sodium ascorbate to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting peptide-fluorophore conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

CuAAC_Workflow Start Start Dissolve Dissolve Azide-Peptide in Buffer Start->Dissolve AddAlkyne Add Alkyne-Fluorophore Dissolve->AddAlkyne AddReagents Add Ligand, CuSO4, and Sodium Ascorbate AddAlkyne->AddReagents Incubate Incubate (RT, 1-4h) AddReagents->Incubate Purify Purify by RP-HPLC Incubate->Purify Characterize Characterize (MS) Purify->Characterize End Peptide-Fluorophore Conjugate Characterize->End

Figure 2: Experimental workflow for the CuAAC conjugation of an azide-containing peptide with an alkyne-modified fluorophore.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

Table 3: Reaction Rate Constants for SPAAC with Benzyl Azide

Cyclooctyne DerivativeSecond-order Rate Constant (M⁻¹s⁻¹)
Dibenzocyclooctyne (DBCO)~10⁻² - 10⁻¹
Bicyclo[6.1.0]nonyne (BCN)~10⁻¹ - 1

Note: These are approximate values and can vary depending on the specific derivatives and reaction conditions.

Experimental Protocol: SPAAC Conjugation of an Azide-Peptide with a DBCO-Drug Conjugate
  • Dissolve Components: Dissolve the purified azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4). Dissolve the DBCO-drug conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Reaction Setup: Combine the solutions of the azide-peptide and the DBCO-drug conjugate in a microcentrifuge tube.

  • Incubation: Incubate the reaction mixture at 37°C for 4-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting peptide-drug conjugate using size-exclusion chromatography or RP-HPLC.

  • Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and HPLC.

Applications in Targeted Drug Delivery and Cellular Imaging

The ability to site-specifically modify peptides using this compound has profound implications for targeted drug delivery and cellular imaging.

RGD Peptides for Integrin Targeting

Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to integrin receptors, which are often overexpressed on the surface of cancer cells. By incorporating this compound into an RGD peptide, it is possible to conjugate imaging agents or cytotoxic drugs for targeted delivery to tumors. Upon binding to integrins, such as αvβ3, the RGD-conjugate can be internalized, triggering downstream signaling pathways that can influence cell adhesion, migration, and survival.

Integrin_Signaling cluster_cell Cell Membrane Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration & Invasion FAK->Migration Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RGD RGD-Drug Conjugate RGD->Integrin Binding

Figure 3: Simplified signaling pathway initiated by the binding of an RGD-conjugate to integrin αvβ3.
Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules into the cytoplasm. By incorporating this compound into a CPP sequence, a cargo molecule can be covalently attached via click chemistry. This strategy allows for the intracellular delivery of therapeutic agents or imaging probes that would otherwise be membrane-impermeable. The uptake of CPP-cargo conjugates can occur through various endocytic pathways.

CPP_Workflow CPP_N3 Azide-CPP Synthesis (via SPPS) Click Click Chemistry (CuAAC or SPAAC) CPP_N3->Click Cargo_Alkyne Alkyne-Cargo (e.g., Drug, Dye) Cargo_Alkyne->Click Conjugate CPP-Cargo Conjugate Click->Conjugate Purification Purification (HPLC) Conjugate->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Uptake Cellular Uptake Studies Characterization->Uptake

Figure 4: General workflow for the synthesis and application of a cell-penetrating peptide (CPP)-cargo conjugate using this compound.

Conclusion

This compound is a powerful and versatile tool for chemical biologists, enabling the precise, site-specific introduction of an azide functionality into peptides. This opens the door to a vast array of bioconjugation possibilities through click chemistry, facilitating the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable chemical entity in their scientific endeavors. As the field of chemical biology continues to advance, the applications of this compound are poised to expand, further solidifying its role as a cornerstone of modern peptide science.

References

An In-depth Technical Guide to Orthogonally Protected Diaminocarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of orthogonally protected diaminocarboxylic acid derivatives, essential building blocks in modern peptide chemistry and drug development. We will delve into their synthesis, protection strategies, and applications, with a focus on providing actionable data and protocols for researchers in the field.

Core Concepts: The Principle of Orthogonal Protection

In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at reactive functional groups. The concept of "orthogonal protection" refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others.[1] This strategy allows for the precise and sequential modification of specific sites within a complex molecule, which is fundamental for the synthesis of non-linear, cyclic, or otherwise modified peptides.

The most common orthogonal protection schemes in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl strategies. The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine), while the tert-butyl (tBu) group is acid-labile (removed with trifluoroacetic acid, TFA). Similarly, the tert-butoxycarbonyl (Boc) group is removed by moderate acid (TFA), while benzyl (Bzl) groups require stronger acids like hydrofluoric acid (HF) for cleavage. The strategic selection of orthogonal protecting groups is paramount for the successful synthesis of complex peptide architectures.

Diaminocarboxylic acids, possessing two amino groups, are particularly valuable for introducing branches, cyclizations, or conjugating other molecules to a peptide backbone. Orthogonal protection of these two amino groups is therefore essential to control which amine reacts at each stage of the synthesis.

Synthesis and Characterization of Key Derivatives

This section provides an overview of the synthesis and characterization of two widely used orthogonally protected diaminocarboxylic acid derivatives: a diaminopropionic acid derivative and a diaminobutyric acid derivative.

Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid

An efficient route for the synthesis of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid starts from commercially available Nα-Boc-Asp(OBn)-OH. A key step in this synthesis is the Curtius rearrangement, a thermal decomposition of an acyl azide to an isocyanate, which allows for the conversion of the aspartic acid side-chain carboxyl group into an amine.

Table 1: Synthesis and Characterization of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Spectroscopic Data
Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acidC₁₆H₂₂N₂O₆354.36~70-80>95¹H NMR, ¹³C NMR, IR
Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid

The synthesis of Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid (Fmoc-Dab(Alloc)-OH) involves the selective protection of the α- and γ-amino groups of L-2,4-diaminobutyric acid. The Fmoc group is introduced on the α-amino group, and the allyloxycarbonyl (Alloc) group protects the side-chain amino group. The Alloc group is particularly useful as it is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu removal, but can be selectively cleaved using a palladium catalyst.

Table 2: Synthesis and Characterization of Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Spectroscopic Data
Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acidC₂₃H₂₄N₂O₆424.45High>98¹H NMR, ¹³C NMR, MS

Experimental Protocols

Detailed Methodology for the Synthesis of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid

This protocol is adapted from the work of Englund, Gopi, and Appella (2004).

Step 1: Synthesis of Nα-(Boc)₂-L-Aspartic Acid α-Benzyl Ester

  • To a solution of Nα-Boc-L-aspartic acid α-benzyl ester (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Step 2: Curtius Rearrangement to form Nα-(Boc)₂-Nβ-Cbz-L-2,3-diaminopropionic acid benzyl ester

  • Dissolve the product from Step 1 (1.0 equiv) in anhydrous acetone and cool to 0 °C.

  • Add triethylamine (1.1 equiv) followed by the dropwise addition of ethyl chloroformate (1.1 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of sodium azide (1.5 equiv) in water and continue stirring for 1 hour.

  • Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Dissolve the resulting acyl azide in anhydrous toluene and heat at 80 °C for 2 hours.

  • Cool the reaction to room temperature and add benzyl alcohol (1.5 equiv). Heat the mixture at 80 °C for 12 hours.

  • Cool the reaction and concentrate under reduced pressure. Purify by flash chromatography.

Step 3: Saponification to Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid

  • Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5 equiv) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the final product. A single Boc group is also removed during this step to yield the final product.

Detailed Methodology for the Synthesis of Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid

Step 1: Nα-Fmoc protection of L-2,4-diaminobutyric acid

  • Dissolve L-2,4-diaminobutyric acid dihydrochloride (1.0 equiv) in a 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield Nα-Fmoc-L-2,4-diaminobutyric acid.

Step 2: Nγ-Alloc protection

  • Suspend the product from Step 1 (1.0 equiv) in a mixture of water and dioxane.

  • Cool to 0 °C and add sodium bicarbonate (2.5 equiv).

  • Add allyl chloroformate (1.2 equiv) dropwise and stir at room temperature for 12 hours.

  • Acidify the reaction with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid.

Applications in Drug Development: Peptide Stapling

A significant application of orthogonally protected diaminocarboxylic acids is in the synthesis of "stapled" peptides. Peptide stapling involves introducing a synthetic brace to lock a peptide in a specific conformation, often an α-helix. This can enhance the peptide's binding affinity to its target, improve its stability against proteases, and increase its cell permeability.

Experimental Workflow for Solid-Phase Synthesis of Hydrocarbon-Stapled Peptides

The synthesis of a hydrocarbon-stapled peptide typically involves the incorporation of two unnatural amino acids with olefinic side chains into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). An orthogonally protected diaminocarboxylic acid can be used to introduce one of these olefinic side chains after selective deprotection of one of the amino groups. A ring-closing metathesis (RCM) reaction is then performed on the resin-bound peptide to form the hydrocarbon staple.

experimental_workflow start Start: Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 Repeat for each amino acid coupling2 Incorporate Fmoc-Dab(Alloc)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Amino Acid Coupling deprotection3->coupling3 alloc_deprotection Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) coupling3->alloc_deprotection Repeat as needed alkene_coupling Couple Olefinic Acid alloc_deprotection->alkene_coupling rcm Ring-Closing Metathesis (Grubbs' Catalyst) alkene_coupling->rcm final_deprotection Final Fmoc Deprotection rcm->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification signaling_pathway cluster_cancer In Cancer Cells cluster_treatment Treatment Bcl2 Bcl-2 (Anti-apoptotic) BIM BIM (Pro-apoptotic) Bcl2->BIM Sequesters Apoptosis Apoptosis BIM->Apoptosis Inhibited Stapled_BIM Stapled BIM BH3 Peptide Stapled_BIM->Bcl2 Binds and Inhibits BIM_free Free BIM BIM_free->Apoptosis Induces

References

An In-depth Technical Guide to Click Chemistry with Azide-Containing Amino Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Introduction

In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a term coined by Nobel laureate K.B. Sharpless, represents a class of reactions that are rapid, high-yielding, and biocompatible.[1] At the heart of many of these powerful reactions lies the azide functional group, a small, bioorthogonal handle that can be readily introduced into biomolecules. This technical guide provides a comprehensive overview of the principles and applications of click chemistry utilizing azide-containing amino acids, offering researchers a practical resource for leveraging these techniques in their work.

Azide-containing amino acids are non-canonical amino acids that can be incorporated into proteins and peptides, providing a powerful tool for a wide range of applications, including protein labeling, engineering, and the development of novel therapeutics.[2] This guide will delve into the two primary forms of azide-alkyne click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). We will explore the synthesis of common azide-containing amino acids, provide detailed experimental protocols for their use in bioconjugation, and present quantitative data to aid in experimental design. Furthermore, we will illustrate the utility of these methods in elucidating complex biological processes, such as cellular signaling pathways.

Core Principles of Click Chemistry with Azide-Containing Amino Acids

The foundation of click chemistry lies in the use of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts. The azide-alkyne cycloaddition is the quintessential click reaction, forming a stable triazole linkage.[1] The introduction of azide-containing amino acids into proteins allows for the precise placement of this versatile functional group, enabling targeted modifications.

The Azide: A Bioorthogonal Handle

The azide group (N₃) is an ideal bioorthogonal handle for several reasons:

  • Small Size: Its small size minimizes perturbation to the structure and function of the biomolecule it is incorporated into.

  • Stability: Azides are stable in biological systems and do not readily react with endogenous functional groups.

  • Specific Reactivity: Azides undergo highly specific and efficient cycloaddition reactions with alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a 1,4-disubstituted triazole.[3] This reaction is characterized by its rapid kinetics and high yields, making it a workhorse in bioconjugation.

dot

Figure 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry was the development of SPAAC, which obviates the need for a cytotoxic copper catalyst.[1] This reaction utilizes a strained cyclooctyne, which readily reacts with an azide in a [3+2] cycloaddition to form a triazole. The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed under physiological conditions without a catalyst.[1]

dot

Glycosylation_Pathway cluster_cell Cell cluster_detection Detection AzidoSugar Azido-Sugar (e.g., Ac₄ManNAz) Metabolism Metabolic Conversion AzidoSugar->Metabolism UDP_AzidoSugar UDP-Azido-Sugar Metabolism->UDP_AzidoSugar Golgi Golgi Apparatus UDP_AzidoSugar->Golgi Glycoprotein Azide-Labeled Glycoprotein Golgi->Glycoprotein Glycosyltransferases Protein Newly Synthesized Protein Protein->Golgi AlkyneProbe Alkyne-Probe (e.g., DBCO-Fluorophore) ClickReaction Click Reaction (SPAAC or CuAAC) Glycoprotein->ClickReaction AlkyneProbe->ClickReaction LabeledGlycoprotein Labeled Glycoprotein ClickReaction->LabeledGlycoprotein Analysis Analysis (Microscopy, MS, etc.) LabeledGlycoprotein->Analysis Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_labeling Click Labeling Insulin Insulin InsulinReceptor Insulin Receptor (with Azido-Glycans) Insulin->InsulinReceptor Binding Autophosphorylation Autophosphorylation InsulinReceptor->Autophosphorylation Click Click InsulinReceptor->Click IRS IRS Proteins Autophosphorylation->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake AlkyneFluorophore Alkyne-Fluorophore AlkyneFluorophore->Click LabeledReceptor Labeled Receptor Click->LabeledReceptor Imaging Fluorescence Imaging LabeledReceptor->Imaging

References

An In-depth Technical Guide to Fmoc-L-Dap(N3)-OH: Synthesis, Application, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as Fmoc-L-Dap(N3)-OH. This non-canonical amino acid is a critical building block in modern peptide chemistry and chemical biology, primarily utilized for the introduction of an azide moiety into peptide sequences. The azide group serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling a wide array of applications from peptide-drug conjugates to advanced molecular probes.

Core Properties and Specifications

This compound is a derivative of L-alanine where a terminal azide group replaces a hydrogen on the beta-carbon. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine makes it directly compatible with the most common strategy for solid-phase peptide synthesis (SPPS).

PropertyValueCAS Number
Chemical Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid684270-46-0
Synonyms Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine
Molecular Formula C₁₈H₁₆N₄O₄
Molecular Weight 352.35 g/mol

Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be conjugated to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, that have a corresponding alkyne group. This is typically achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate this compound onto a resin-bound peptide chain.

Materials:

  • Rink Amide resin pre-loaded with the C-terminal amino acid of the target peptide

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF (Fmoc deprotection solution)

  • Coupling reagents: For best results, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or a similar high-efficiency reagent is recommended for this amino acid.[1] HBTU/TBTU may yield poorer results.[1]

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for mixing

Methodology:

  • Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20 minutes to swell the resin.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq relative to resin loading), PyBOP (3 eq), and DIPEA (6 eq) in DMF.

    • Pre-activate the mixture by allowing it to stand for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test on a small sample of resin beads to monitor the reaction. If the test is positive (indicating incomplete coupling), continue agitation or consider a second coupling.

  • Washing:

    • Once the coupling is complete (Kaiser test is negative), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

  • Continuation of Synthesis: The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.

Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection
  • Final Fmoc Removal: Perform a final Fmoc deprotection as described in Protocol 1, Step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common general-purpose cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-containing peptide to an alkyne-functionalized molecule (e.g., a fluorescent dye) in solution.

Materials:

  • Purified azide-functionalized peptide

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • A suitable buffer, e.g., phosphate-buffered saline (PBS) or an organic solvent system like DMSO/water.

Methodology:

  • Reaction Setup:

    • Dissolve the azide-peptide and the alkyne-molecule (typically in a 1:1.2 molar ratio) in the chosen buffer or solvent system.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Catalyst Addition:

    • Add the CuSO₄ solution to the peptide/alkyne mixture to a final concentration of approximately 0.1 equivalent.

    • Add the sodium ascorbate solution (a reducing agent to generate the active Cu(I) species in situ) to a final concentration of 0.5-1.0 equivalent.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, the final peptide conjugate can be purified by preparative HPLC to remove excess reagents and unreacted starting materials.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential application in studying cellular signaling.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Post-Synthesis Processing cluster_ClickChem Bioconjugation via Click Chemistry Resin Start: Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Next Fmoc-AA-OH Deprotection1->Coupling n Cycles Coupling->Deprotection1 DapCoupling Couple This compound Coupling->DapCoupling Incorporate Azide Deprotection2 Final Fmoc Deprotection DapCoupling->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification1 HPLC Purification Cleavage->Purification1 AzidoPeptide Purified Azido-Peptide Purification1->AzidoPeptide CuAAC CuAAC Reaction (CuSO4, NaAsc) AzidoPeptide->CuAAC Alkyne Alkyne-Probe (e.g., Fluorophore) Alkyne->CuAAC Purification2 Final HPLC Purification CuAAC->Purification2 FinalProduct Peptide-Probe Conjugate Purification2->FinalProduct

Caption: Workflow for synthesis and conjugation of an azido-peptide probe.

Peptides synthesized with this compound are powerful tools for investigating biological systems. For example, a peptide designed to be a substrate for a specific protein kinase can be synthesized with an azide group. This peptide can then be conjugated to a reporter molecule. When introduced to a cellular lysate or intact cells, the modification of this peptide probe (e.g., by phosphorylation) can be detected, providing a readout of kinase activity.

signaling_pathway cluster_cell Cellular Environment Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor binds Kinase Protein Kinase Receptor->Kinase activates Substrate Cellular Substrate Kinase->Substrate phosphorylates PhosphoProbe Phosphorylated Probe Kinase->PhosphoProbe phosphorylates Response Cellular Response Substrate->Response Probe Azido-Peptide Probe (Kinase Substrate) Probe->Kinase Detection Detection (e.g., via conjugated tag) PhosphoProbe->Detection

Caption: Using a peptide probe to measure protein kinase activity.

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-Dap(N3)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Fmoc-L-Dap(N3)-OH in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid introduces a versatile azide handle into peptides, enabling a wide range of applications through bioorthogonal chemistry, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." These applications are pivotal in drug discovery and development, facilitating the creation of peptide conjugates, cyclic peptides, and probes for cellular imaging and diagnostics.

Overview and Applications

This compound, also known as Nα-Fmoc-L-β-azidoalanine, is a valuable building block for Fmoc-based SPPS. The azide group is chemically stable under standard SPPS conditions, including repeated cycles of basic Fmoc deprotection and acidic cleavage from the resin. This stability allows for the straightforward synthesis of peptides with a site-specifically incorporated azide moiety.

The primary application of peptides containing L-Dap(N3) is in click chemistry . This highly efficient and specific reaction allows for the covalent ligation of the azido-peptide to a molecule bearing a terminal alkyne. This has numerous applications in:

  • Drug Development:

    • Peptide-drug conjugates: Attaching cytotoxic drugs, targeting ligands, or imaging agents to peptides.

    • Peptide cyclization: Improving peptide stability, receptor affinity, and bioavailability by creating cyclic structures.

    • PEGylation: Modifying peptides with polyethylene glycol (PEG) to enhance their pharmacokinetic properties.

  • Chemical Biology and Diagnostics:

    • Fluorescent labeling: Attaching fluorescent dyes for cellular imaging and tracking.[1]

    • Bioconjugation: Linking peptides to proteins, oligonucleotides, or other biomolecules to create novel functional constructs.[2]

    • Surface immobilization: Attaching peptides to solid supports for use in diagnostics and biomaterials.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the key steps in the solid-phase synthesis of peptides containing this compound.

Table 1: Resin Loading and Amino Acid Coupling

ParameterValueNotes
Resin TypeRink Amide, Wang, or 2-Chlorotrityl Chloride ResinChoice depends on the desired C-terminus (amide or carboxylic acid).
Resin Loading0.3 - 0.8 mmol/gStandard loading capacity for Fmoc-SPPS resins.
This compound Equivalents3 - 5 eq. (relative to resin loading)An excess is used to drive the coupling reaction to completion.
Coupling Reagent Equivalents3 - 5 eq.PyBOP or DIC/Oxyma are recommended. HBTU/TBTU may give poor results.[3]
Base Equivalents (e.g., DIPEA)6 - 10 eq.Typically double the equivalents of the amino acid.
Coupling Time1 - 3 hoursReaction completion can be monitored using a ninhydrin test.
Typical Coupling Yield>99%High yields are expected with optimized conditions.

Table 2: Fmoc Deprotection

ParameterValueNotes
Deprotection Reagent20% Piperidine in DMFStandard reagent for Fmoc removal.[4]
Deprotection Time7 - 20 minutes (2 cycles)The first treatment is typically shorter (e.g., 3-5 min) followed by a longer one (e.g., 10-15 min).
MonitoringUV absorbance of the dibenzofulvene-piperidine adductAllows for real-time monitoring of deprotection completion.[4]
Expected Efficiency>99%Complete deprotection is crucial to avoid deletion sequences.

Table 3: Cleavage and Deprotection

ParameterValueNotes
Cleavage CocktailReagent K (TFA/H2O/Phenol/Thioanisole/EDT) or a modified version with DTTDTT is recommended as a scavenger to prevent reduction of the azide group.
Recommended ScavengerDithiothreitol (DTT)EDT can lead to significant reduction of the azide to an amine.
Cleavage Time2 - 4 hoursLonger times may be required for complete removal of all side-chain protecting groups.[5]
Cleavage Volume10 mL per gram of resinSufficient volume is needed to swell the resin and dissolve the cleaved peptide.
Expected Crude Peptide Purity70 - 90%Dependent on the peptide sequence and synthesis efficiency.
Expected Overall Yield50 - 80%Varies based on peptide length and complexity.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

This compound Coupling
  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent such as PyBOP (3-5 eq.), and an additive like Oxyma (3-5 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected resin.

  • Agitate the reaction mixture for 1-3 hours at room temperature.

  • Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly with DMF and dichloromethane (DCM), and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • If the coupling is incomplete (blue/purple beads), the coupling step can be repeated.

  • After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3-5 minutes and drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF and DCM to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling cycle.

Cleavage from Resin and Side-Chain Deprotection

Caution: Perform this step in a well-ventilated fume hood.

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a fresh cleavage cocktail. A recommended cocktail to preserve the azide functionality is TFA/H2O/Dithiothreitol (DTT)/Triisopropylsilane (TIS) (90:5:3:2, v/v/w/v) . The use of DTT is crucial to prevent the reduction of the azide group to an amine, a side reaction observed with scavengers like 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

  • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Visualizations

Fmoc-SPPS Workflow for Incorporating this compound

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purified Azido-Peptide wash1 Wash (DMF/DCM) deprotection->wash1 coupling Coupling: This compound + PyBOP/DIPEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Cleavage & Deprotection (TFA/H2O/DTT/TIS) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification purification->end_node

Caption: Workflow for Fmoc-SPPS incorporating this compound.

Experimental Workflow for Peptide Bioconjugation via Click Chemistry

Click_Chemistry_Workflow start_peptide Synthesized Azido-Peptide click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start_peptide->click_reaction start_molecule Alkyne-modified Molecule (e.g., Fluorophore) start_molecule->click_reaction purification Purification (e.g., RP-HPLC, SEC) click_reaction->purification analysis Characterization (MS, UV-Vis) purification->analysis application Downstream Application (e.g., Cell Imaging) analysis->application

References

Application Notes and Protocols for Incorporating Fmoc-L-Dap(N3)-OH into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(N3)-OH, also known as Fmoc-L-β-azidoalanine, is a versatile unnatural amino acid utilized in solid-phase peptide synthesis (SPPS). Its key feature is the presence of an azide (-N3) functional group on the side chain. This azide moiety serves as a chemical handle for various bioconjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1] The incorporation of this compound into peptides allows for the site-specific introduction of functionalities such as fluorophores, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs. This guide provides a detailed, step-by-step protocol for the efficient incorporation of this compound into peptides using Fmoc-based SPPS.

Properties of this compound

PropertyValue
Chemical Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid
Common Synonyms Fmoc-L-β-azidoalanine, Fmoc-Aza-OH, Fmoc-Ala(N3)-OH
CAS Number 684270-46-0
Molecular Formula C18H16N4O4
Molecular Weight 352.34 g/mol
Appearance White to off-white solid
Storage Store at -20°C for long-term stability

Experimental Protocols

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence. The following steps are performed in a reaction vessel with a fritted bottom, allowing for efficient washing and filtration.

Resin Swelling

The initial step in SPPS is the swelling of the solid support to ensure that all reactive sites are accessible.

  • Procedure:

    • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) into the reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Reagents:

    • 20% piperidine in DMF (v/v)

  • Procedure:

    • Add the 20% piperidine solution to the swollen resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

The coupling step involves the activation of the carboxylic acid of this compound and its subsequent reaction with the free amine on the resin-bound peptide. For optimal results with this compound, the use of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling reagent is highly recommended, as poor results have been reported with HBTU or TBTU.[2][3]

  • Reagents:

    • This compound (3-5 equivalents relative to resin loading)

    • PyBOP (3-5 equivalents)

    • N,N-diisopropylethylamine (DIPEA) (6-10 equivalents)

    • DMF

  • Procedure:

    • In a separate vial, dissolve this compound and PyBOP in DMF.

    • Add DIPEA to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups should be capped to prevent the formation of deletion sequences.

  • Reagents:

    • Capping solution: Acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio)

  • Procedure:

    • Add the capping solution to the resin.

    • Agitate for 15-30 minutes.

    • Drain the solution and wash the resin with DMF (3-5 times).

Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, the N-terminal Fmoc group is removed following the procedure in Step 2.

Cleavage and Side-Chain Deprotection

This final step cleaves the synthesized peptide from the resin and removes the permanent side-chain protecting groups. The azide group of this compound is stable to standard TFA cleavage conditions.

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-ethanedithiol (EDT): 2.5%

    • Note: A simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) can also be effective for many sequences.[4]

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the incorporation of this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterTypical ValueNotes
Coupling Reagent PyBOPHBTU/TBTU may give poor results.[2][3]
Equivalents of this compound 3-5Relative to resin loading capacity.
Equivalents of PyBOP/DIPEA 3-5 / 6-10
Coupling Time 1-2 hoursMonitored by Kaiser test.
Coupling Efficiency >99%As determined by HPLC analysis of a test cleavage.
Final Peptide Purity (Crude) 70-95%Sequence-dependent.
Overall Yield (Crude) 60-90%Dependent on peptide length and sequence.

Mandatory Visualizations

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling This compound PyBOP, DIPEA, DMF wash1->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser capping 4. Capping (Optional) kaiser->capping Positive elongate Repeat for next AA kaiser->elongate Negative wash3 Wash (DMF) capping->wash3 wash3->couple elongate->deprotect Next cycle final_deprotect Final Fmoc Deprotection elongate->final_deprotect Final cycle cleave 7. Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (HPLC) precipitate->purify end Azide-Peptide purify->end

Caption: Workflow for incorporating this compound via Fmoc-SPPS.

Chemical Reaction of this compound Coupling

Caption: Coupling reaction of this compound onto the peptide chain.

Post-Synthesis Modification: Click Chemistry

The azide-functionalized peptide can be readily modified using click chemistry. The most common reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • General Procedure for CuAAC:

    • Dissolve the azide-containing peptide in a suitable solvent system (e.g., water/t-butanol).

    • Add the alkyne-functionalized molecule of interest.

    • Add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex).

    • Add a copper-stabilizing ligand (e.g., THPTA or TBTA).

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by HPLC or mass spectrometry.

    • Purify the resulting triazole-linked peptide conjugate by HPLC.

Troubleshooting and Considerations

  • Incomplete Coupling: If the Kaiser test is positive after the coupling step, repeat the coupling procedure with fresh reagents. Steric hindrance from adjacent bulky amino acids can sometimes slow down the reaction.

  • Side Reactions: The azide group is generally stable throughout the SPPS process. However, prolonged exposure to harsh acidic conditions or certain reducing agents should be avoided. The standard TFA cleavage cocktails are well-tolerated.

  • Peptide Purity Analysis: The purity of the crude and purified peptide should be assessed by analytical reversed-phase HPLC (RP-HPLC). The identity of the peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show the expected molecular weight for the peptide containing the Dap(N3) residue.

By following these detailed protocols and considerations, researchers can successfully incorporate the versatile this compound building block into their peptide sequences, enabling a wide range of subsequent chemical modifications and applications.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using Fmoc-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of fluorescently labeled peptides utilizing the azido-functionalized amino acid, Fmoc-L-Dap(N3)-OH. This method leverages the efficiency and orthogonality of Fmoc solid-phase peptide synthesis (SPPS) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to site-specifically introduce a wide array of fluorescent probes into peptide sequences.

Introduction

The site-specific fluorescent labeling of peptides is a critical tool in biomedical research and drug development. It enables the study of peptide localization, trafficking, receptor binding, and enzymatic activity. The use of this compound as a building block in SPPS provides a robust and versatile method for introducing an azide moiety into a peptide chain. This azide group serves as a chemical handle for the subsequent covalent attachment of an alkyne-functionalized fluorescent dye via the highly efficient and specific CuAAC reaction. This two-step approach ensures precise control over the labeling site and is compatible with a wide range of fluorescent probes and peptide sequences.

Core Principles

The synthesis of fluorescently labeled peptides using this compound follows a two-stage process:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position in the peptide sequence like any other Fmoc-protected amino acid.

  • On-Resin Click Chemistry: Following the complete assembly of the azide-containing peptide, an alkyne-functionalized fluorescent dye is covalently attached to the side chain of the Dap(N3) residue via CuAAC. This reaction is typically performed while the peptide is still attached to the solid support, simplifying purification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Azide-Modified Peptides

This protocol outlines the manual synthesis of a model azide-containing peptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (loading capacity: 0.5 - 0.8 mmol/g)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents:

    • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

    • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing solutions: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with PyBOP (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes. Add DIPEA (6 eq.).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Note: For the coupling of this compound, the use of PyBOP or Castro's reagent is recommended for optimal efficiency. Poor results have been reported with HBTU or TBTU.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine if required for the specific application.

  • Washing and Drying: Wash the final peptide-resin with DMF (3 times), DCM (3 times), and MeOH (3 times). Dry the resin under vacuum.

Protocol 2: On-Resin Fluorescent Labeling via CuAAC (Click Chemistry)

This protocol describes the on-resin labeling of the azide-modified peptide with an alkyne-functionalized fluorescent dye.

Materials:

  • Azide-modified peptide-resin from Protocol 1

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Cy5) (1.5 equivalents relative to resin loading)

  • Copper(I) source: Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with a reducing agent

  • Reducing agent (if using CuSO₄): Sodium ascorbate

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: DMF or a mixture of DMF/H₂O

Procedure:

  • Resin Swelling: Swell the azide-modified peptide-resin in DMF for 1-2 hours.

  • Preparation of Click Cocktail:

    • In a separate vial, dissolve the alkyne-functionalized fluorescent dye (1.5 eq.) in DMF.

    • In another vial, prepare the catalyst solution:

      • If using CuI: Add CuI (0.5 eq.) to the reaction vessel.

      • If using CuSO₄: Prepare a stock solution of CuSO₄ and a separate stock solution of sodium ascorbate. Add CuSO₄ (0.5 eq.) and the ligand (e.g., THPTA, 2.5 eq.) to the reaction solvent.

    • Add DIPEA (2 eq.) to the reaction mixture.

  • Click Reaction:

    • Add the dye solution to the swollen peptide-resin.

    • Add the catalyst solution (and sodium ascorbate if using CuSO₄) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents.

  • Drying: Dry the fluorescently labeled peptide-resin under vacuum.

Protocol 3: Cleavage and Purification

This protocol outlines the final cleavage of the fluorescently labeled peptide from the resin and its subsequent purification.

Materials:

  • Fluorescently labeled peptide-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

  • Solvents for HPLC: Acetonitrile (ACN) and water, both containing 0.1% TFA

  • Reversed-phase HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Air-dry the crude peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reversed-phase HPLC using a suitable gradient of ACN in water (both with 0.1% TFA).

    • Monitor the elution profile using a UV detector (typically at 220 nm and the absorbance maximum of the fluorescent dye).

  • Characterization and Lyophilization:

    • Collect the fractions containing the pure peptide.

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final fluorescently labeled peptide as a fluffy powder.

Quantitative Data

The efficiency of each step is crucial for the overall success of the synthesis. The following table provides expected ranges for yields and purity based on literature and typical laboratory results. Actual results may vary depending on the peptide sequence, the fluorescent dye used, and the optimization of the reaction conditions.

ParameterThis compound IncorporationOn-Resin Click ChemistryOverall Yield (after purification)Final Purity (by HPLC)
Expected Range >95% coupling efficiency>90% conversion10-30%>95%

Visualizations

Workflow for Fluorescent Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click On-Resin Click Chemistry cluster_Final Cleavage and Purification Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (PyBOP/HOBt/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Repeat for each amino acid Amino_Acid_Coupling->Fmoc_Deprotection Incorporate_DapN3 Incorporate this compound Incorporate_DapN3->Fmoc_Deprotection Wash_Dry Wash and Dry Azide-Peptide-Resin Click_Reaction CuAAC Reaction (Alkyne-Dye, Cu(I), Ligand) Wash_Dry->Click_Reaction Wash_Dry_Labeled Wash and Dry Labeled-Peptide-Resin Click_Reaction->Wash_Dry_Labeled Cleavage Cleavage from Resin (TFA Cocktail) Wash_Dry_Labeled->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS and HPLC Analysis Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product Pure Fluorescent Peptide Lyophilization->Final_Product

Caption: Workflow for synthesizing fluorescently labeled peptides.

CuAAC Reaction Mechanism

G Peptide_Azide Peptide-Dap(N3) Cycloaddition [3+2] Cycloaddition Peptide_Azide->Cycloaddition Alkyne_Dye Alkyne-Dye Intermediate Copper-Acetylide Intermediate Alkyne_Dye->Intermediate Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Intermediate Intermediate->Cycloaddition Triazole_Product Fluorescently Labeled Peptide (Triazole Linkage) Cycloaddition->Triazole_Product

Caption: Mechanism of the CuAAC click reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling of this compound - Inefficient coupling reagent.- Steric hindrance.- Use PyBOP or Castro's reagent instead of HBTU/TBTU.- Increase coupling time or perform a double coupling.
Low Yield in Click Chemistry Step - Oxidation of Cu(I) to Cu(II).- Inactive catalyst.- Poor accessibility of the azide on the resin.- Use a stabilizing ligand (THPTA or TBTA).- Include a reducing agent like sodium ascorbate.- Ensure adequate swelling of the resin in a suitable solvent.
Multiple Peaks in HPLC after Cleavage - Incomplete Fmoc deprotection or coupling during SPPS.- Side reactions during cleavage.- Degradation of the fluorescent dye.- Monitor each SPPS step with the Kaiser test.- Optimize the cleavage cocktail and time.- Use a scavenger in the cleavage cocktail.- Protect the reaction from light during click chemistry and purification.
No Product Detected by Mass Spectrometry - Failure of a critical step (coupling or click).- Instability of the peptide or dye under cleavage conditions.- Analyze small aliquots of the resin-bound peptide after key steps.- Use milder cleavage conditions if possible.

References

Application Notes and Protocols for On-Resin Click Chemistry Using Fmoc-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the creation of peptides with enhanced therapeutic properties, such as increased stability, improved targeting, and novel functionalities. On-resin click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for achieving these modifications with high efficiency and specificity. The use of the non-canonical amino acid Fmoc-L-2,3-diaminopropionic acid (N3)-OH (Fmoc-L-Dap(N3)-OH) provides a versatile handle for introducing an azide moiety into a peptide sequence during standard solid-phase peptide synthesis (SPPS). This azide group can then be selectively reacted with an alkyne-containing molecule in a "click" reaction to form a stable triazole linkage.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides, followed by on-resin CuAAC, and subsequent peptide cleavage and purification.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis and modification of peptides using this compound and on-resin click chemistry. These values are representative of what can be expected under optimized conditions.

Table 1: Synthesis Yield of this compound Building Block

Reaction StepStarting MaterialsProductTypical YieldReference
Diazo-transfer on Fmoc-L-Dap-OHFmoc-L-Dap-OH, Imidazole-1-sulfonyl azide hydrochlorideThis compound75%[1]

Table 2: On-Resin Click Chemistry Performance

Reaction TypePeptide Sequence ContextModifying ReagentReactionTypical Yield/ConversionCrude PurityReference
Intramolecular CyclizationAzide and alkyne amino acids in the same peptideN/AOn-Resin CuAAC83%Not Reported[2]
Intermolecular ConjugationPeptide containing this compoundAlkyne-functionalized moleculeOn-Resin CuAACHigh70-85%[3]

Table 3: Overall Process Yields (Illustrative)

ProcessStarting ResinFinal ProductEstimated Overall Yield
Synthesis and Modification of a Short PeptideRink Amide ResinPurified "Clicked" Peptide40-60%

Note: Overall yields are highly dependent on the peptide sequence, the efficiency of each coupling step, the specific click reaction, and purification losses.

Experimental Protocols

The following are detailed protocols for the key experimental procedures.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual Fmoc-SPPS for synthesizing a peptide containing an azide functionality.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Add DIPEA (8 eq.) and pre-activate for 2-3 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin as in step 2.

  • Confirm completion of the coupling using a Kaiser test.

4. Incorporation of this compound:

  • Couple this compound using the same procedure as in step 3.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the on-resin click reaction between the azide-containing peptide and an alkyne-functionalized molecule.

1. Resin Preparation:

  • After incorporation of the final amino acid, wash the peptide-resin with DMF and then DCM.

  • Swell the resin in a degassed solvent mixture, typically DMF or a mixture of DMF and water.

2. Click Reaction Cocktail Preparation:

  • In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, the following can be used:

    • Alkyne-functionalized molecule (5-10 eq.)

    • Copper(I) source:

      • Option A: Copper(I) Iodide (CuI) (1-2 eq.)

      • Option B: Copper(II) Sulfate (CuSO₄) (1 eq.) and Sodium Ascorbate (5 eq.)

    • Base: N,N-Diisopropylethylamine (DIPEA) (10 eq.)

    • Solvent: Degassed DMF

3. On-Resin Reaction:

  • Add the click reaction cocktail to the peptide-resin.

  • Agitate the reaction mixture at room temperature for 6-12 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

4. Washing:

  • After the reaction is complete, drain the reaction mixture.

  • Wash the resin extensively with DMF (5x), a solution of sodium diethyldithiocarbamate in DMF (to remove copper), DMF (5x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 3: Peptide Cleavage from the Resin and Deprotection

This protocol describes the final step of cleaving the modified peptide from the solid support and removing side-chain protecting groups.

1. N-terminal Fmoc Deprotection (if present):

  • Treat the resin with 20% piperidine in DMF as described in Protocol 1, step 2.

  • Wash the resin thoroughly with DMF and DCM, and dry under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

5. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

The following diagrams illustrate the key workflows in the on-resin synthesis and modification of peptides using this compound.

experimental_workflow_spps start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive repeat Repeat for next amino acid kaiser->repeat Negative repeat->deprotect Yes dap_couple 4. Couple This compound repeat->dap_couple No (at N3 position) end_spps Azide-Peptide on Resin repeat->end_spps Sequence Complete dap_couple->wash2 experimental_workflow_click_cleavage start Start: Azide-Peptide on Resin click_reaction 1. On-Resin CuAAC (Alkyne, Cu(I), DIPEA) start->click_reaction wash1 2. Wash (DMF, DCM, MeOH) click_reaction->wash1 cleavage 3. Cleavage & Deprotection (TFA/TIS/H2O) wash1->cleavage precipitation 4. Ether Precipitation cleavage->precipitation purification 5. RP-HPLC Purification precipitation->purification end_product Final Clicked Peptide purification->end_product

References

Orthogonal Protection Strategies Using Fmoc-L-Dap(N3)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(N3)-OH is a versatile building block in modern peptide chemistry, enabling sophisticated molecular architectures through its orthogonally protected functional groups. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for standard solid-phase peptide synthesis (SPPS), while the azido group on the side chain provides a bioorthogonal handle for a variety of chemical modifications. This orthogonal strategy permits the selective deprotection and modification of either the N-terminus or the side chain at any point during the synthesis, facilitating the creation of branched peptides, peptide-drug conjugates, and molecules with diverse functionalities.

The Fmoc group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent, allowing for stepwise elongation of the peptide chain.[1] In contrast, the azido group is stable under these conditions but can be selectively converted to an amine via reduction (e.g., Staudinger reaction) or used in cycloaddition reactions (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition or "Click Chemistry").[2][3] This dual reactivity is the foundation of the orthogonal protection strategy, providing independent control over the modification of the peptide backbone and the side chain.

Key Applications

The unique structure of this compound allows for several advanced applications in peptide science:

  • Synthesis of Branched Peptides: The side-chain azido group can be reduced to an amine, which can then serve as a new point for peptide chain elongation, creating well-defined branched or dendritic peptide structures.

  • Peptide Conjugation and Labeling (Click Chemistry): The azide functionality is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[2] This allows for the straightforward conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, cytotoxic drugs, or polyethylene glycol (PEG), to enhance their therapeutic or diagnostic properties.[3]

  • Site-Specific Modification: The ability to selectively unmask the side-chain amine allows for the introduction of specific modifications at a defined position within the peptide sequence. This can be used to attach lipids, carbohydrates, or other moieties to tailor the peptide's pharmacological properties.

Experimental Protocols and Data

The following sections provide detailed protocols for the key steps in an orthogonal synthesis strategy using this compound. These protocols are intended as a starting point and may require optimization depending on the specific peptide sequence and desired modification.

Standard Fmoc-SPPS of a Linear Peptide Containing Dap(N3)

This protocol outlines the incorporation of this compound into a peptide sequence using a standard automated or manual Fmoc-SPPS workflow.

Workflow for Fmoc-SPPS

Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat n-1 cycles Final_Deprotection Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection After last AA Repeat->Fmoc_Deprotection Incorporate_Dap Incorporate this compound Repeat->Incorporate_Dap Incorporate_Dap->Wash2 Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 End Peptide-Resin with Dap(N3) side chain Wash3->End

Caption: Standard Fmoc-SPPS cycle for peptide synthesis.

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin or the growing peptide chain.[4]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.[4]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HATU (0.95 equivalents to the amino acid) and a base like diisopropylethylamine (DIEA) (2 equivalents to the amino acid) in DMF for several minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • To incorporate the azido functionality, use this compound in this step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Monitoring: The completion of each coupling and deprotection step can be monitored using a qualitative ninhydrin (Kaiser) test.[4]

ParameterConditionReference
ResinRink Amide or Wang Resin[5]
Fmoc Deprotection20% Piperidine in DMF, 2 x 10 min[4]
Coupling ReagentsFmoc-AA-OH:HATU:DIEA (1:0.95:2)[6]
Equivalents (AA)3-5 eq.[6]
SolventDMF[6]
Reaction Time1-2 hours[6]

Table 1: General conditions for Fmoc-SPPS.

Orthogonal Deprotection of the Dap(N3) Side Chain: On-Resin Staudinger Reduction

This protocol describes the selective reduction of the side-chain azido group to a primary amine while the peptide remains attached to the solid support. The N-terminal Fmoc group should be kept on during this step to prevent side reactions.

Workflow for On-Resin Azide Reduction

Start Start: Fmoc-Peptide(Dap(N3))-Resin Swell Swell Resin in Reaction Solvent (e.g., THF/H2O) Start->Swell Add_Reagents Add Reducing Agent (e.g., PPh3 or TCEP) Swell->Add_Reagents React React at Room Temperature Add_Reagents->React Wash Wash (THF, H2O, DMF, DCM) React->Wash End Fmoc-Peptide(Dap(NH2))-Resin Wash->End

Caption: On-resin Staudinger reduction workflow.

Protocol:

  • Resin Preparation: Start with the resin-bound peptide containing the this compound residue with the N-terminal Fmoc group intact. Swell the resin in the reaction solvent.

  • Reduction Reaction (Method A: Triphenylphosphine):

    • Prepare a solution of triphenylphosphine (PPh₃, 10 equivalents) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add the solution to the resin and shake at room temperature for 12-24 hours.

  • Reduction Reaction (Method B: TCEP):

    • Prepare a solution of tris(2-carboxyethyl)phosphine (TCEP, 10 equivalents) in an aqueous buffer (e.g., 200 mM phosphate buffer, pH 7.5).[7]

    • Add the TCEP solution to the resin and react for 1-2 hours at room temperature.[7]

  • Washing: After the reaction, thoroughly wash the resin with the reaction solvent, followed by DMF and dichloromethane (DCM).

  • Confirmation: The conversion of the azide to an amine can be confirmed by a positive Kaiser test on a small sample of the resin beads.

ParameterMethod A: PPh₃Method B: TCEPReference
Reducing AgentTriphenylphosphine (PPh₃)Tris(2-carboxyethyl)phosphine (TCEP)[8],[7]
Equivalents10 eq.10 eq.[7]
SolventTHF / H₂O (3:1)200 mM Phosphate Buffer (pH 7.5)[8],[7]
Reaction Time12-24 hours1-2 hours[8],[7]
TemperatureRoom TemperatureRoom Temperature[8],[7]
Expected Yield>90% conversion>95% conversion[7]

Table 2: Conditions for on-resin Staudinger reduction of the azido group.

Side-Chain Modification: Synthesis of a Branched Peptide

Following the reduction of the azido group, the newly formed primary amine on the Dap side chain can be used as a branching point. This protocol describes the coupling of a second peptide chain to this side-chain amine.

Workflow for Branched Peptide Synthesis

Start Start: Fmoc-Peptide(Dap(NH2))-Resin Couple_AA Couple Fmoc-AA-OH to Side-Chain Amine (HATU, DIEA in DMF) Start->Couple_AA Wash1 Wash (DMF) Couple_AA->Wash1 Deprotect_Side Fmoc Deprotection of Side Chain (20% Piperidine/DMF) Wash1->Deprotect_Side Wash2 Wash (DMF) Deprotect_Side->Wash2 Elongate Elongate Side Chain (Repeat Coupling/Deprotection Cycles) Wash2->Elongate End Fmoc-Peptide(Dap(NH-Peptide))-Resin Elongate->End

Caption: Workflow for synthesizing a branched peptide on the Dap side chain.

Protocol:

  • Starting Material: Use the resin from Protocol 2, Fmoc-Peptide(Dap(NH2))-Resin.

  • First Amino Acid Coupling to Side Chain: Couple the first Fmoc-protected amino acid of the branch to the side-chain amine of the Dap residue using standard coupling conditions (e.g., Fmoc-AA-OH/HATU/DIEA in DMF for 1-2 hours).

  • Washing: Wash the resin with DMF.

  • Side Chain Elongation:

    • Selectively remove the Fmoc group from the newly added amino acid on the side chain using 20% piperidine in DMF.

    • Continue to elongate the side-chain peptide by repeating the coupling and deprotection cycles as described in Protocol 1.

  • Main Chain Elongation (Optional): After the side chain is complete, the N-terminal Fmoc group of the main peptide can be removed, and the main chain can be further elongated if desired.

ParameterConditionReference
Starting MaterialFmoc-Peptide(Dap(NH₂))-Resin-
Coupling ReagentsFmoc-AA-OH:HATU:DIEA (1:0.95:2)[6]
Equivalents (AA)3-5 eq.[6]
SolventDMF[6]
Reaction Time1-2 hours per coupling[6]
Deprotection20% Piperidine in DMF[4]

Table 3: Conditions for the synthesis of a branched peptide.

Side-Chain Modification: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-containing molecule to the Dap(N3) side chain.

Workflow for On-Resin CuAAC

Start Start: Peptide(Dap(N3))-Resin (Fmoc can be on or off) Swell Swell Resin in Solvent (e.g., DMSO/DCM) Start->Swell Add_Reagents Add Alkyne, Copper(I) Source, Reducing Agent, and Base Swell->Add_Reagents React React at Room Temperature Add_Reagents->React Wash Wash (Reaction Solvent, DMF, DCM) React->Wash End Peptide(Dap(Triazole-R))-Resin Wash->End

Caption: General workflow for on-resin CuAAC (Click Chemistry).

Protocol:

  • Resin Preparation: Start with the resin-bound peptide containing the this compound residue. The N-terminal Fmoc group can be present or absent. Swell the resin in the reaction solvent.

  • Click Reaction:

    • In a reaction vessel, add the alkyne-containing molecule (5-10 equivalents).

    • Add a copper(I) source, such as copper(I) bromide (CuBr, 1-2 equivalents).[9]

    • Add a reducing agent to maintain copper in the +1 state, such as sodium ascorbate (1-2 equivalents from a fresh aqueous solution).[9]

    • Add a base, such as DIEA or 2,6-lutidine (10 equivalents), to facilitate the reaction.[9]

    • The reaction is typically performed in a solvent like DMSO or a mixture of DMF and water.[9]

    • Allow the reaction to proceed for 12-18 hours at room temperature with gentle agitation.

  • Washing: After the reaction, wash the resin extensively with the reaction solvent, followed by isopropanol/DMSO, DMF, and DCM to remove copper salts and excess reagents.[9]

ParameterConditionReference
Alkyne5-10 eq.[9]
Copper SourceCuBr[9]
Copper Equivalents1-2 eq.[9]
Reducing AgentSodium Ascorbate (aqueous)[9]
Base2,6-Lutidine and/or DIEA (10 eq.)[9]
SolventDMSO or DMF/H₂O[9]
Reaction Time12-18 hours[9]
TemperatureRoom Temperature[9]

Table 4: Conditions for on-resin CuAAC.

Application in Signaling Pathways: Multivalent Ligands for Receptor Clustering

Peptides are crucial mediators of cell signaling. A powerful application of the orthogonal chemistry of this compound is the creation of multivalent ligands. By synthesizing branched peptides, one can present multiple copies of a receptor-binding motif. These multivalent ligands can physically cross-link and cluster cell surface receptors, a key mechanism for initiating or amplifying signal transduction cascades.[10][11] For instance, the clustering of receptor tyrosine kinases often leads to their autophosphorylation and the activation of downstream pathways like the MAPK or PI3K/Akt pathways.

Signaling Pathway: Receptor Clustering by a Branched Peptide

cluster_0 Extracellular Space cluster_2 Intracellular Space Branched_Peptide Branched Peptide Ligand (Multiple Binding Motifs) Receptor1 Receptor Branched_Peptide->Receptor1 Binds Receptor2 Receptor Branched_Peptide->Receptor2 Binds Clustered_Receptors Receptor Clustering and Dimerization Phosphorylation Autophosphorylation Clustered_Receptors->Phosphorylation Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Phosphorylation->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascade->Cellular_Response

Caption: Multivalent peptide ligands can induce receptor clustering, initiating downstream signaling.

Conclusion

This compound is a powerful and versatile tool for advanced peptide synthesis. Its orthogonal protecting groups provide chemists with precise control over the introduction of complex features such as branching and conjugation. The protocols outlined in these application notes provide a framework for leveraging this unique building block to create novel peptides for research, diagnostics, and therapeutic development. The ability to construct multivalent ligands that can modulate cellular signaling pathways highlights the significant potential of this chemistry in addressing complex biological questions and developing next-generation therapeutics.

References

Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools. Fmoc-L-Dap(N3)-OH, which contains an azide moiety, is a particularly useful building block for introducing functionalities for "click" chemistry, such as bioconjugation or cyclization. The successful synthesis of peptides containing this residue relies on a robust solid-phase peptide synthesis (SPPS) protocol, followed by an optimized cleavage and deprotection step that preserves the integrity of the azide group.

This application note provides a detailed protocol for the cleavage of peptides containing this compound from the solid support. A critical aspect of this process is the selection of an appropriate cleavage cocktail, as the azide group is susceptible to reduction during the acidic conditions required for cleavage. We present a comparative study of different cleavage cocktails and provide a recommended protocol to maximize the yield and purity of the desired azide-containing peptide.

Data Presentation

The stability of the azide group during the final cleavage step is paramount. The choice of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail plays a crucial role in preventing the reduction of the azide to an amine. The following table summarizes the quantitative analysis of the amine/azide ratio in a model peptide containing an azido-amino acid, cleaved with different TFA cocktails. The data is adapted from a study on a peptide containing Fmoc-L-Orn(N3)-OH, a close structural analog of this compound, and is highly indicative of the performance of these cocktails for peptides containing this compound.

Table 1: Comparison of Cleavage Cocktails on the Stability of the Azide Group

Cleavage Cocktail Composition (v/v)Cleavage Time (hours)Azide Product (%)Amine Byproduct (%)
95% TFA / 2.5% TIS / 2.5% H₂O2>95%<5%
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT2~50%~50%
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT2>90%<10%
90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole2~60%~40%

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: Ethanedithiol, DTT: Dithiothreitol.

The data clearly demonstrates that the use of ethanedithiol (EDT) as a scavenger leads to significant reduction of the azide group. In contrast, a standard cleavage cocktail without a thiol scavenger, or one containing dithiothreitol (DTT), effectively preserves the azide functionality. Therefore, for peptides containing this compound, it is highly recommended to either use a cleavage cocktail with DTT as the thiol scavenger or a cocktail without any thiol scavenger if other sensitive residues like Cys or Met are not present.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual or automated synthesis of a peptide containing this compound on a rink amide resin.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, IPA

Protocol:

  • Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with the coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • For the coupling of this compound, ensure complete dissolution and activation before adding to the resin.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using the deprotection procedure described in step 2.

  • Final Washing: Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x) and dry the resin under vacuum.

Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Recommended Cleavage Cocktail (to preserve the azide group):

  • Cocktail A (with DTT): 94% TFA, 2.5% H₂O, 2.5% DTT, 1% TIS

  • Cocktail B (without thiol): 95% TFA, 2.5% H₂O, 2.5% TIS (suitable for peptides without Cys or Met)

Protocol:

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • TFA Evaporation: Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.

  • Peptide Precipitation: Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

Peptide Analysis

HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of 5% to 95% B over 30 minutes.

  • Detection: UV at 220 nm and 280 nm.

Mass Spectrometry:

  • Use ESI-MS or MALDI-TOF to confirm the molecular weight of the purified peptide. The expected mass should be calculated based on the peptide sequence containing the Dap(N3) residue.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Washing_1 Washing_1 Fmoc Deprotection->Washing_1 Amino Acid Coupling Amino Acid Coupling Washing_1->Amino Acid Coupling Washing_2 Washing_2 Amino Acid Coupling->Washing_2 Repeat Cycle Repeat Cycle Washing_2->Repeat Cycle Final Deprotection Final Deprotection Repeat Cycle->Final Deprotection Cleavage Cocktail Addition Cleavage Cocktail Addition Final Deprotection->Cleavage Cocktail Addition Peptide Precipitation Peptide Precipitation Cleavage Cocktail Addition->Peptide Precipitation Purification & Analysis Purification & Analysis Peptide Precipitation->Purification & Analysis

Caption: Experimental workflow for SPPS and cleavage of azide-containing peptides.

logical_relationship Peptide containing Dap(N3) Peptide containing Dap(N3) TFA Cleavage TFA Cleavage Peptide containing Dap(N3)->TFA Cleavage Azide Group (N3) Azide Group (N3) TFA Cleavage->Azide Group (N3)  Preserved Amine Group (NH2) Amine Group (NH2) TFA Cleavage->Amine Group (NH2)  Reduced Desired Product Desired Product Azide Group (N3)->Desired Product Side Product Side Product Amine Group (NH2)->Side Product Thiol Scavenger Thiol Scavenger Thiol Scavenger->TFA Cleavage DTT DTT Thiol Scavenger->DTT EDT EDT Thiol Scavenger->EDT DTT->Azide Group (N3) EDT->Amine Group (NH2)

Caption: Logical relationship of reagents in preserving the azide group during cleavage.

Application Notes and Protocols: Labeling of Biomolecules with Fmoc-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2,3-diaminopropionic acid (N3), or Fmoc-L-Dap(N3)-OH, is a versatile building block for solid-phase peptide synthesis (SPPS). Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group for standard SPPS chemistry and a bioorthogonal azide (N3) moiety. This azide group allows for the site-specific modification of peptides and other biomolecules through highly efficient and selective "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These application notes provide detailed protocols for the incorporation of this compound into peptides and their subsequent labeling with alkyne-modified molecules.

Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₆N₄O₄[1][2]
Molecular Weight 352.34 g/mol [1][2]
Appearance White to off-white powder
Key Functional Groups Fmoc (N-alpha protection), Azide (-N3 on side chain)[3]
Storage 2-8°C[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or PyBOP

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Note: For difficult couplings, PyBOP is recommended as the coupling reagent.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the freshly prepared TFA cleavage cocktail to the resin.

    • Incubate with agitation for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity of the peptide by mass spectrometry.

Stability of the Azide Group: The azide functionality is stable to the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage with TFA-based cocktails.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a resin-bound peptide containing L-Dap(N3) with an alkyne-modified molecule.

Materials:

  • Peptide-resin containing L-Dap(N3)

  • Alkyne-modified molecule (e.g., alkyne-fluorophore, alkyne-biotin) (5 eq.)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1 eq.)

  • Sodium ascorbate (2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (5 eq.)

  • N,N-Dimethylformamide (DMF) or a mixture of DMF/water

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-modified molecule in DMF.

  • Reaction Setup:

    • Add the alkyne solution to the swollen resin.

    • Add DIPEA to the resin slurry.

    • In a separate microfuge tube, prepare a fresh solution of sodium ascorbate in water.

    • Add the copper(I) salt to the resin, followed immediately by the sodium ascorbate solution.

  • Reaction: Agitate the reaction mixture at room temperature for 12-24 hours, protected from light if using a light-sensitive fluorophore.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.

  • Cleavage and Purification: Proceed with cleavage from the resin and purification as described in Protocol 1 (steps 7-9).

Protocol 3: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling a purified peptide containing L-Dap(N3) in solution.

Materials:

  • Purified peptide containing L-Dap(N3)

  • Alkyne-modified molecule (1.5 eq.)

  • Copper(II) sulfate (CuSO₄) (0.1 eq.)

  • Sodium ascorbate (0.5 eq.)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq.)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO (if needed to dissolve the alkyne molecule)

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the chosen buffer.

    • Dissolve the alkyne-modified molecule in DMSO, and then dilute with the reaction buffer.

  • Prepare Catalyst Stock Solutions:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a stock solution of TBTA or THPTA in DMSO/water.

  • Reaction Setup:

    • To the peptide solution, add the alkyne solution.

    • Add the TBTA or THPTA solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.

  • Purification: Purify the labeled peptide by RP-HPLC.

  • Analysis: Confirm the product by mass spectrometry.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-Amino Acids in SPPS

Coupling ReagentActivation TimeTypical Coupling TimeReported Coupling EfficiencyNotes
HBTU/HOBt/DIPEA1-2 min30-60 min>99% for standard amino acidsCost-effective and widely used.
PyBOP/DIPEA 1-2 min60-120 min>99% for hindered amino acids Recommended for this compound to ensure high coupling efficiency.
HATU/DIPEA1-2 min30-60 min>99.5%Highly efficient but more expensive.

Table 2: Representative Yields for CuAAC Reactions with Azide-Modified Peptides

Reaction TypeCopper SourceLigandSolventReaction TimeYieldReference
On-Resin CyclizationCuBrNoneDIPEA/DMSO18 h65%[4]
On-Resin CyclizationCuINoneDIEA-79%[5]
Solution Phase CyclizationCuITBTAMeCN12 h31-90%[3]
Solution Phase LabelingCuSO₄/NaAscTBTADMSO/H₂O4 h69-72%[3]
On-Resin LabelingCuSO₄/NaAscNoneDMF15 min (Microwave)43%[3]
Solution Phase LabelingCuSO₄/NaAscNonepH 5.0->98%[3]

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthetic Modification and Analysis resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Coupling of This compound (PyBOP/DIPEA) deprotection1->coupling elongation Peptide Chain Elongation coupling->elongation deprotection2 Final Fmoc Deprotection elongation->deprotection2 cleavage Cleavage from Resin (TFA Cocktail) deprotection2->cleavage purification1 RP-HPLC Purification cleavage->purification1 azide_peptide Purified Azide- Containing Peptide purification1->azide_peptide cuaac CuAAC 'Click' Reaction (+ Alkyne-Molecule) azide_peptide->cuaac labeled_peptide Labeled Peptide cuaac->labeled_peptide purification2 RP-HPLC Purification labeled_peptide->purification2 analysis Mass Spectrometry Analysis purification2->analysis cuaac_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle peptide_azide Peptide-R1-N3 (Azide-containing Peptide) product Labeled Peptide (Triazole Linkage) peptide_azide->product alkyne_biomolecule N≡C-R2-Biomolecule (Alkyne-modified Molecule) alkyne_biomolecule->product cu2 Cu(II)SO4 na_asc Sodium Ascorbate cu2->na_asc Reduction cu1 Cu(I) na_asc->cu1 cu1->product ligand Ligand (TBTA/THPTA) ligand->cu1 Stabilization

References

Application Notes and Protocols: Fmoc-L-Dap(N3)-OH for Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins and peptides is a cornerstone of modern chemical biology and drug development. It enables the precise attachment of a wide array of functionalities, including fluorophores for imaging, polyethylene glycol (PEG) for improved pharmacokinetics, and cytotoxic agents for targeted drug delivery. Fmoc-L-Dap(N3)-OH, an Fmoc-protected L-2,3-diaminopropionic acid derivative bearing an azide group on the side chain, is a versatile building block for achieving such precision.

Incorporated into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS), the azide moiety of this compound serves as a bioorthogonal handle. This "chemical handle" is inert to most biological functional groups, allowing for highly selective modification through reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger ligation. These "click chemistry" reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for conjugating a diverse range of molecules to peptides and proteins.

These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides and subsequent site-specific modification via CuAAC and Staudinger ligation.

Data Presentation

The following tables summarize quantitative data for the key experimental steps, providing a reference for expected outcomes.

Table 1: Solid-Phase Peptide Synthesis (SPPS) - this compound Incorporation

ParameterConditionResult/YieldReference
Coupling ReagentPyBOP or Castro's reagentRecommended for optimal coupling[1]
Alternative CouplingHBTU or TBTUMay result in lower yields[1]
Fmoc-Ala(N3)-OH Synthesis YieldSee protocol for multi-step synthesis75% (final step)[2]

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction TypeKey ReagentsReaction TimeYieldReference
On-Resin CyclizationCuI, DMSO, Sodium Ascorbate, DIEA16-18 hoursHigh (qualitative)[3]
Solution-Phase (General)CuSO₄, Sodium Ascorbate, THPTA30-60 minutes>95% (typical)[4]
Solution-Phase (Peptide-Oligonucleotide)Copper Powder, t-butanol/H₂O~8 hours43-68%[5]
Solution-Phase (Radiolabeling)CuSO₄ (4 eq.), Sodium Ascorbate (4.4 eq.), pH 5Not specified>98%[5]

Table 3: Traceless Staudinger Ligation

Phosphine ReagentSecond-Order Rate ConstantYieldKey FeatureReference
(Diphenylphosphino)methanethiol7.7 x 10⁻³ M⁻¹s⁻¹95%Most efficacious known reagent[6][7]
General TriarylphosphineNot specifiedHigh (qualitative)Forms stable amide bond[8]

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the manual coupling of this compound during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), continue coupling for another hour.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection (step 2). The peptide can then be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the modification of a resin-bound, azide-containing peptide with an alkyne-functionalized molecule.

Materials:

  • Peptidyl-resin containing the Dap(N3) residue

  • Alkyne-functionalized molecule of interest (e.g., fluorescent dye, biotin-alkyne) (5-10 equivalents)

  • Copper(I) Iodide (CuI) (1 equivalent)

  • Sodium Ascorbate (2 equivalents)

  • DIEA (2 equivalents)

  • Solvent: DMSO

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DMSO for 30 minutes.

  • Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-functionalized molecule, sodium ascorbate, and DIEA in DMSO.

  • Reaction Initiation: Add the reaction mixture to the swollen resin, followed by the addition of CuI.

  • Incubation: Agitate the reaction mixture at room temperature for 16-18 hours, protected from light.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMSO (5 times), DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Cleavage: Cleave the modified peptide from the resin using an appropriate cleavage cocktail.

Protocol 3: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the modification of a purified, azide-containing peptide in solution.

Materials:

  • Purified peptide containing the Dap(N3) residue

  • Alkyne-functionalized molecule (1.5-2 equivalents)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine stock solution (e.g., 100 mM in water)

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: Dissolve the purified azide-peptide and the alkyne-functionalized molecule in the reaction buffer.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions to a final ligand to copper ratio of 5:1.[9]

  • Reaction Assembly:

    • To the peptide/alkyne solution, add the aminoguanidine solution to a final concentration of 5 mM.[9]

    • Add the premixed CuSO₄/THPTA solution. The final copper concentration can be adjusted between 50 and 250 µM.[9]

  • Reaction Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be around 5 mM.[9]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the modified peptide using reverse-phase HPLC.

Protocol 4: Traceless Staudinger Ligation

This protocol outlines the reaction between a peptide containing Dap(N3) and a phosphinothioester-functionalized molecule.

Materials:

  • Purified peptide containing the Dap(N3) residue

  • Phosphinothioester-functionalized molecule (e.g., (diphenylphosphino)methanethiol derivative) (1-1.5 equivalents)

  • Solvent: THF/Water (3:1 mixture)

Procedure:

  • Reactant Dissolution: Dissolve the azide-containing peptide and the phosphinothioester in the THF/water solvent system.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 12 hours.[10]

  • Solvent Removal: Remove the solvents under reduced pressure.

  • Purification: Purify the resulting amide-linked conjugate by chromatography (e.g., reverse-phase HPLC).

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification Site-Specific Modification cluster_cuaac CuAAC cluster_staudinger Staudinger Ligation spps_start Fmoc-AA-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) spps_start->deprotection1 coupling Coupling: This compound + PyBOP/DIEA deprotection1->coupling elongation Repeat Deprotection/ Coupling Cycles coupling->elongation cleavage Cleavage & Deprotection (TFA Cocktail) elongation->cleavage azide_peptide Purified Azide-Peptide cleavage->azide_peptide cuaac_reaction CuSO4, NaAsc, THPTA (aq. buffer, RT, 30-60 min) azide_peptide->cuaac_reaction staudinger_reaction (Diphenylphosphino)methanethiol (THF/H2O, RT, 12h) azide_peptide->staudinger_reaction alkyne Alkyne-Molecule alkyne->cuaac_reaction purification Purification (RP-HPLC) cuaac_reaction->purification phosphine Phosphinothioester phosphine->staudinger_reaction staudinger_reaction->purification final_product Site-Specifically Modified Peptide purification->final_product cuaac_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle peptide_azide Peptide-Azide (R-N3) cycloaddition [3+2] Cycloaddition peptide_azide->cycloaddition alkyne Alkyne-Probe (R'-C≡CH) cu_acetylide Cu(I)-Acetylide Complex alkyne->cu_acetylide cuso4 Cu(II)SO4 cu_i Cu(I) cuso4->cu_i Reduction ascorbate Sodium Ascorbate ascorbate->cu_i cu_i->cu_acetylide cu_acetylide->cycloaddition triazole_product 1,4-Disubstituted Triazole Product cycloaddition->triazole_product staudinger_pathway cluster_reagents Reagents cluster_products Products peptide_azide Peptide-Azide (R-N3) iminophosphorane Iminophosphorane Intermediate peptide_azide->iminophosphorane phosphinothioester Phosphinothioester (R'-S-P(Ph)2) phosphinothioester->iminophosphorane - N2 acyl_transfer Intramolecular S->N Acyl Transfer iminophosphorane->acyl_transfer amidophosphonium Amidophosphonium Salt acyl_transfer->amidophosphonium hydrolysis Hydrolysis (H2O) amidophosphonium->hydrolysis amide_product Amide-Linked Peptide hydrolysis->amide_product phosphine_oxide Phosphine Oxide Byproduct hydrolysis->phosphine_oxide

References

Troubleshooting & Optimization

Troubleshooting poor coupling efficiency of Fmoc-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-L-Dap(N3)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the use of this versatile amino acid derivative in solid-phase peptide synthesis (SPPS).

Troubleshooting Poor Coupling Efficiency

Poor coupling efficiency of this compound can arise from several factors, including steric hindrance, secondary structure formation, and suboptimal reaction conditions. Below are common issues and their recommended solutions.

Question: I am observing low coupling efficiency for this compound in my solid-phase peptide synthesis. What are the potential causes and how can I troubleshoot this?

Answer:

Low coupling efficiency is a common problem in SPPS, and for a non-natural amino acid like this compound, the causes can be multifaceted. The primary factors to investigate are steric hindrance from the azido-propyl side chain, on-resin aggregation of the growing peptide, and suboptimal activation or coupling conditions. A systematic approach to troubleshooting is recommended.

First, confirm the quality of your reagents, including the this compound, coupling reagents, and solvents. Next, evaluate your coupling protocol. For difficult couplings, a standard single coupling may be insufficient. Consider the troubleshooting workflow illustrated below.

start Start: Poor Coupling of This compound check_reagents 1. Check Reagent Quality (this compound, Solvents, Coupling Reagents) start->check_reagents coupling_protocol 2. Optimize Coupling Protocol check_reagents->coupling_protocol Reagents OK double_couple 2a. Perform Double Coupling coupling_protocol->double_couple change_reagents 2b. Change Coupling Reagents double_couple->change_reagents If still low success Success: Coupling Efficiency Improved double_couple->success additives 2c. Use Additives change_reagents->additives If still low change_reagents->success check_synthesis 3. Evaluate Synthesis Conditions additives->check_synthesis If still low additives->success temp 3a. Increase Temperature check_synthesis->temp solvent 3b. Change Solvent temp->solvent If still low temp->success resin 3c. Check Resin Loading solvent->resin If still low solvent->success resin->success fail Consult Further Technical Support resin->fail If all fails

Figure 1: Troubleshooting workflow for poor coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for this compound?

A1: For sterically hindered amino acids, more potent coupling reagents are often required. While standard reagents like HBTU/HOBt or HATU can be effective, you may see improved results with COMU or PyAOP, especially if you are coupling onto a sterically hindered N-terminus.

Coupling ReagentCommon Molar Excess (vs. Amino Acid)Activation TimeNotes
HBTU/HOBt 3-5 eq2-5 minStandard, cost-effective choice.
HATU 3-5 eq2-5 minGenerally more efficient than HBTU for hindered couplings.
COMU 2-4 eq1-3 minHigh efficiency, particularly for difficult sequences.
PyAOP 2-4 eq2-5 minExcellent for preventing racemization and for hindered couplings.

Q2: Can I perform a double coupling for this compound?

A2: Yes, a double coupling is a highly recommended strategy. After the initial coupling reaction, simply drain the reaction vessel and add a fresh solution of the activated this compound to the resin and let it react again. This can significantly improve the yield for difficult couplings.

Q3: Are there any additives that can improve the coupling efficiency?

A3: The use of additives that can disrupt secondary structures and improve resin solvation can be beneficial. High concentrations of chaotropic salts like LiCl (0.2-0.5 M) can be added to the coupling mixture. Alternatively, using a solvent mixture such as DMF/NMP or adding a small percentage of DMSO can help.

Q4: Could the problem be with the deprotection of the previous amino acid?

A4: Absolutely. An incomplete Fmoc deprotection of the preceding amino acid will result in a capped N-terminus, which will prevent the coupling of this compound. It is crucial to monitor the deprotection step. If you suspect incomplete deprotection, you can extend the deprotection time or perform a second deprotection step. A qualitative test like the Kaiser test can be used to confirm the presence of a free primary amine on the resin before proceeding with the coupling.

start Start: Before Coupling deprotection Fmoc Deprotection of Preceding Amino Acid start->deprotection kaiser_test Perform Kaiser Test on Resin Sample deprotection->kaiser_test positive Positive Result (Blue Beads) Free Amine Present kaiser_test->positive Test Result negative Negative Result (Yellow/Clear Beads) No Free Amine kaiser_test->negative Test Result proceed Proceed with this compound Coupling positive->proceed troubleshoot_deprotection Troubleshoot Deprotection: - Extend deprotection time - Perform second deprotection negative->troubleshoot_deprotection troubleshoot_deprotection->deprotection Repeat

Figure 2: Decision pathway for verifying N-terminal deprotection before coupling.

Key Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin extensively with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (4 eq) with your chosen coupling reagent (e.g., HATU, 3.95 eq) and a base (e.g., DIPEA, 8 eq) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin to check for completion of the reaction.

Protocol 2: Kaiser Test for Free Primary Amines

  • Sample Preparation: Place a few beads of the resin in a small glass test tube.

  • Reagent A: Add 2-3 drops of a solution of 5g ninhydrin in 100 mL ethanol.

  • Reagent B: Add 2-3 drops of a solution of 80g phenol in 20 mL ethanol.

  • Reagent C: Add 2-3 drops of a solution of 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: A blue or purple color on the beads indicates the presence of free primary amines (incomplete coupling). Yellow or clear beads indicate complete coupling.

Technical Support Center: Optimizing Click Reactions with Fmoc-L-Dap(N3)-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-L-Dap(N3)-OH and peptide click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] It contains an azide (N3) functional group, which is highly stable under standard Fmoc-based SPPS conditions.[1] Its primary purpose is to introduce a bioorthogonal azide handle into a peptide sequence. This azide can then be specifically reacted with an alkyne-containing molecule in a subsequent "click chemistry" step to form a stable triazole linkage.[2][3]

Q2: What is "click chemistry" in the context of peptides?

A2: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, generating minimal byproducts.[4][5] In peptide science, the most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction joins a peptide containing an azide (from this compound) with a molecule containing a terminal alkyne, creating a stable 1,4-disubstituted 1,2,3-triazole ring.[7][8]

Q3: What are the main types of click reactions used with azide-containing peptides?

A3: There are two primary types of click reactions used:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method due to its high efficiency and reliability.[6] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source like CuSO₄ and a reducing agent like sodium ascorbate.[7][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is ideal for applications in living cells or biological systems where copper toxicity is a concern.[6][10] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts readily with azides without the need for a metal catalyst.[3][4][11]

Q4: What are the advantages of using click chemistry for peptide modification?

A4: Click chemistry offers several key advantages for modifying peptides:

  • High Specificity: The azide and alkyne groups are bioorthogonal, meaning they react selectively with each other without interfering with other functional groups present in the peptide or complex biological mixtures.[4]

  • High Yields: The reactions are typically very efficient, often achieving near-quantitative conversion.[8]

  • Mild Reaction Conditions: CuAAC can be performed in a variety of solvents, including aqueous buffers, over a wide pH and temperature range.[7][9]

  • Stable Linkage: The resulting triazole ring is chemically stable, mimicking the planarity of a peptide bond but being resistant to enzymatic and hydrolytic cleavage.[4][12]

  • Versatility: It enables a wide range of modifications, including PEGylation, fluorescent labeling, peptide cyclization, and conjugation to drugs, oligonucleotides, or other biomolecules.[8][12]

Q5: Is the azide group on this compound stable during solid-phase peptide synthesis (SPPS)?

A5: Yes, the azide functional group is exceptionally stable under the standard conditions of Fmoc-based SPPS, including repeated cycles of piperidine-mediated Fmoc deprotection and amide bond formation.[1][8] It does not require a protecting group, simplifying the synthesis process.[8]

Troubleshooting Guide

Q6: My CuAAC reaction yield is low or the reaction is not proceeding to completion. What are the common causes and how can I improve it?

A6: Low yields in CuAAC reactions are a common issue. Several factors could be responsible. Consider the following troubleshooting steps:

  • Copper Catalyst Issues: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. Ensure all buffers and solvents are freshly degassed. The use of a Cu(I)-stabilizing ligand can significantly improve reaction efficiency.[13]

  • Reducing Agent: Sodium ascorbate is often used to reduce Cu(II) to Cu(I). Solutions of sodium ascorbate are prone to degradation and should be prepared fresh before each reaction.[9] Use a stoichiometric excess (e.g., 2-5 equivalents) relative to the copper source.

  • Peptide Aggregation: Peptides, especially hydrophobic or charged sequences, can aggregate in solution, making the azide and alkyne groups inaccessible. Consider adding organic co-solvents (e.g., DMF, DMSO, t-butanol) or using microwave-assisted synthesis to break up aggregates and enhance reaction rates.[14]

  • Reactant Stoichiometry: Ensure you are using a slight excess (e.g., 1.5-3 equivalents) of the smaller reaction partner (often the alkyne-modified molecule) to drive the reaction to completion.[9]

  • pH of the Reaction: The optimal pH for CuAAC is typically around 7-8. Sub-optimal pH can affect reaction kinetics.

  • On-Resin vs. Solution Phase: Performing the reaction on-resin can sometimes lead to lower yields due to steric hindrance or poor solvation within the resin beads. Conversely, it can also be advantageous by preventing peptide aggregation. If one method fails, consider trying the other.[12][15]

Q7: I am having difficulty with the initial coupling of this compound during SPPS. What should I do?

A7: Poor coupling of this compound can occur with certain coupling reagents. It has been reported that HBTU or TBTU can give poor results.[16] For best results, use coupling reagents known to minimize racemization and be effective for sterically hindered amino acids, such as PyBOP or Castro's reagent (BOP).[1][16] If coupling remains inefficient, consider performing a double coupling step.

Q8: I am observing side products or degradation of my peptide after the click reaction. What could be the cause?

A8: Copper can catalyze the oxidation of sensitive amino acid residues, particularly methionine (Met) and cysteine (Cys). If your peptide contains these residues, it is critical to thoroughly degas all solutions and consider adding a copper ligand or a scavenger to minimize oxidative side reactions. Performing the reaction at lower temperatures may also help.

Q9: How can I effectively purify my peptide conjugate after the click reaction?

A9: The primary method for purifying peptide conjugates is reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Solution-Phase Reactions: After a solution-phase reaction, excess reagents, copper, and ligands must be removed. Passing the reaction mixture through a small column of copper-chelating resin can help remove the catalyst before final purification by RP-HPLC.

  • On-Resin Reactions: A major advantage of performing the click reaction on-resin is simplified purification. Unreacted reagents and the catalyst can be washed away from the resin before the peptide is cleaved and deprotected.[12] The cleaved product is often of high purity, requiring less rigorous HPLC purification.

Data Presentation

Table 1: Recommended General Conditions for On-Resin CuAAC

ComponentRecommended Amount/ConcentrationNotes
Azide-Peptide-Resin1 equivalentStarting material.
Alkyne Molecule5-10 equivalentsExcess is used to drive the reaction to completion.
CuSO₄·5H₂O1-2 equivalentsCopper(II) source.
Sodium Ascorbate2-5 equivalentsReducing agent. Must be prepared fresh.[9]
Ligand (e.g., BTTP)2-5 equivalentsOptional but highly recommended to improve yield and prevent side reactions.[13]
SolventDMF/H₂O or DMSO/H₂O (e.g., 4:1 v/v)Solvent choice depends on the solubility of the peptide and alkyne molecule.
TemperatureRoom Temperature to 50°CHeating can increase reaction rate but may also promote side reactions.[14]
Reaction Time2-24 hoursMonitor by cleaving a small sample of resin and analyzing via HPLC-MS.[13]

Table 2: Quick Troubleshooting Reference

ProblemPossible Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Cu(I) oxidation2. Peptide aggregation3. Inactive reducing agent1. Degas all solvents/buffers; add a Cu(I) stabilizing ligand.2. Add organic co-solvents (DMF, DMSO); use microwave irradiation.3. Prepare fresh sodium ascorbate solution.
Side Products Copper-mediated oxidation of Met or Cys residues.Thoroughly degas all solutions; add a copper ligand; work at lower temperatures.
Poor Coupling of this compound Inappropriate coupling reagent (e.g., HBTU).Use PyBOP or Castro's reagent for coupling; perform a double couple.[16]
Difficult Purification Excess copper and reagents in solution-phase reaction.Perform the reaction on-resin to simplify workup; use a copper-chelating resin post-reaction.

Experimental Protocols

Protocol 1: General On-Resin CuAAC Reaction

  • Swell the azide-functionalized peptide-resin (1 eq.) in the chosen reaction solvent (e.g., DMF/H₂O 4:1) for 30 minutes.

  • In a separate vial, prepare the click cocktail. Dissolve the alkyne-containing molecule (5 eq.), CuSO₄·5H₂O (1 eq.), and a ligand if used (e.g., BTTP, 2 eq.) in the reaction solvent.

  • Prepare a fresh solution of sodium ascorbate (5 eq.) in the reaction solvent.

  • Add the click cocktail from step 2 to the swollen resin.

  • Add the sodium ascorbate solution from step 3 to the resin slurry.

  • Agitate the reaction mixture at room temperature. Monitor the reaction progress by taking a small aliquot of resin every 2-4 hours, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the reaction is complete, drain the reaction solution and wash the resin extensively with the reaction solvent, followed by DCM and methanol, then dry under vacuum.

  • The clicked peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Protocol 2: General Solution-Phase CuAAC Reaction

  • Dissolve the purified azide-containing peptide (1 eq.) in a suitable degassed solvent (e.g., a mixture of water and t-butanol).[9]

  • Add the alkyne-containing molecule (1.5 eq.).

  • Add a freshly prepared aqueous solution of sodium ascorbate (2.5 eq.).

  • Add an aqueous solution of CuSO₄·5H₂O (1 eq.).

  • Stir the mixture at room temperature. Monitor the reaction by HPLC until the starting peptide is consumed (typically 1-12 hours).[9]

  • Upon completion, dilute the reaction mixture with water and purify the product directly by preparative RP-HPLC.

Visualizations

Peptide Conjugation Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Click Chemistry (CuAAC) cluster_Final Final Processing Resin Solid Support Resin Coupling1 Couple Amino Acids Resin->Coupling1 Coupling_Dap Couple this compound Coupling1->Coupling_Dap Coupling2 Couple Remaining Amino Acids Coupling_Dap->Coupling2 Azide_Peptide On-Resin Azide Peptide Coupling2->Azide_Peptide Click_Rxn Add Alkyne Molecule + CuSO4/NaAsc Azide_Peptide->Click_Rxn Cleavage Cleavage & Deprotection Click_Rxn->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Purified Peptide Conjugate Purification->Final_Product

Caption: Workflow for peptide conjugation using this compound.

Troubleshooting Low Click Yield Start Low CuAAC Yield Observed Check_Reagents Are Reagents Fresh? (esp. Sodium Ascorbate) Start->Check_Reagents Check_Oxygen Were Solvents Degassed? Check_Reagents->Check_Oxygen Yes Sol_Reagents_No Prepare Fresh Reagents Check_Reagents->Sol_Reagents_No No Check_Aggregation Is Peptide Aggregation Likely? Check_Oxygen->Check_Aggregation Yes Sol_Oxygen_No Degas Solvents/Buffers Add Cu(I) Ligand Check_Oxygen->Sol_Oxygen_No No Sol_Aggregation_Yes Add Organic Co-solvent Use Microwave Irradiation Check_Aggregation->Sol_Aggregation_Yes Yes Re_evaluate Re-run Reaction Check_Aggregation->Re_evaluate No Sol_Reagents_No->Re_evaluate Sol_Oxygen_No->Re_evaluate Sol_Aggregation_Yes->Re_evaluate

Caption: Logical troubleshooting flow for low CuAAC reaction yields.

Click Reaction Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway (Copper-Free) Peptide_N3 Peptide-Azide Catalyst Cu(I) Catalyst (from CuSO4/NaAsc) No_Catalyst No Catalyst Required (Strain Release) Alkyne Terminal Alkyne Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole 1,2,3-Triazole Linkage Catalyst->Triazole No_Catalyst->Triazole

Caption: Comparison of CuAAC and copper-free SPAAC pathways.

References

Preventing side reactions during Fmoc-L-Dap(N3)-OH incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting assistance and answers to frequently asked questions regarding the incorporation of Fmoc-L-Dap(N3)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation of this compound, presented in a question-and-answer format.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Question: My monitoring test (e.g., Kaiser test) indicates a poor coupling yield after the introduction of this compound. What are the potential causes and how can I resolve this?

Answer:

Low coupling efficiency with this compound is a common challenge. The primary factors to investigate are the choice of coupling reagent and the reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical for the successful incorporation of this compound. Uracil-based reagents like HBTU and TBTU have been reported to yield poor results.[1]

    • Recommended Action: Switch to a phosphonium-based coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or Castro's reagent.[1] These reagents are known to be more effective for this specific amino acid derivative.

  • Insufficient Reaction Time or Equivalents: Even with an appropriate coupling reagent, the reaction may require more time or a higher concentration of reagents compared to standard amino acids.

    • Recommended Action:

      • Increase the coupling reaction time to at least 60-90 minutes.

      • Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents).

      • Perform a double coupling step. After the initial coupling, wash the resin and repeat the coupling procedure with a fresh solution of the amino acid and coupling reagent.

  • Steric Hindrance: The sequence of the peptide being synthesized can influence coupling efficiency. If the N-terminal amino acid on the resin is particularly bulky, it may hinder the approach of the incoming this compound.

    • Recommended Action: In addition to optimizing the coupling reagent and reaction time, consider using a solvent system known to reduce peptide aggregation, such as a mixture of DMF and DCM.

Experimental Protocol: Test Cleavage and HPLC Analysis for Incomplete Coupling

This protocol allows for a quick assessment of coupling efficiency.

  • Resin Sampling: After the coupling step, carefully remove a small sample of the resin (approximately 2-5 mg).

  • Washing: Thoroughly wash the resin sample with DMF, followed by DCM, and then dry it under vacuum.

  • Test Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Add a small volume (e.g., 100 µL) to the dried resin sample and allow the cleavage to proceed for 1-2 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Sample Preparation for HPLC: Dry the peptide pellet and dissolve it in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • HPLC Analysis: Analyze the sample using reverse-phase HPLC. An incomplete coupling will be indicated by the presence of a significant peak corresponding to the truncated peptide (the sequence without the Dap(N3) residue) in addition to the desired product peak.

Issue 2: Unexpected Side Products Detected by Mass Spectrometry

Question: My mass spectrometry results show unexpected masses, suggesting the formation of side products. What are the likely side reactions and how can I prevent them?

Answer:

The primary side reactions to consider are guanidinylation when using certain coupling reagents and the reduction of the azide group during the final cleavage step.

1. Guanidinylation Side Reaction

  • Description: When using uronium/guanidinium-based coupling reagents like HBTU or HATU, a side reaction can occur where the activated amino acid reacts with the deprotected N-terminal amine of the peptide chain to form a guanidinium group, effectively terminating the chain.

  • Identification: This side product will have a characteristic mass increase corresponding to the addition of the guanidinium moiety.

  • Prevention:

    • The most effective way to prevent this is to avoid using HBTU and TBTU for the coupling of this compound.

    • As recommended for improving coupling efficiency, switch to a phosphonium-based reagent like PyBOP .

2. Reduction of the Azide Group

  • Description: The azide group is generally stable under standard SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection. However, it can be susceptible to reduction to an amine group during the final cleavage from the resin, particularly when using certain scavengers. Thiol-containing scavengers, such as ethanedithiol (EDT), have been shown to cause significant reduction of peptide azides.[2][3]

  • Identification: The reduced product will have a mass corresponding to the peptide with a diaminopropionic acid (Dap) residue instead of the azido-diaminopropionic acid (Dap(N3)) residue. This corresponds to a mass decrease of 26 Da (N2).

  • Prevention:

    • Avoid the use of thiol-based scavengers like EDT in your cleavage cocktail.

    • A safer alternative is to use a cleavage cocktail containing triisopropylsilane (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS).[3]

    • If a stronger reducing scavenger is required for other residues in the peptide (e.g., methionine or cysteine), consider using dithiothreitol (DTT), which has been shown to be a better choice than EDT for preserving the azide group.[3]

Data Summary

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Coupling ReagentTypeReported Coupling Yield (%)Recommended Reaction TimeKey AdvantagesKnown Limitations
PyBOP Phosphonium10-29% (for challenging sequences)60-90 minutesHigh coupling efficiency, minimal racemization.Higher cost compared to uronium reagents.
HBTU Uronium/Guanidinium3-6% (for challenging sequences)60-120 minutesCost-effective, good for standard couplings.Can form guanidinylation side products, lower efficiency with Dap(N3).
TBTU Uronium/Guanidinium3-6% (for challenging sequences)60-120 minutesSimilar to HBTU.Can form guanidinylation side products, lower efficiency with Dap(N3).

Data compiled from publicly available information.

Visual Guides

Troubleshooting_Workflow start Problem: Poor this compound Incorporation check_coupling Check Coupling Reagent start->check_coupling is_hbtu Using HBTU/TBTU? check_coupling->is_hbtu switch_reagent Switch to PyBOP or Castro's Reagent is_hbtu->switch_reagent Yes optimize_conditions Optimize Reaction Conditions: - Increase time (60-90 min) - Increase equivalents (3-5x) - Perform double coupling is_hbtu->optimize_conditions No switch_reagent->optimize_conditions re_evaluate Re-evaluate Coupling Efficiency (e.g., Kaiser Test) optimize_conditions->re_evaluate re_evaluate->start Negative success Successful Incorporation re_evaluate->success Positive check_side_products Mass Spectrometry Shows Unexpected Masses identify_mass_shift Identify Mass Shift check_side_products->identify_mass_shift mass_decrease Mass Decrease of 26 Da? identify_mass_shift->mass_decrease guanidinylation Guanidinylation Suspected mass_decrease->guanidinylation No azide_reduction Azide Reduction Suspected mass_decrease->azide_reduction Yes guanidinylation->switch_reagent check_cleavage Check Cleavage Cocktail: - Avoid EDT - Use TIS or DTT azide_reduction->check_cleavage

Caption: Troubleshooting workflow for this compound incorporation.

Side_Reactions cluster_guanidinylation Guanidinylation Side Reaction cluster_azide_reduction Azide Reduction During Cleavage peptide_amine Peptide-NH2 guanidinium_product Peptide-NH-C(=N+Me2)-NMe2 (Chain Termination) peptide_amine->guanidinium_product Side Reaction hbtu Activated this compound (via HBTU/TBTU) hbtu->guanidinium_product peptide_azide Peptide-Dap(N3) amine_product Peptide-Dap(NH2) (Reduced Product) peptide_azide->amine_product Reduction cleavage TFA Cleavage with Thiol Scavenger (e.g., EDT) cleavage->amine_product

Caption: Key side reactions during this compound usage.

Frequently Asked Questions (FAQs)

Q1: Is the azide functional group on this compound stable to the piperidine used for Fmoc deprotection?

A1: Yes, the azide group is chemically robust and stable under the standard basic conditions of Fmoc deprotection (typically 20% piperidine in DMF). You can perform multiple deprotection cycles without significant degradation of the azide.

Q2: Can I use heating to improve the coupling efficiency of this compound?

A2: While microwave-assisted peptide synthesis can improve coupling efficiency for many amino acids, caution should be exercised when heating azido compounds due to their potential thermal instability. If you choose to use elevated temperatures, it is crucial to perform small-scale optimization experiments first and to ensure that the temperature does not exceed safe limits for azides.

Q3: Are there any specific handling precautions for this compound?

A3: this compound is an organic azide. While it is generally stable under normal laboratory conditions, it is good practice to avoid excessive heat, shock, or friction. Store the compound at the recommended temperature (typically 2-8°C) and handle it in a well-ventilated area.

Q4: My peptide containing Dap(N3) has poor solubility. What can I do?

A4: Peptides rich in hydrophobic or apolar residues can be difficult to solubilize. If replacing other residues with the relatively apolar Dap(N3) exacerbates this issue, you might consider incorporating solubilizing tags or sequences into your peptide design. For purification, experimenting with different solvent systems (e.g., varying the percentage of acetonitrile or adding small amounts of formic acid or TFA) can be beneficial.

Q5: How can I confirm the successful incorporation of the azide group into my final peptide?

A5: Besides mass spectrometry, which will confirm the correct mass of the peptide, you can use analytical techniques to confirm the presence of the azide. Infrared (IR) spectroscopy is a useful method, as the azide group has a characteristic sharp absorption peak around 2100 cm⁻¹. Furthermore, you can perform a small-scale "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) with an alkyne-containing fluorescent dye and analyze the product by HPLC or mass spectrometry to confirm that the azide is present and reactive.

References

Stability of the azide group in Fmoc-L-Dap(N3)-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Fmoc-L-2,3-diaminopropionic acid (N3)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of the azide functional group and to offer solutions for common challenges encountered during its incorporation into peptide chains.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group on Fmoc-L-Dap(N3)-OH during standard Fmoc-SPPS cycles?

A1: The azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. It is resistant to the basic conditions of Fmoc deprotection using piperidine and the acidic conditions of final cleavage from most resins using trifluoroacetic acid (TFA). However, certain reagents, particularly thiol-based scavengers used during TFA cleavage, can lead to the reduction of the azide to an amine.

Q2: What is the primary side reaction involving the azide group, and when does it occur?

A2: The most significant side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2). This reduction predominantly occurs during the final cleavage and deprotection step, especially when thiol-containing scavengers are present in the TFA cleavage cocktail.

Q3: Which cleavage cocktail reagents are known to cause the reduction of the azide group?

A3: Thiol-based scavengers are the primary cause of azide reduction. Reagents such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) can lead to significant reduction of the azide to an amine. While DTT is generally less reductive than EDT, both should be used with caution or avoided if the integrity of the azide group is critical.

Q4: Are there any coupling reagents that should be avoided when using this compound?

A4: While the azide group is relatively stable, for optimal results, it is recommended to use phosphonium- or aminium-based coupling reagents like PyBOP, HATU, or HBTU. Some sources suggest that HBTU or TBTU may lead to less favorable outcomes compared to PyBOP or Castro's reagent. It is always advisable to perform a test coupling to determine the most efficient reagent for your specific sequence.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Mass spectrometry of the cleaved peptide shows a mass corresponding to the desired peptide plus a species with a mass difference of -26 Da (loss of N2) and +2 Da (addition of 2H). The azide group has been reduced to a primary amine during cleavage. This is highly likely if your cleavage cocktail contained a thiol scavenger like EDT or DTT.Use a cleavage cocktail that does not contain thiol-based scavengers. A standard and effective cocktail for preserving the azide group is a mixture of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). If scavengers for other sensitive residues (like Trp or Met) are necessary, consider using non-thiol alternatives or minimizing the cleavage time.
Incomplete coupling of this compound to the growing peptide chain, as indicated by a positive Kaiser test after coupling. Steric hindrance or aggregation of the peptide-resin may be inhibiting the coupling reaction. The chosen coupling reagent may not be sufficiently active for this specific incorporation.1. Switch Coupling Reagent: If using a less reactive coupling reagent, switch to a more potent one like HATU or PyBOP. 2. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. 3. Increase Equivalents: Increase the equivalents of the amino acid and coupling reagent. 4. Change Solvent: Switch from DMF to NMP, which can improve solvation and reduce aggregation.
Presence of deletion sequences lacking the Dap(N3) residue in the final product. This can be a result of incomplete Fmoc deprotection of the preceding amino acid or incomplete coupling of the this compound.1. Ensure Complete Deprotection: Extend the piperidine treatment time or perform a second deprotection step. The completion of Fmoc removal can be monitored by UV absorbance of the piperidine solution. 2. Optimize Coupling: Follow the recommendations for incomplete coupling above.
Unexpected side products with masses that do not correspond to the expected peptide or the reduced amine. The azide group may have undergone other, less common side reactions. While rare, prolonged exposure to harsh conditions or incompatible reagents could lead to unforeseen modifications.Analyze the side product by MS/MS to identify the modification. Review the entire synthesis protocol for any non-standard steps or reagents that could have reacted with the azide. Consider simplifying the cleavage cocktail to the minimal necessary components.

Data Presentation

Table 1: Influence of Thiol Scavengers in the Cleavage Cocktail on Azide Group Reduction

The following table summarizes the percentage of azide reduction to the corresponding amine when different thiol-based scavengers are included in the TFA cleavage cocktail.

Cleavage Cocktail Composition Percentage of Azide Reduction (%) Reference
95% TFA / 2.5% Water / 2.5% TIS0%[1]
92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% EDTUp to 50%[1]
92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% DTTLower than EDT, but still significant[1]
95% TFA / 5% m-Cresol0%[1]

Data is based on studies of various azide-containing peptides and serves as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound

This protocol provides a general guideline for the manual coupling of this compound during solid-phase peptide synthesis.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation and Coupling (Choose one of the following methods):

    • Using HATU:

      • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

      • Immediately add the activated amino acid solution to the washed resin.

      • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Using PyBOP:

      • In a separate vessel, dissolve this compound (3-5 equivalents), PyBOP (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

      • Add the activated amino acid solution to the resin.

      • Allow the coupling to proceed for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: After a complete coupling, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage of the Azide-Containing Peptide from the Resin

This protocol is designed to cleave the final peptide from the solid support while preserving the integrity of the azide group.

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS . Note: Do not include any thiol-based scavengers like EDT or DTT.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Pellet the precipitated peptide by centrifugation and decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA. Dry the final peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry to confirm its purity and the presence of the intact azide group.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_cleavage Cleavage & Deprotection Resin Solid Support (e.g., Wang, Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 n cycles Coupling Coupling of This compound Wash1->Coupling n cycles Wash2 DMF Wash Coupling->Wash2 n cycles Wash2->Deprotection n cycles Final_Wash Final Wash (DCM) & Dry Wash2->Final_Wash Cleavage TFA Cleavage Cocktail (TFA/H2O/TIS) Final_Wash->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Peptide Crude Azido-Peptide Precipitation->Crude_Peptide Purification (HPLC)

Caption: Standard Fmoc-SPPS workflow for incorporating this compound.

Troubleshooting_Azide_Reduction cluster_cocktail Cleavage Cocktail Choice cluster_outcomes Reaction Outcomes Start Final Cleavage Step Thiol Contains Thiol Scavenger? (e.g., EDT, DTT) Start->Thiol Reduction Azide Reduction to Amine (-NH2) Thiol->Reduction Yes No_Reduction Azide Group Preserved (-N3) Thiol->No_Reduction No (e.g., TFA/H2O/TIS) Problem Problem: Loss of Azide Reduction->Problem Observed in MS: Mass = (M-26+2) Da Success Success: Intact Azide No_Reduction->Success Observed in MS: Mass = M Da

Caption: Troubleshooting logic for azide reduction during peptide cleavage.

References

Choosing the right coupling reagent for Fmoc-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fmoc-L-Dap(N3)-OH Coupling

Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and protocols for the successful coupling of this compound in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for this compound?

For best results, phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly recommended.[1][2][3] PyBOP is known for its high coupling efficiency, especially for sterically hindered amino acids, and for minimizing racemization.[1] Aminium/Uronium reagents based on HOAt, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also excellent choices as they react faster and with less epimerization than HBTU, making them suitable for difficult couplings.[4][5]

Q2: Are there any coupling reagents I should avoid when using this compound?

Yes. Poor results have been reported when using aminium-type reagents like HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU for this specific amino acid.[2][3] Furthermore, excess HBTU can react with the unprotected N-terminus of the peptide chain, causing a guanidinylation side reaction that terminates the chain.[1][4]

Q3: Is the azide group (-N3) on this compound stable during the coupling reaction?

The azide functionality is robust and stable under standard Fmoc SPPS conditions, including the coupling step and exposure to piperidine during deprotection.[1] The primary risk of azide reduction to an amine does not come from the coupling reaction itself, but rather from the final cleavage step if certain scavengers are used.

Q4: My coupling efficiency is low. What are the possible causes and solutions?

Low coupling efficiency can stem from several factors:

  • Inappropriate Reagent Choice: As mentioned, HBTU and TBTU may yield poor results with this amino acid derivative.[2][3] Switching to a recommended reagent like PyBOP or HATU is the first step.

  • Steric Hindrance: Although Dap is small, the growing peptide chain can create a sterically hindered environment. Reagents like PyBOP and HATU are specifically effective for such difficult couplings.[1][4]

  • Insufficient Reaction Time: Ensure the coupling reaction is allowed to proceed to completion. Monitor the reaction using a qualitative method like the Kaiser test.

  • Suboptimal Activation: Ensure you are using the correct stoichiometry of the amino acid, coupling reagent, and a suitable base (e.g., DIPEA) to achieve proper activation of the carboxylic acid.

Q5: How can I minimize the risk of racemization during coupling?

Racemization can be a concern, particularly with sensitive amino acids. To minimize this risk:

  • Use a Proven Reagent: PyBOP is known to cause minimal racemization.[1]

  • Use Additives: For carbodiimide-based couplings (e.g., DIC), the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or OxymaPure is standard practice.[4]

  • Choose the Right Base: In cases with a high risk of racemization, a weaker base like sym-collidine may be preferable to stronger bases such as DIPEA.[6]

Coupling Reagent Comparison

The following table summarizes the performance of common coupling reagents for the incorporation of this compound.

ReagentTypeRecommended for this compound?Coupling EfficiencyRacemization RiskKey Considerations
PyBOP Phosphonium SaltHighly Recommended High, especially for hindered couplings[1]Low[1]Byproducts are less hazardous than those from BOP.[5]
HATU Aminium/Uronium SaltRecommended High, reacts faster than HBTU[4][5]Low[5]More expensive than HBTU. Avoid using in excess to prevent guanidinylation.[5]
COMU Aminium/Uronium SaltRecommendedHigh, often outperforms HBTU/HATU[7]Low[7]Considered safer than HOBt/HOAt-based reagents; soluble in a wide range of solvents.[7]
HBTU Aminium/Uronium SaltNot Recommended Poor results reported[2][3]Low (with HOBt)[5]Can cause chain-terminating guanidinylation side reaction.[4]
DIC/HOBt Carbodiimide + AdditiveAcceptableGoodLow (due to HOBt)[4]The byproduct dicyclohexylurea (DCU) is insoluble and must be filtered.

Visual Guides & Workflows

The following diagrams illustrate the decision-making process for reagent selection and the general experimental workflow for the coupling step.

start Start: Need to couple This compound q1 Is this a standard or potentially difficult coupling? start->q1 reagent_choice Use a high-efficiency reagent proven for difficult couplings. q1->reagent_choice Always treat as potentially difficult rec_pybop Recommended: PyBOP reagent_choice->rec_pybop rec_hatu Alternative: HATU or COMU reagent_choice->rec_hatu avoid Avoid reagents known to give poor results for this amino acid. reagent_choice->avoid avoid_hbtu Avoid: HBTU / TBTU avoid->avoid_hbtu

Caption: Decision tree for selecting a coupling reagent for this compound.

cluster_prep 1. Preparation cluster_reaction 2. Coupling Reaction cluster_finish 3. Wash & Continue resin_prep Swell resin in DMF. Perform Fmoc deprotection (e.g., 20% Piperidine/DMF). wash1 Wash resin thoroughly (DMF, DCM, etc.). resin_prep->wash1 add_reagents Add coupling solution to resin. Mix at room temperature. wash1->add_reagents reagent_prep Prepare coupling solution: - this compound (e.g., 3 eq) - Coupling Reagent (e.g., 2.9 eq) - Base (e.g., DIPEA, 6 eq) monitor Monitor reaction progress (e.g., Kaiser Test). add_reagents->monitor wash2 Once complete (Kaiser test negative), filter and wash resin (DMF, DCM). monitor->wash2 next_step Proceed to the next Fmoc deprotection step. wash2->next_step

Caption: General experimental workflow for a coupling cycle in SPPS.

Experimental Protocol: Coupling with HATU

This protocol provides a general guideline for coupling this compound onto a resin-bound peptide using HATU. Molar equivalents are based on the initial loading of the resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

    • Drain the DMF from the reaction vessel.

  • Activation Solution Preparation:

    • In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. Note: The solution may change color.

  • Coupling Reaction:

    • Add the activation solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time may vary depending on the sequence.

  • Monitoring:

    • Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates the coupling is complete.

    • If the test is positive, continue agitating and re-test every 30-60 minutes.

  • Washing:

    • Once the reaction is complete, drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3 times)

      • Dichloromethane (DCM) (3 times)

      • DMF (3 times)

  • Next Cycle: The resin is now ready for the Fmoc deprotection step of the next amino acid in the sequence.

References

Technical Support Center: Fmoc-L-Dap(N3)-OH Deprotection and Potential Pitfalls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-L-Dap(N3)-OH. It addresses specific issues that may be encountered during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide group of this compound stable to standard Fmoc deprotection conditions?

A1: Yes, the azide functionality is generally stable under the standard Fmoc deprotection conditions, which typically involve treatment with 20% piperidine in N,N-dimethylformamide (DMF). The orthogonality of the Fmoc and azide protecting groups is a key advantage of using this amino acid derivative in peptide synthesis.

Q2: What is the standard protocol for Fmoc deprotection of a peptide containing L-Dap(N3)?

A2: The standard protocol involves treating the resin-bound peptide with a solution of 20% piperidine in DMF. The reaction time can vary, but a typical procedure involves one to two treatments of 5-15 minutes each. Monitoring the deprotection via UV absorbance of the dibenzofulvene-piperidine adduct is recommended to ensure completion.

Q3: Can I use other bases for Fmoc deprotection of peptides containing L-Dap(N3)?

A3: Yes, alternative, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often at a lower concentration (e.g., 2% in DMF). These may be beneficial in minimizing base-mediated side reactions like aspartimide formation, especially in sensitive sequences. However, it is crucial to ensure that any alternative base is compatible with the azide functionality and other protecting groups in your peptide.

Q4: Are there any known incompatibilities of the azide group with other reagents used in SPPS?

A4: The primary incompatibility to be aware of is with reducing agents. The azide group can be reduced to an amine in the presence of thiols or phosphines. This is particularly relevant during the final cleavage and deprotection of the peptide from the resin, where thiol-based scavengers (e.g., ethanedithiol, EDT) are often used. If the azide needs to be preserved, it is crucial to use a cleavage cocktail that does not contain reducing agents.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Incomplete Fmoc Deprotection (as indicated by Kaiser test or UV monitoring)1. Steric Hindrance: The peptide sequence around the Dap(N3) residue may be sterically hindered, preventing efficient access of the piperidine. 2. Peptide Aggregation: The growing peptide chain may be aggregating on the resin, limiting reagent accessibility. 3. Insufficient Reaction Time/Concentration: The deprotection time or piperidine concentration may be insufficient for complete removal.1. Extend the deprotection time or perform additional deprotection steps. 2. Use a higher concentration of piperidine (e.g., up to 50%). 3. Consider using a stronger, non-nucleophilic base like DBU (e.g., 2% in DMF). 4. Incorporate chaotropic salts (e.g., LiCl) or use solvents known to disrupt aggregation (e.g., NMP).
Unexpected mass corresponding to the amine (-NH2) instead of the azide (-N3) in LC-MS analysis after cleavage. Reduction of the Azide Group: This is a common pitfall during the final cleavage from the resin, especially when using cleavage cocktails containing thiol scavengers like ethanedithiol (EDT) or dithiothreitol (DTT).1. Use a cleavage cocktail that does not contain thiol-based scavengers. A common alternative is Reagent K (TFA/water/phenol/thioanisole/TIPS). 2. If scavengers are necessary for other protecting groups, consider orthogonal protection strategies that do not require reductive cleavage conditions for the azide-containing peptide.
Formation of side products with a mass increase of +22 Da or other adducts. Reaction with Dibenzofulvene (DBF): Incomplete scavenging of the DBF byproduct of Fmoc deprotection can lead to its reaction with the newly deprotected amine or other nucleophilic side chains.1. Ensure a sufficient excess of piperidine is used to effectively trap the DBF. 2. If using a non-nucleophilic base like DBU, a scavenger such as piperidine (at a lower concentration) or another nucleophile should be added to the deprotection solution.
Poor coupling efficiency of the next amino acid after Dap(N3) deprotection. 1. Incomplete Deprotection: Residual Fmoc group will block the N-terminus. 2. Steric Hindrance: The local environment of the deprotected amine on Dap(N3) might be sterically crowded.1. Confirm complete Fmoc deprotection using a qualitative test like the Kaiser test before proceeding with the next coupling. 2. Use a more potent coupling reagent such as HATU or HCTU. 3. Increase the coupling time and/or the equivalents of the amino acid and coupling reagents.
Aspartimide formation when an Asp residue is adjacent to Dap(N3). Base-catalyzed Cyclization: The piperidine used for Fmoc deprotection can catalyze the formation of a cyclic imide (aspartimide) involving the side chain of a neighboring aspartic acid residue.1. Use a milder deprotection reagent such as 2% DBU in DMF with 0.1 M HOBt. 2. Protect the backbone amide of the Asp-Xxx dipeptide with a protecting group like Hmb. 3. Reduce the deprotection time to the minimum required for complete Fmoc removal.

Experimental Protocols

Standard Fmoc Deprotection Protocol for a Peptide Containing L-Dap(N3)
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF.

  • First Deprotection: Drain the DMF from the resin and add the 20% piperidine solution. Agitate the resin for 10-15 minutes at room temperature.

  • Drain and Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Deprotection (Optional but Recommended): Add a fresh portion of the 20% piperidine solution and agitate for another 5-10 minutes.

  • Drain and Wash: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Qualitative Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.

Final Cleavage Protocol to Preserve the Azide Group
  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail without thiol scavengers. A common choice is Reagent B (TFA/Water/Phenol/Triisopropylsilane (TIS) in a ratio of 88:5:5:2).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum and purify by HPLC.

Visualizations

Fmoc_Deprotection_Workflow start Resin-bound Peptide with Fmoc-Dap(N3) deprotection Treat with 20% Piperidine in DMF start->deprotection wash1 Wash with DMF deprotection->wash1 incomplete Incomplete Deprotection deprotection->incomplete kaiser_test Kaiser Test wash1->kaiser_test wash1->incomplete kaiser_test->deprotection Negative coupling Couple next Fmoc-Amino Acid kaiser_test->coupling Positive end Elongated Peptide coupling->end

Caption: Standard workflow for Fmoc deprotection of this compound.

Potential_Pitfalls cluster_issues Potential Issues cluster_causes Primary Causes start Fmoc-Dap(N3)-OH Deprotection incomplete Incomplete Deprotection start->incomplete azide_reduction Azide Reduction (during final cleavage) start->azide_reduction aspartimide Aspartimide Formation (if Asp is adjacent) start->aspartimide cause_incomplete Aggregation / Steric Hindrance incomplete->cause_incomplete cause_reduction Thiol Scavengers (e.g., EDT) azide_reduction->cause_reduction cause_aspartimide Base-catalyzed cyclization aspartimide->cause_aspartimide

Caption: Common pitfalls associated with this compound deprotection.

Technical Support Center: Azide-Alkyne Cycloaddition with Fmoc-L-Dap(N3)-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Fmoc-L-Dap(N3)-OH on solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues leading to incomplete or low-yield on-resin cycloaddition reactions.

Issue 1: Low or No Cycloaddition Product Observed

Potential Cause Troubleshooting Steps
Inactive Copper(I) Catalyst The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure all solvents are thoroughly degassed by bubbling with nitrogen or argon. Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). Consider using a Cu(I)-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA).
Poor Resin Swelling The solid support must be adequately swelled for reagents to access the peptide chains. Ensure the chosen solvent effectively swells your resin type. For polystyrene-based resins, solvents like DMF, NMP, and DCM are often effective. If aggregation is suspected, consider switching to a more polar solvent like DMSO to disrupt secondary structures.
Steric Hindrance The peptide sequence surrounding the this compound and the alkyne-containing residue can sterically hinder their ability to react. If possible, redesign the peptide to place the azide and alkyne moieties on less bulky or more flexible residues. Increasing the reaction time or temperature may also help overcome some steric hindrance.
Suboptimal Catalyst System The choice of copper source and additives can significantly impact reaction efficiency. While CuSO₄ with sodium ascorbate is common, CuBr or CuI can sometimes provide better yields. The addition of a base, such as DIPEA or 2,6-lutidine, can also be beneficial.[1]
Incomplete Deprotection of Preceding Residues Incomplete removal of the Fmoc group from the previous amino acid will prevent further chain elongation and, consequently, the incorporation of the azide or alkyne residue. Ensure complete Fmoc deprotection by extending the piperidine treatment time or performing a second deprotection step.

Issue 2: Presence of Multiple Side Products

Potential Cause Troubleshooting Steps
Dimerization or Oligomerization Intramolecular cyclization is favored at low concentrations. While solid-phase synthesis inherently provides a pseudo-dilution effect, high resin loading can lead to intermolecular reactions. If dimerization is a significant issue, consider using a resin with a lower loading capacity.
Side Reactions from Fmoc-SPPS Side reactions during the peptide synthesis, such as aspartimide formation if an aspartic acid residue is present, can lead to a heterogeneous mixture of peptides, complicating the cycloaddition and purification. Utilize appropriate side-chain protecting groups and optimized coupling and deprotection protocols to minimize these side reactions.
Modification of Sensitive Residues Some amino acid side chains can be sensitive to the cycloaddition reaction conditions. For example, free thiols on cysteine residues can coordinate with the copper catalyst. Ensure that all reactive side chains are appropriately protected.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for on-resin CuAAC with this compound peptides?

A1: The optimal catalyst system can be sequence-dependent, but a common and effective system is a combination of a Cu(I) source and a reducing agent to maintain the copper in its active +1 oxidation state. Common systems include:

  • CuSO₄ and Sodium Ascorbate: This is a widely used and generally effective system.

  • CuBr or CuI: These can sometimes offer improved yields over the CuSO₄ system.

  • Cu(I)-NHC Complexes: Air-stable Cu(I)-N-heterocyclic carbene complexes have been shown to be efficient catalysts.[1]

The addition of a Cu(I)-stabilizing ligand like TBTA and a non-nucleophilic base such as DIPEA or 2,6-lutidine is often recommended to improve reaction rates and yields.

Q2: How can I monitor the progress of the on-resin cycloaddition reaction?

A2: Monitoring the reaction progress is crucial for optimization. A common method is to perform a small-scale test cleavage of a few resin beads, followed by analysis of the cleaved peptide by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows for the quantification of the starting material (linear peptide) and the product (cyclized peptide).

Q3: Can the solvent choice affect the outcome of the cycloaddition?

A3: Yes, the solvent plays a critical role. It must effectively swell the resin to allow for efficient diffusion of the reagents. Dimethylformamide (DMF) is a common choice for polystyrene resins. For peptides prone to aggregation, Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) can be effective alternatives. In some cases, more polar solvents like Dimethyl sulfoxide (DMSO) may be required to disrupt secondary structures and improve reaction efficiency. A comparison of various solvents has shown that Cyrene™, a biomass-derived solvent, can also be a suitable medium for CuAAC reactions.[3]

Q4: What are the typical reaction times and temperatures for on-resin CuAAC?

A4: Reaction times can vary from a few hours to overnight (16-18 hours). Most on-resin CuAAC reactions are performed at room temperature. If the reaction is sluggish due to steric hindrance or aggregation, gentle heating (e.g., to 40-50 °C) can sometimes improve the yield, though this should be done with caution to avoid potential side reactions.

Q5: Are there any known side reactions specifically associated with this compound?

A5: this compound itself is generally stable under standard SPPS and CuAAC conditions. However, the azide group can be sensitive to certain reagents used in SPPS. It is important to avoid reducing agents during the synthesis prior to the click reaction. Additionally, ensure that the coupling of this compound is efficient, as poor coupling can lead to deletion sequences. Some suppliers recommend using PyBOP or Castro's reagent for coupling, as poor results have been observed with HBTU or TBTU.[4][5]

Data Presentation

Table 1: Comparison of On-Resin CuAAC Catalyst Systems

Catalyst SystemSolventAdditivesTypical YieldReference
CuSO₄ (10 mol%), Sodium Ascorbate (3 equiv)DMF/H₂O (4:1)TBTA (20 mol%)Low (20%)[1]
CuBr (10 mol%), Sodium Ascorbate (3 equiv)DMF/CH₃CN (4:1)DIPEA (10 equiv), 2,6-lutidine (10 equiv)Moderate (45%)[1]
Cu(I)-NHC complex (4a)DMF-High[1]
CuI (1.5 equiv)DMFPiperidineHigh (87.4%)[6]
CuBrDMSODIPEAGood (65%)[7]

Table 2: Influence of Solvent on CuAAC Reaction Yield

SolventCatalyst SystemYieldReference
DCMCuI, Et₃NModerate[3]
1,4-dioxaneCuI, Et₃NModerate[3]
DMFCuI, Et₃NLow[3]
NMPCuI, Et₃NLow[3]
DMSOCuI, Et₃NLow[3]
Cyrene™CuI, Et₃NHigh[3]

Experimental Protocols

Protocol 1: On-Resin Azide-Alkyne Cycloaddition

This protocol is adapted from established procedures for on-resin peptide cyclization.

  • Resin Swelling: Swell the peptide-resin (containing both an azide and an alkyne functionality) in dichloromethane (DCM, 10 mL/g of resin) for 10-20 minutes.

  • Solvent Exchange: Filter the resin and wash with dimethylformamide (DMF, 3 x 10 mL/g of resin).

  • Preparation of Catalyst Solution: In a separate vial, dissolve the copper(I) source (e.g., CuBr, 1-2 equivalents based on resin loading) in degassed DMF or DMSO (10-15 mL/g of resin). Add a reducing agent such as sodium ascorbate (2-5 equivalents) and a ligand like TBTA (1-2 equivalents). A base like DIPEA (5-10 equivalents) can also be added. Sonicate briefly to ensure complete dissolution.

  • Cycloaddition Reaction: Add the catalyst solution to the swelled resin. Seal the reaction vessel and agitate gently at room temperature for 4-18 hours.

  • Monitoring: To check for completion, take a small sample of the resin, wash it thoroughly, and cleave the peptide. Analyze the cleaved product by HPLC or LC-MS.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove residual copper and other reagents.

  • Drying: Dry the resin under vacuum before proceeding with cleavage and purification.

Protocol 2: Monitoring On-Resin Reaction by Test Cleavage and LC-MS Analysis

  • Resin Sampling: Withdraw a small sample of the resin (approximately 2-5 mg) from the reaction vessel.

  • Washing: Place the resin sample in a small filter syringe and wash thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin sample under a stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail appropriate for your peptide and resin (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). Add a small volume (e.g., 100-200 µL) of the cleavage cocktail to the dried resin sample.

  • Incubation: Allow the cleavage reaction to proceed at room temperature for 1-3 hours.

  • Peptide Precipitation and Extraction: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dissolve the peptide in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS Analysis: Inject the dissolved peptide sample into an LC-MS system. Monitor for the mass of the starting linear peptide and the expected mass of the cyclized product. The ratio of the peak areas can be used to estimate the reaction conversion.[2]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis and Cyclization cluster_screening Biological Screening cluster_analysis Data Analysis and Hit Identification spps Fmoc-SPPS of Linear Peptide (incorporating this compound and an alkyne amino acid) cuac On-Resin CuAAC Cyclization spps->cuac cleavage Cleavage from Resin and Deprotection cuac->cleavage purification HPLC Purification of Cyclic Peptide cleavage->purification screening Screening of Triazole-stapled Peptide Library against GLP-1R purification->screening binding_assay Binding Affinity Assay screening->binding_assay functional_assay Functional Assay (cAMP production) screening->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis hit_id Hit Identification and Validation data_analysis->hit_id

Caption: Experimental workflow for the synthesis and screening of a triazole-stapled peptide library.

glp1r_signaling glp1 GLP-1 glp1r GLP-1 Receptor glp1->glp1r Binds gs Gs Protein glp1r->gs Activates ac Adenylate Cyclase gs->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., Insulin Secretion) pka->downstream Phosphorylates targets leading to

Caption: Simplified GLP-1 receptor signaling pathway.

References

Technical Support Center: Purification of Peptides Modified with Fmoc-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides modified with Fmoc-L-Dap(N3)-OH.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of peptides containing the azide-functionalized amino acid, L-Diaminopropionic acid (Dap). The primary purification technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the industry standard for peptide purification.[1][2]

Problem 1: Poor Peak Shape or Broad Peaks in RP-HPLC

Possible Causes:

  • Suboptimal Gradient: The elution gradient may be too steep, not allowing for proper separation of the target peptide from impurities.

  • Inappropriate Mobile Phase: The choice of organic solvent or ion-pairing agent may not be suitable for the specific peptide sequence.

  • Column Overload: Injecting too much crude peptide can lead to peak broadening and poor resolution.

  • Secondary Interactions: The azide group or other residues in the peptide may be interacting with the silica backbone of the C18 column.

Solutions:

  • Gradient Optimization:

    • Run a shallow gradient around the expected elution point of your peptide. Start with a scouting gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate retention time. Then, run a flatter gradient (e.g., 0.5-1% change in organic solvent per minute) around that retention time to improve resolution.

  • Mobile Phase Modification:

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard. If peak tailing is observed, it might be due to interactions with residual silanols on the stationary phase. Using a higher concentration of TFA (up to 0.12%) or a different ion-pairing agent like formic acid might improve peak shape.[3][4]

    • Organic Solvent: Acetonitrile is the most common organic solvent. In some cases, methanol or isopropanol can offer different selectivity and may improve separation.

  • Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.

  • Column Choice: For particularly hydrophobic or "sticky" peptides, a C8 or C4 column might be a better choice than a C18 column.[5]

Problem 2: Co-elution of Impurities with the Target Peptide

Possible Causes:

  • Similar Hydrophobicity: Impurities such as deletion sequences (n-1) or peptides with certain side-chain modifications can have very similar retention times to the desired product in RP-HPLC.[1]

  • Presence of Diastereomers: Racemization of amino acids during synthesis can lead to diastereomeric impurities that are often difficult to separate.[6][7]

Solutions:

  • Orthogonal Purification: Employ a second purification step that separates molecules based on a different principle than hydrophobicity.[8]

    • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. It is highly effective at removing impurities with a different charge state than the target peptide.[5][8]

    • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be useful for removing smaller impurities or aggregates.[9]

  • Optimize RP-HPLC Selectivity:

    • Change the pH of the mobile phase: Altering the pH can change the ionization state of acidic or basic residues, which in turn affects their retention and can help resolve co-eluting species.

    • Vary the Temperature: Running the column at a higher temperature can sometimes improve peak shape and resolution.

Problem 3: Low Recovery of the Azide-Modified Peptide

Possible Causes:

  • Peptide Precipitation: The peptide may be precipitating on the column or in the tubing, especially if it has low solubility in the mobile phase.

  • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase.

  • Instability of the Azide Group: Although generally stable, the azide group could potentially be sensitive to certain conditions during purification, though this is not a commonly reported issue.

Solutions:

  • Improve Solubility:

    • Add a small amount of an organic solvent like isopropanol or a chaotropic agent like guanidinium hydrochloride to the sample before injection.

    • Ensure the mobile phases are well-mixed and filtered.

  • Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material.

  • Check for Degradation: Analyze the collected fractions by mass spectrometry to see if the peptide is degrading during purification. The azide group is generally robust and compatible with standard TFA cleavage and purification conditions.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-step purification strategy for a peptide containing this compound?

A1: The standard and most recommended initial purification method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] A C18 column is a good starting point, using a water/acetonitrile gradient with 0.1% TFA as an ion-pairing agent.

Q2: Can the azide group on Dap(N3) interfere with the purification process?

A2: The azide group is generally considered to be a stable and bioorthogonal functional group that should not interfere with standard RP-HPLC purification.[10] It is relatively non-polar and will contribute to the overall hydrophobicity of the peptide, influencing its retention time. The primary challenges in purification are more likely to arise from common peptide synthesis impurities such as deletion sequences, truncated peptides, or products of side reactions not involving the azide group.[2]

Q3: What are the most common impurities to expect in the crude product of a peptide synthesized with this compound?

A3: The impurities are typical of those found in Fmoc-based solid-phase peptide synthesis (SPPS) and are not specific to the incorporation of this compound. These include:

  • Deletion Sequences (n-1): Peptides missing one amino acid due to incomplete coupling or deprotection.[6]

  • Truncated Sequences: Peptides that have stopped growing prematurely.[1]

  • Peptides with Protecting Group Adducts: Incomplete removal of side-chain protecting groups.[6]

  • Products of Side Reactions: Such as aspartimide formation if an aspartic acid residue is present in the sequence.[11]

Q4: When should I consider using an orthogonal purification method?

A4: You should consider an orthogonal method, such as ion-exchange chromatography, when you are unable to achieve the desired purity with RP-HPLC alone, typically due to co-eluting impurities.[8] This is often the case when preparing peptides for therapeutic or other high-purity applications.

Quantitative Data Summary

Purification MethodPrinciple of SeparationTypical Purity Achieved (Single Step)ThroughputCommon Applications
RP-HPLC Hydrophobicity85-98%Low to MediumStandard purification for research-grade peptides.
Ion-Exchange (IEX) Net Charge80-95%Medium to HighOrthogonal purification, removal of charged impurities.
Size-Exclusion (SEC) Molecular Size70-90%HighRemoval of aggregates or small molecule impurities.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water, or a buffer containing a denaturant like guanidinium hydrochloride for poorly soluble peptides). Filter the sample through a 0.22 µm syringe filter.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient:

    • Scouting Run: 5-95% B over 30 minutes.

    • Purification Run: Based on the scouting run, design a shallow gradient around the elution point of the target peptide (e.g., 20-40% B over 60 minutes).

  • Detection: Monitor the elution at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and for identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Orthogonal Ion-Exchange Chromatography

  • Column Selection: Choose a cation or anion exchange column based on the calculated isoelectric point (pI) of the peptide. For a peptide with a pI > 7, a cation exchange column is typically used. For a pI < 7, an anion exchange column is used.

  • Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH that ensures the peptide is charged and will bind to the column (e.g., 20 mM phosphate buffer, pH 3.0 for cation exchange).

  • Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 3.0).

  • Gradient: After loading the sample in Buffer A, elute the bound peptides with a linear gradient of Buffer B (e.g., 0-100% B over 30-60 minutes).

  • Fraction Collection and Analysis: Collect fractions and analyze as described for RP-HPLC. The fractions containing the target peptide will likely need to be desalted using RP-HPLC before lyophilization.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification SPPS Fmoc-SPPS with This compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide RP_HPLC Primary Purification (RP-HPLC) Crude_Peptide->RP_HPLC Purity_Check1 Purity & Identity Check (Analytical HPLC & MS) RP_HPLC->Purity_Check1 Orthogonal Orthogonal Purification (e.g., Ion Exchange) Purity_Check1->Orthogonal Purity < Target Pure_Peptide Pure Azide-Modified Peptide Purity_Check1->Pure_Peptide Purity ≥ Target Purity_Check2 Purity & Identity Check (Analytical HPLC & MS) Orthogonal->Purity_Check2 Purity_Check2->Pure_Peptide

Caption: A typical workflow for the synthesis and purification of azide-modified peptides.

troubleshooting_logic cluster_problems Observed Problems cluster_solutions Potential Solutions Start Poor RP-HPLC Purification Result Poor_Shape Poor Peak Shape Start->Poor_Shape Coelution Co-eluting Impurities Start->Coelution Low_Recovery Low Recovery Start->Low_Recovery Optimize_Gradient Optimize Gradient Poor_Shape->Optimize_Gradient Change_Mobile_Phase Change Mobile Phase Poor_Shape->Change_Mobile_Phase Coelution->Change_Mobile_Phase Orthogonal_Purification Use Orthogonal Method (e.g., IEX) Coelution->Orthogonal_Purification Improve_Solubility Improve Sample Solubility Low_Recovery->Improve_Solubility

Caption: A troubleshooting decision tree for common RP-HPLC purification issues.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Peptides Containing Fmoc-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

The precise analysis of synthetic peptides is critical for ensuring purity and identity, particularly in the context of drug development and proteomics research. The incorporation of non-natural amino acids, such as Fmoc-L-Dap(N3)-OH, introduces unique challenges and considerations for analytical techniques like High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of methodologies for the HPLC analysis of peptides containing this azide-functionalized amino acid, offering experimental data from analogous peptide separations to inform method development.

Core Principles of Reversed-Phase HPLC for Peptide Analysis

Reversed-Phase HPLC (RP-HPLC) is the predominant technique for the analysis and purification of peptides. The separation is based on the differential partitioning of peptides between a non-polar stationary phase and a polar mobile phase. Peptides are retained on the column through hydrophobic interactions, and their elution is modulated by increasing the concentration of an organic solvent in the mobile phase.[1]

Key factors influencing the separation of peptides containing this compound include the choice of stationary phase, the composition of the mobile phase, and the operational parameters of the HPLC system. The presence of the bulky, hydrophobic Fmoc protecting group and the polar azide functionality on the L-Dap side chain will significantly impact the peptide's retention behavior.

Comparison of HPLC Stationary Phases

The selection of the stationary phase is a critical first step in developing a robust HPLC method. For peptide analysis, alkyl-bonded silica gels are the most common choice. The primary differences lie in the length of the alkyl chain and the pore size of the silica particles.

Stationary PhaseTypical Particle Size (µm)Typical Pore Size (Å)Characteristics & Best Use Cases for this compound Peptides
C18 (Octadecyl) 1.7 - 5100 - 300High Hydrophobicity: Offers the strongest retention for a wide range of peptides. Ideal for resolving complex mixtures and separating peptides with subtle differences in hydrophobicity. The strong interaction with the Fmoc group can be advantageous for "Fmoc-on" analysis.[2]
C8 (Octyl) 1.7 - 5100 - 300Intermediate Hydrophobicity: Provides less retention than C18, which can be beneficial for highly hydrophobic peptides that might be too strongly retained on a C18 column. May offer different selectivity for this compound containing peptides.
C4 (Butyl) 3 - 5300+Low Hydrophobicity: Generally used for larger peptides and proteins. May not provide sufficient retention for smaller to medium-sized peptides containing this compound unless they are particularly large or hydrophobic.
Phenyl-Hexyl 1.7 - 5100 - 300Alternative Selectivity: The phenyl group offers pi-pi interactions, which can provide unique selectivity for peptides containing aromatic residues or protecting groups like Fmoc. This can be a valuable alternative if C18 or C8 columns do not provide adequate resolution.

Experimental Data Synopsis:

Studies comparing C18 and C8 columns for the separation of diastereomeric α-helical peptides have shown that C18 columns generally provide greater retention due to stronger hydrophobic interactions.[2] For this compound containing peptides, a C18 column is a logical starting point for method development. However, if peak broadening or very long retention times are observed, switching to a C8 column could be a viable alternative.

Comparison of Mobile Phase Modifiers

The mobile phase in RP-HPLC for peptides typically consists of an aqueous component and an organic component (usually acetonitrile), with an acidic modifier. This modifier plays a crucial role in peptide ionization, peak shape, and retention.

Mobile Phase ModifierTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent Ion-Pairing Agent: Provides sharp, symmetrical peaks and good resolution for UV detection.[3]Ion Suppression in Mass Spectrometry (MS): Can significantly reduce signal intensity in MS detection.[3]
Formic Acid (FA) 0.1%MS-Compatible: Volatile and does not cause significant ion suppression, making it the preferred choice for LC-MS applications.[3]Poorer Peak Shape for UV Detection: May result in broader peaks and lower resolution compared to TFA in UV-only applications.[3]
Difluoroacetic Acid (DFA) 0.05 - 0.1%Compromise between TFA and FA: Offers better MS compatibility than TFA and improved peak shape compared to FA.[3][4]May not provide the same peak sharpness as TFA for UV detection.
Ammonium Formate/Ammonium Hydroxide 10-50 mMpH Adjustment: Allows for separations at neutral or basic pH, which can alter selectivity and improve the separation of certain peptides.[1][5]Requires careful consideration of buffer compatibility with the HPLC system and detector.

Experimental Data Synopsis:

A comparison of TFA, FA, and DFA for the analysis of monoclonal antibody (mAb) tryptic peptides demonstrated that TFA provided the best peak sharpness for UV detection, while FA was superior for MS detection. DFA offered a reasonable compromise for LC-UV/MS workflows.[3] For the analysis of this compound peptides, the choice of modifier will depend on the detection method. For purity assessment by UV, 0.1% TFA is a standard starting point. For identity confirmation by LC-MS, 0.1% formic acid is recommended.

Experimental Protocols

Below are representative experimental protocols for the HPLC analysis of a synthetic peptide containing this compound.

Protocol 1: RP-HPLC with UV Detection for Purity Assessment
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm, 120 Å.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 265 nm (for Fmoc group).

  • Sample Preparation: Dissolve the peptide in a small amount of mobile phase A or a compatible solvent like DMSO, then dilute with mobile phase A.

Protocol 2: RP-HPLC with MS Detection for Identity Confirmation
  • Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap).

  • Column: C18, 2.1 x 100 mm, 1.8 µm, 120 Å.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: 5-60% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: ESI-MS in positive ion mode.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical process for peptides containing this compound.

HPLC_Workflow cluster_synthesis Peptide Synthesis cluster_analysis HPLC Analysis SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC System Crude_Peptide->HPLC UV_Detector UV Detector HPLC->UV_Detector Purity MS_Detector Mass Spectrometer HPLC->MS_Detector Identity Data_Analysis Data Analysis (Purity & Identity) UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: General workflow from peptide synthesis to HPLC analysis.

Method_Development_Logic cluster_column Column Selection cluster_mobile_phase Mobile Phase Modifier Start Analyze Peptide (this compound) C18 C18 Column Start->C18 C8 C8 Column C18->C8 If high retention Phenyl Phenyl Column C18->Phenyl If poor selectivity TFA 0.1% TFA (UV) C18->TFA FA 0.1% FA (MS) C18->FA Optimization Gradient & Temperature Optimization C8->Optimization Phenyl->Optimization TFA->Optimization DFA 0.1% DFA (UV/MS) FA->DFA If poor peak shape FA->Optimization Final_Method Final Validated Method Optimization->Final_Method

Caption: Decision tree for HPLC method development.

Conclusion

The successful HPLC analysis of peptides containing this compound requires a systematic approach to method development. A C18 column with a TFA-modified mobile phase is a robust starting point for purity determination by UV, while a formic acid-based mobile phase is essential for LC-MS analysis. By carefully selecting the stationary phase and mobile phase modifiers, and optimizing the gradient conditions, researchers can achieve reliable and accurate characterization of these novel peptides. The provided protocols and logical diagrams serve as a foundational guide for developing and implementing analytical methods for this specific class of modified peptides.

References

A Researcher's Guide to Mass Spectrometry Characterization of Fmoc-L-Dap(N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of mass spectrometry techniques for the characterization of peptides modified with Fmoc-L-Dap(N3)-OH, a versatile building block used in synthetic biology and medicinal chemistry.[1] The incorporation of the azido moiety allows for subsequent modifications via bioorthogonal chemistry, such as click chemistry or Staudinger ligation.[2] Accurate characterization of these modified peptides is critical for ensuring the success of downstream applications. This document outlines detailed experimental protocols, compares common fragmentation techniques, and presents data to guide researchers in selecting the optimal analytical approach.

Experimental Protocols

Successful mass spectrometry analysis begins with meticulous sample preparation. The following sections detail the synthesis of modified peptides and their preparation for analysis.

Protocol 1: Synthesis of Dap(N3)-Modified Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound into a peptide sequence using a standard automated peptide synthesizer.

  • Resin Selection and Swelling: Choose a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% solution of piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: To couple the next amino acid, including this compound, dissolve the Fmoc-protected amino acid in DMF with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA). Add this solution to the resin and allow it to react for 1-2 hours. The azide functionality is stable under these standard peptide synthesis conditions.[1]

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.[3]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). This step also removes the N-terminal Fmoc group.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash it multiple times. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the purity and identity of the final peptide product by mass spectrometry.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the steps to prepare the purified, modified peptide for mass spectrometry analysis.

  • Quantification: Determine the concentration of the purified peptide sample using a suitable method, such as a colorimetric peptide assay (e.g., BCA assay) or by measuring UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.[4]

  • Solubilization: Reconstitute the lyophilized peptide in a solvent compatible with LC-MS, typically 0.1% formic acid in water.[5] Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.

  • Dilution: Dilute the peptide solution to a final concentration appropriate for the mass spectrometer being used, typically in the low fmol/µl to low pmol/µl range.[6] This prevents overloading the LC column and ion source.[4]

  • Internal Standards: For quantitative studies, spike the sample with a known amount of a stable isotope-labeled version of the peptide as an internal standard.[6]

  • Sample Transfer: Transfer the final sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis of Modified Peptides

This protocol provides a general framework for the chromatographic separation and mass spectrometric analysis of L-Dap(N3)-OH modified peptides.

  • Liquid Chromatography (LC) Setup:

    • Column: Use a reverse-phase C18 column suitable for peptide separations (e.g., 50 mm x 2.1 mm, 1.7-µm particle size).[5] For larger peptides, a column with a larger pore size (e.g., 300 Å) may improve peak shape.[7]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Flow Rate: A typical flow rate for analytical scale columns is 0.4 mL/min.[5] For nanoflow systems, flow rates are much lower (e.g., 50-100 nL/min).[8]

  • Gradient Elution: Separate the peptides using a linear gradient. A representative gradient might be:

    • Start at 2-5% Mobile Phase B.

    • Ramp to 40-50% Mobile Phase B over 20-30 minutes.[6]

    • Include a high-organic wash step (e.g., 90% B) to clean the column.

    • Return to initial conditions and re-equilibrate the column.

  • Mass Spectrometry (MS) Setup:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode, which is standard for peptide analysis.[9]

    • Full Scan (MS1): Acquire full scan spectra to detect the precursor ions of the peptides eluting from the LC column. A typical scan range would be m/z 300-2000.

    • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation: Fragment the selected precursor ions using Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD).

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method is crucial for obtaining comprehensive sequence information, especially for peptides with post-translational or chemical modifications. The three most common techniques—CID, HCD, and ETD—operate on different principles and yield complementary data.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron-Transfer Dissociation (ETD)
Principle Low-energy collisions with an inert gas (e.g., He, N₂) in an ion trap, leading to peptide backbone fragmentation.Collisions with an inert gas at a higher energy in a dedicated collision cell, followed by detection in a high-resolution analyzer (e.g., Orbitrap).[10]Ion-ion reaction where radical anions transfer an electron to the multiply protonated peptide, causing cleavage of the N-Cα bond.
Primary Fragment Ions b- and y-type ions.[11]Primarily b- and y-type ions, often with higher spectral quality and fewer low-mass cutoffs than CID.[12]c- and z-type ions.[13]
Advantages Robust, widely available, and effective for small, doubly charged peptides.[10]Produces high-resolution, information-rich spectra. Good for quantification due to consistent fragmentation.Preserves labile modifications (e.g., phosphorylation, glycosylation) that are often lost in CID/HCD.[14] Effective for highly charged peptides (>2+).[10][12]
Disadvantages Can lead to the loss of labile modifications. Less effective for larger or highly charged peptides. Suffers from a low-mass cutoff, potentially losing immonium ions.Can still cause the loss of some modifications.Less effective for doubly charged peptides.[10] Slower scan rates can be a limitation in some workflows.
Suitability for Dap(N3) Effective for sequencing the peptide backbone. The azide modification is relatively stable but may show a neutral loss of N₂ (28 Da) under certain conditions.Provides high-resolution fragment data, which is useful for unambiguously identifying the peptide and any neutral losses from the modification.Ideal for confirming the location of the modification, as it is less likely to induce side-chain fragmentation, preserving the Dap(N3) residue intact on the c- and z-ions.

Expected Fragmentation of L-Dap(N3) Peptides

When a peptide containing the L-Dap(N3) residue is subjected to MS/MS analysis, fragmentation primarily occurs along the peptide backbone, generating characteristic b- and y-type ions (in CID/HCD) or c- and z-type ions (in ETD).[11][13] The mass difference between adjacent ions of the same series allows for the determination of the amino acid sequence.[15]

The azido group (-N₃) on the diaminopropionic acid side chain is a key feature. While generally stable, it can undergo a neutral loss of a nitrogen molecule (N₂) under the energetic conditions of CID or HCD. This would result in a fragment ion that is 28.01 Da lighter than the parent b- or y-ion containing the modification. Observing this characteristic neutral loss can serve as a diagnostic marker for the presence of the azido modification. ETD, being a gentler fragmentation technique, is expected to keep the azido group intact, providing clearer localization of the modification site.[14]

Alternative Bioorthogonal Modifications

While L-Dap(N3) is a powerful tool, other modified amino acids with alternative reactive handles are available. The choice often depends on the desired downstream reaction chemistry.

Modified Amino AcidReactive GroupKey ApplicationMass Spectrometry Considerations
L-Dap(N3) Azide (-N₃)Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). Staudinger Ligation.Relatively stable; potential neutral loss of N₂ (28 Da) in CID/HCD.
Propargylglycine (Pra) Alkyne (-C≡CH)Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).The alkyne group is generally stable during MS/MS fragmentation.
p-Azido-L-phenylalanine (AzF) Aryl AzidePhoto-crosslinking, Click Chemistry.The aryl azide is also subject to neutral loss of N₂ upon fragmentation.
Nε-propargyl-L-lysine Alkyne (-C≡CH)Site-specific labeling of lysine residues via Click Chemistry.The modification is stable and fragmentation patterns are predictable.

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

G cluster_synthesis Peptide Synthesis cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis s1 Fmoc-SPPS with This compound s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 p1 Quantification s3->p1 p2 Solubilization in MS-compatible solvent p1->p2 m1 LC Separation p2->m1 m2 MS1 Full Scan (Precursor Ion Detection) m1->m2 m3 MS/MS Fragmentation (CID, HCD, or ETD) m2->m3 a1 Database Searching m3->a1 a2 Sequence Verification & Modification Site Localization a1->a2

Caption: Experimental workflow for characterizing this compound modified peptides.

PeptideFragmentation cluster_peptide cluster_legend Fragmentation Types P1 H₂N— P2 CHR₁ P3 —CO—NH— P4 CH(CH₂N₃) P3->P4 P5 —CO—NH— P6 CHR₂ P5->P6 P7 —COOH b_ion b-ion y_ion y-ion b_label b-ion (N-terminal fragment) y_label y-ion (C-terminal fragment)

Caption: General peptide fragmentation showing b- and y-ion series with Dap(N3) modification.

G cluster_cid_hcd CID / HCD (Vibrational Excitation) cluster_etd ETD (Electron Transfer) Start Precursor Ion [M+nH]ⁿ⁺ CID_HCD_Outcome b- and y-ions (Backbone Amide Bond Cleavage) Potential loss of labile groups Start->CID_HCD_Outcome Collision with Gas ETD_Outcome c- and z-ions (Backbone N-Cα Bond Cleavage) Preserves labile groups Start->ETD_Outcome Reaction with Anions

Caption: Comparison of outcomes from CID/HCD versus ETD fragmentation methods.

References

A Comparative Guide to Fmoc-L-Dap(N₃)-OH and Fmoc-L-Lys(N₃)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein chemistry, enabling the development of novel therapeutics, diagnostics, and research tools. Among the myriad of available building blocks, those containing bioorthogonal handles, such as the azide group, are invaluable for post-synthetic modifications via "click chemistry." This guide provides a detailed comparison of two such building blocks: Fmoc-L-2,3-diaminopropionic acid with a side-chain azide (Fmoc-L-Dap(N₃)-OH) and Fmoc-L-lysine with a side-chain azide (Fmoc-L-Lys(N₃)-OH).

Structural and Chemical Properties

Fmoc-L-Dap(N₃)-OH and Fmoc-L-Lys(N₃)-OH both provide an N-terminal Fmoc group for standard solid-phase peptide synthesis (SPPS) and a side-chain azide for subsequent bioorthogonal conjugation. The primary difference lies in the length and flexibility of the side chain.

PropertyFmoc-L-Dap(N₃)-OHFmoc-L-Lys(N₃)-OH
Chemical Formula C₁₈H₁₆N₄O₄C₂₁H₂₂N₄O₄
Molecular Weight 352.35 g/mol 394.43 g/mol
Side-Chain Length Short (one carbon spacer)Long (four carbon spacer)
Side-Chain Flexibility More rigidMore flexible

The shorter, more constrained side chain of Dap(N₃) may influence the local conformation of the resulting peptide to a greater extent than the longer, more flexible Lys(N₃) side chain. This can have implications for peptide secondary structure, receptor binding, and proteolytic stability.

Performance in Peptide Synthesis

Both Fmoc-L-Dap(N₃)-OH and Fmoc-L-Lys(N₃)-OH are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The azide group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

While specific comparative data on coupling efficiency is scarce, general observations for sterically hindered or unusual amino acids can be applied. The shorter side chain of Fmoc-L-Dap(N₃)-OH might, in certain sequence contexts, present a slightly different steric environment around the alpha-carboxyl and alpha-amino groups during coupling and deprotection, respectively. However, for most standard coupling reagents, this difference is not expected to significantly impact overall synthesis success.

Potential Side Reactions:

A potential side reaction for azido-containing amino acids, particularly those with the azide on the β-carbon like Fmoc-L-Dap(N₃)-OH, is elimination. However, this is more commonly observed with α-azido acids and is generally not a significant issue for β- or ε-azido amino acids under standard SPPS conditions. Prolonged coupling times with certain activation reagents could potentially increase the risk of side reactions.[1]

Impact on Peptide Properties

The choice between incorporating Dap(N₃) or Lys(N₃) can have a discernible impact on the physicochemical and biological properties of the final peptide.

PropertyImpact of Dap(N₃) IncorporationImpact of Lys(N₃) Incorporation
Conformation May induce local conformational constraints due to the shorter side chain.The longer, flexible side chain is less likely to significantly perturb the peptide backbone conformation compared to Dap(N₃).
Solubility The impact on solubility is sequence-dependent.The longer alkyl chain of the lysine side chain may slightly increase hydrophobicity compared to the diaminopropionic acid backbone.
Proteolytic Stability Substitution of lysine with shorter homologs like diaminopropionic acid has been shown in some cases to alter proteolytic stability.[1][2]The impact on stability is sequence-dependent, but the lysine backbone is a natural substrate for many proteases.
Biological Activity The shorter side chain may alter the presentation of the azide for post-synthetic modification and could affect binding to biological targets. Studies have shown that substituting lysine with Dap can impact antimicrobial activity.[2]The longer side chain places the azide further from the peptide backbone, which may be advantageous for conjugating bulky molecules without interfering with peptide-target interactions.

Experimental Protocols

The following is a generalized protocol for the incorporation of either Fmoc-L-Dap(N₃)-OH or Fmoc-L-Lys(N₃)-OH into a peptide sequence using manual Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid (Fmoc-L-Dap(N₃)-OH or Fmoc-L-Lys(N₃)-OH)

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., HATU) in DMF.

    • Add DIPEA (2 equivalents of the amino acid) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • A ninhydrin test can be performed to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizations

Chemical Structures

Caption: Chemical structures of Fmoc-L-Dap(N₃)-OH and Fmoc-L-Lys(N₃)-OH.

General SPPS Workflow for Azido-Amino Acid Incorporation

SPPS_Workflow cluster_cycle Repetitive Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-AA(N₃)-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Wash2->Final_Cleavage Start Resin with Free Amine Start->Deprotection Purification Purification and Analysis (HPLC, MS) Final_Cleavage->Purification

Caption: General workflow for incorporating an azido-amino acid via Fmoc-SPPS.

Conclusion and Recommendations

The choice between Fmoc-L-Dap(N₃)-OH and Fmoc-L-Lys(N₃)-OH will depend on the specific goals of the research.

  • Fmoc-L-Lys(N₃)-OH is a more direct analogue of the natural amino acid lysine. Its long, flexible side chain places the azide handle at a distance from the peptide backbone, which may be preferable for conjugating large molecules without disrupting the peptide's native structure or function. It is a good starting point for most applications where a simple azido handle is required.

  • Fmoc-L-Dap(N₃)-OH offers the possibility of introducing more significant structural and functional changes. The shorter side chain may be used to enforce a particular conformation, to probe the spatial requirements of a binding pocket, or to potentially enhance proteolytic stability. Researchers should consider this building block when a more constrained and less "lysine-like" residue is desired.

Given the lack of direct comparative data, it is recommended that for critical applications, researchers consider synthesizing peptide analogues with both azido-amino acids to empirically determine which one yields the desired properties for their specific system.

References

A Comparative Guide to Azide-Containing Amino Acids for Bioconjugation: Fmoc-L-Dap(N3)-OH in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal handles is critical for the successful synthesis of complex bioconjugates. Azide-containing amino acids, key players in click chemistry, offer a versatile toolkit for site-specific modifications of peptides and proteins. This guide provides an objective comparison of Fmoc-L-Dap(N3)-OH with other commonly used azide-containing amino acids, supported by available experimental data and detailed protocols to aid in the selection of the most suitable building block for your research needs.

Introduction to Azide-Containing Amino Acids in Bioconjugation

The azide moiety is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and selective reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are characterized by high efficiency, specificity, and biocompatibility, making them ideal for conjugating a wide range of molecules, including fluorophores, imaging agents, and therapeutic payloads, to biological macromolecules. The incorporation of azide-functionalized amino acids into peptides via solid-phase peptide synthesis (SPPS) allows for precise, site-specific labeling. This guide focuses on Fmoc-L-2,3-diaminopropionic acid (N3)-OH (this compound) and compares its performance with two other widely used analogues: Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF) and Fmoc-L-azidolysine (Fmoc-Lys(N3)-OH).

Comparison of Physicochemical and Reactive Properties

The selection of an azide-containing amino acid can be influenced by several factors, including the length and nature of the side chain, which can impact solubility, steric hindrance, and reaction kinetics.

PropertyThis compoundFmoc-p-azido-L-phenylalanineFmoc-L-azidolysine
Molecular Formula C₁₈H₁₆N₄O₄C₂₄H₂₀N₄O₄C₂₁H₂₂N₄O₄
Molecular Weight 352.34 g/mol 428.44 g/mol 394.42 g/mol
Side Chain Length Short, flexibleLong, rigid (aromatic)Long, flexible
Side Chain Polarity PolarNonpolar (aromatic)Polar
Key Features Short side chain may reduce steric hindrance.Aromatic ring can participate in π-π stacking interactions.Longer, flexible chain provides good accessibility.

Performance in Bioconjugation Reactions

The efficiency of bioconjugation is paramount. While direct comparative kinetic data for these specific Fmoc-protected amino acids under identical conditions is scarce, we can infer performance based on studies of similar structures. The reactivity of the azide is influenced by the electronic environment of the side chain.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

SPAAC is a copper-free click reaction that is highly valuable for in vivo applications. The reaction rate is a critical parameter for its utility.

Amino Acid DerivativeCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
p-azido-L-phenylalanine (pAzF)DBCONot explicitly found, but pAMF* is ~7-fold faster[1]
p-azidomethyl-L-phenylalanine (pAMF)*DBCO~0.1 M⁻¹s⁻¹ (estimated from comparative data)[1]
3-azido-L-alaninesulfo-DBCO0.32 - 1.22 M⁻¹s⁻¹ (buffer dependent)[2]
Azidolysine derivativeDBCOSlower than novel hydrophilic azide amino acid[3]
Novel hydrophilic azide amino acidDBCO0.34 M⁻¹s⁻¹[3]

*Note: p-azidomethyl-L-phenylalanine (pAMF) is presented as a more reactive alternative to pAzF, with a methylene spacer insulating the azide from the electron-withdrawing phenyl ring, leading to a significant rate enhancement[1]. The data for 3-azido-L-alanine, a close structural analogue of the side chain of Dap(N3), suggests that this compound is likely to exhibit favorable SPAAC kinetics. The longer, flexible side chain of azidolysine may offer good accessibility to the azide group, though its intrinsic reactivity may be slightly lower compared to analogues with less electron-withdrawing character in close proximity to the azide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Peptides

This protocol outlines the general steps for incorporating an azide-containing amino acid into a peptide sequence using Fmoc/tBu chemistry.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling 3. Amino Acid Coupling Fmoc_Deprotection1->Coupling Wash1 4. Washing Coupling->Wash1 Repeat Repeat steps 2-4 for each amino acid Wash1->Repeat Azide_Coupling 5. Coupling of Fmoc-Azido-AA Repeat->Azide_Coupling Wash2 6. Washing Azide_Coupling->Wash2 Fmoc_Deprotection2 7. Final Fmoc Deprotection Wash2->Fmoc_Deprotection2 Cleavage 8. Cleavage and Side-Chain Deprotection Fmoc_Deprotection2->Cleavage Purification 9. Purification and Analysis Cleavage->Purification

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) of azide-modified peptides.

Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent such as HBTU/DIPEA or HATU/DIPEA in DMF and couple it to the deprotected amine on the resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Azide-Amino Acid: In the desired position, use the Fmoc-azide-containing amino acid (this compound, Fmoc-pAzF, or Fmoc-Lys(N3)-OH) following the standard coupling protocol (Step 3).

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide's identity can be confirmed by mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes the conjugation of an azide-modified peptide with a DBCO-functionalized molecule.

SPAAC_Workflow Reactants 1. Prepare Reactants Mixing 2. Mix Azide-Peptide and DBCO-Molecule Reactants->Mixing Incubation 3. Incubate Mixing->Incubation Monitoring 4. Monitor Reaction (optional) Incubation->Monitoring Purification 5. Purify Conjugate Monitoring->Purification Analysis 6. Analyze Product Purification->Analysis

Fig. 2: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Methodology:

  • Reactant Preparation: Dissolve the purified azide-containing peptide in a suitable aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Dissolve the DBCO-functionalized molecule (e.g., DBCO-fluorophore) in a compatible solvent like DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the azide-peptide solution. Then, add the DBCO-molecule solution (typically 1.5-2 equivalents relative to the peptide). The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the peptide's solubility and integrity.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and reactivity.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by RP-HPLC or mass spectrometry by observing the consumption of the starting materials and the formation of the product.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography, to remove unreacted starting materials.

  • Analysis: Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the conjugation of an azide-modified peptide with an alkyne-functionalized molecule using a copper(I) catalyst.

CuAAC_Workflow Reactants 1. Prepare Reactants Mixing 3. Mix Reactants and Catalyst Reactants->Mixing Catalyst_Prep 2. Prepare Catalyst Solution Catalyst_Prep->Mixing Incubation 4. Incubate Mixing->Incubation Purification 5. Purify Conjugate Incubation->Purification Analysis 6. Analyze Product Purification->Analysis

Fig. 3: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Methodology:

  • Reactant Preparation: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in an appropriate buffer (e.g., PBS, pH 7.4).

  • Catalyst Solution Preparation: Prepare a fresh stock solution of a copper(II) source (e.g., CuSO₄) and a copper-chelating ligand (e.g., THPTA or TBTA) in water. Also, prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-peptide and alkyne-molecule solutions. Add the copper/ligand solution, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species. Typical final concentrations are in the low millimolar range for the reactants and catalyst.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is typically fast.

  • Purification: Purify the bioconjugate using methods like RP-HPLC. It is important to remove the copper catalyst, which can be toxic to cells.

  • Analysis: Confirm the identity and purity of the final conjugate using mass spectrometry.

Stability of the Resulting Bioconjugate

The 1,2,3-triazole ring formed through both CuAAC and SPAAC is exceptionally stable. It is resistant to hydrolysis, oxidation, and reduction under a wide range of physiological conditions, ensuring the integrity of the bioconjugate during its application. While the stability of the triazole core itself is not significantly influenced by the side chain of the original azide-containing amino acid, the overall stability of the bioconjugate can be affected by the properties of the linker and the conjugated molecule.

Conclusion

This compound emerges as a highly valuable building block for bioconjugation. Its short, flexible side chain is anticipated to minimize steric hindrance and provide favorable reaction kinetics in both CuAAC and SPAAC, comparable to or potentially exceeding those of longer-chain analogues under certain conditions. The choice between this compound, Fmoc-p-azido-L-phenylalanine, and Fmoc-L-azidolysine will ultimately depend on the specific requirements of the bioconjugation application. For instance, the aromatic side chain of Fmoc-pAzF might be desirable for its potential to engage in specific interactions, while the longer, hydrophilic chain of Fmoc-Lys(N3)-OH could enhance solubility. This guide provides the foundational knowledge and protocols to assist researchers in making an informed decision for the successful design and synthesis of their target bioconjugates.

References

A Comparative Guide to the Validation of Site-Specific Fmoc-L-Dap(N3)-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for validating the site-specific incorporation of the non-canonical amino acid Fmoc-L-Dap(N3)-OH into peptides and proteins. It is intended for researchers, scientists, and drug development professionals engaged in protein engineering, bioconjugation, and the development of protein-based therapeutics. This document outlines the performance of this compound in comparison to a common alternative, p-azido-L-phenylalanine (pAzF), and provides detailed experimental protocols for key validation techniques.

Performance Comparison: this compound vs. p-Azido-L-phenylalanine (pAzF)

The site-specific incorporation of bioorthogonal functionalities, such as the azide group, into proteins is a powerful tool for biological research and drug development. This compound and p-azido-L-phenylalanine (pAzF) are two of the most common amino acids used for this purpose. While both introduce an azide group, their structural differences can influence incorporation efficiency and subsequent applications.

FeatureThis compoundp-Azido-L-phenylalanine (pAzF)Key Considerations
Structure Aliphatic amino acid with a short side chain containing the azide group.Aromatic amino acid with the azide group on the phenyl ring.The bulkier aromatic side chain of pAzF may be more disruptive to protein structure in some contexts compared to the smaller, more flexible side chain of this compound.
Incorporation Method Primarily incorporated during solid-phase peptide synthesis (SPPS) using a pre-synthesized Fmoc-protected building block.Typically incorporated in living cells or cell-free expression systems via genetic code expansion using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon.[1][2]The choice of incorporation method is a primary determinant in selecting the amino acid. This compound is suited for synthetic peptides, while pAzF is used for recombinantly expressed proteins.
Incorporation Efficiency Generally high and near-quantitative in SPPS, dependent on the coupling chemistry used.[3]Can be variable and is often a key challenge. Factors such as the expression system, the specific protein, and the site of incorporation influence the yield of the full-length, modified protein.[1]Low incorporation efficiency of pAzF can lead to truncated protein products, complicating purification and downstream applications.[1]
Validation Primarily validated by mass spectrometry of the synthetic peptide.Requires a multi-step validation process including Western blotting, mass spectrometry, and functional assays to confirm incorporation and protein integrity.The complexity of biological systems necessitates more rigorous validation for pAzF incorporation.
Applications Ideal for creating precisely modified synthetic peptides for use as probes, diagnostics, or therapeutics.Enables the site-specific modification of larger, more complex proteins that are not accessible through chemical synthesis, for applications in live-cell imaging and in vivo studies.[2]The application dictates the choice of amino acid and incorporation strategy.

Experimental Validation Workflow

The successful incorporation of an azido-functionalized amino acid requires rigorous validation to confirm its presence at the desired location and to ensure the integrity of the final protein or peptide product. The following diagram illustrates a typical validation workflow.

Validation_Workflow cluster_incorporation Incorporation cluster_validation Validation cluster_analysis Analysis Incorporation Site-Specific Incorporation of this compound or pAzF MassSpec Mass Spectrometry (Confirmation of Mass Shift) Incorporation->MassSpec Initial Confirmation WesternBlot Western Blot (for Recombinant Proteins) Incorporation->WesternBlot ClickReaction Bioorthogonal Labeling (Click Chemistry) MassSpec->ClickReaction WesternBlot->ClickReaction Confirmation of Azide Presence Fluorescence Fluorescence Imaging / SDS-PAGE Analysis ClickReaction->Fluorescence Visualization FunctionalAssay Functional Assay Fluorescence->FunctionalAssay Final Validation Signaling_Pathway cluster_protein Target Protein cluster_reagents Click Chemistry Reagents cluster_reaction Bioorthogonal Reaction cluster_product Labeled Product Protein Protein with Site-Specifically Incorporated Azido-Amino Acid (N3) Triazole Stable Triazole Linkage Protein->Triazole Alkyne_Probe Alkyne-Functionalized Reporter Probe (e.g., Fluorescent Dye) Alkyne_Probe->Triazole Catalyst Copper(I) Catalyst (for CuAAC) Catalyst->Triazole CuAAC No_Catalyst No Catalyst Required (for SPAAC) No_Catalyst->Triazole SPAAC Labeled_Protein Fluorescently Labeled Protein Triazole->Labeled_Protein

References

Analytical techniques to confirm the integrity of the azide group post-synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The successful incorporation of the azide functional group is a critical step in many synthetic pathways, particularly in the fields of drug development and bioconjugation chemistry. Post-synthesis confirmation of the azide's integrity is paramount to ensure the desired reactivity and biological activity of the final compound. This guide provides a comparative overview of the most common analytical techniques used for this purpose: Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: Comparison of Key Analytical Techniques

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Principle Vibrational spectroscopyNuclear magnetic resonanceMass-to-charge ratio
Information Provided Presence of functional groupsDetailed molecular structureMolecular weight and fragmentation
Key Indicator for Azide Strong, sharp absorption band around 2100 cm⁻¹Characteristic chemical shifts of adjacent nucleiMolecular ion peak and specific fragmentation patterns (loss of N₂)
Sample Requirement ~1-10 mg (solid or liquid)~5-25 mg (dissolved in deuterated solvent)< 1 mg (often in solution)
Analysis Time Fast (< 5 minutes)Slower (minutes to hours)Fast (< 10 minutes)
Sensitivity ModerateLowerHigh
Cost LowHighHigh
Data Interpretation Relatively simpleComplexModerate to complex

In-Depth Analysis of Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for confirming the presence of the azide group. The key diagnostic feature is a strong and sharp absorption band resulting from the asymmetric stretching vibration of the N₃ group.

Key Data Point:

  • Characteristic Absorption: 2160-2120 cm⁻¹[1]

Advantages:

  • Speed and Simplicity: Analysis is very fast and requires minimal sample preparation.

  • Low Cost: FTIR instruments are widely available and relatively inexpensive to operate.

  • Clear Signature: The azide peak is in a region of the spectrum that is often free from other interfering absorptions.

Limitations:

  • Lack of Structural Detail: While confirming the presence of the azide, FTIR provides limited information about the rest of the molecule's structure.

  • Lower Sensitivity: Compared to mass spectrometry, FTIR is less sensitive and may not be suitable for detecting trace amounts of an azide-containing compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming not only the presence of the azide group but also its precise location within the molecule. By analyzing the chemical shifts and coupling patterns of nuclei near the azide, researchers can definitively characterize the synthesized compound.

Key Data Points for a Proton (¹H) and Carbon (¹³C) attached to an azide (α-position):

  • ¹H NMR Chemical Shift (α-proton): Typically in the range of 3.0 - 4.5 ppm. For example, the methylene protons adjacent to the azide in benzyl azide appear at approximately 4.3 ppm.

  • ¹³C NMR Chemical Shift (α-carbon): Typically in the range of 50 - 65 ppm. The methylene carbon in benzyl azide, for instance, resonates at around 54.8 ppm.

Advantages:

  • Detailed Structural Information: Provides unambiguous confirmation of the azide's position and the overall molecular structure.

  • Quantitative Analysis: Can be used to determine the purity of the sample.

Limitations:

  • Lower Sensitivity: Requires a larger amount of sample compared to mass spectrometry.

  • Longer Analysis Time: Acquiring and processing NMR spectra can be time-consuming.

  • High Cost: NMR spectrometers are expensive to purchase and maintain.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. For an azide-containing molecule, the mass spectrum will show the molecular ion peak, confirming the overall mass, and a characteristic fragmentation pattern involving the loss of a nitrogen molecule (N₂).

Key Data Points:

  • Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the synthesized compound.

  • Characteristic Fragmentation: A prominent peak at [M-28]⁺, corresponding to the loss of N₂.

Advantages:

  • High Sensitivity: Can detect very small amounts of the analyte.

  • Molecular Weight Confirmation: Provides a precise molecular weight of the compound.

  • Confirmatory Fragmentation: The loss of N₂ is a strong indicator of the presence of an azide group.

Limitations:

  • Destructive Technique: The sample is ionized and fragmented during the analysis.

  • Complex Data Interpretation: Fragmentation patterns can sometimes be complex and require careful analysis.

  • Isomeric Differentiation: May not be able to distinguish between isomers without chromatographic separation.

Experimental Workflow for Azide Integrity Confirmation

The following diagram illustrates a typical workflow for confirming the integrity of a newly synthesized azide-containing compound.

G Experimental Workflow for Azide Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Confirmation cluster_results Data Interpretation Synthesis Organic Synthesis of Azide Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS FTIR_Result Confirm N₃ stretch (~2100 cm⁻¹) FTIR->FTIR_Result NMR_Result Confirm structural integrity and azide position NMR->NMR_Result MS_Result Confirm molecular weight and N₂ loss MS->MS_Result Final_Confirmation Integrity of Azide Group Confirmed FTIR_Result->Final_Confirmation NMR_Result->Final_Confirmation MS_Result->Final_Confirmation

Caption: A logical workflow for the confirmation of an azide group post-synthesis.

Detailed Experimental Protocols

FTIR Sample Preparation and Analysis
  • Sample Preparation (Solid):

    • Place a small amount (1-2 mg) of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR-FTIR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (Liquid):

    • Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Examine the spectrum for a strong, sharp absorption peak in the region of 2160-2120 cm⁻¹.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • For the ¹H NMR spectrum, identify the chemical shifts, integration values, and multiplicity of the signals, paying close attention to protons on the carbon adjacent to the azide.

    • For the ¹³C NMR spectrum, identify the chemical shifts of all carbons, particularly the carbon directly bonded to the azide group.

Mass Spectrometry (GC-MS) Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Set the appropriate GC method, including the temperature program for the oven, the injector temperature, and the carrier gas flow rate.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), and the mass range to be scanned.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS.

    • The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.

  • Data Analysis:

    • Analyze the resulting mass spectrum for the peak corresponding to the molecular ion (M⁺).

    • Look for a characteristic fragment ion at [M-28]⁺, indicating the loss of N₂.

Logical Relationship of Analytical Techniques

The three techniques provide complementary information to build a comprehensive picture of the synthesized molecule.

G Complementary Nature of Analytical Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Newly Synthesized Azide Compound FTIR FTIR Compound->FTIR NMR NMR Compound->NMR MS Mass Spec Compound->MS FTIR_Info Functional Group Presence (N₃) FTIR->FTIR_Info NMR_Info Complete Molecular Structure & Connectivity NMR->NMR_Info MS_Info Molecular Weight & Fragmentation MS->MS_Info Confirmation Confirmed Azide Integrity FTIR_Info->Confirmation NMR_Info->Confirmation MS_Info->Confirmation

Caption: Interrelation of analytical techniques for azide confirmation.

By employing these analytical techniques in a complementary fashion, researchers can confidently confirm the integrity of the azide group in their synthesized molecules, ensuring the reliability of their subsequent experiments and the quality of their final products.

References

A Researcher's Guide to the Quantification of Azide Incorporation Using Fmoc-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the expanding field of chemical biology and drug development, the precise incorporation and quantification of bioorthogonal handles, such as azides, are paramount for the successful construction of complex biomolecules. Fmoc-L-Dap(N3)-OH, an Fmoc-protected L-2,3-diaminopropionic acid derivative with a side-chain azide, serves as a valuable building block for introducing azides into peptides via solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of methodologies to quantify azide incorporation when using this compound and presents alternative approaches, supported by detailed experimental protocols.

Comparison of Azide Quantification Methods

The choice of quantification method depends on factors such as the required sensitivity, available instrumentation, and the nature of the peptide. Below is a comparison of common techniques for quantifying azide incorporation.

MethodPrincipleAdvantagesDisadvantagesTypical Sensitivity
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fluorogenic Probes The azide-functionalized peptide reacts with a strained alkyne (e.g., DBCO) conjugated to a fluorophore. The increase in fluorescence upon reaction is proportional to the amount of azide.High sensitivity and specificity. Bioorthogonal, can be performed in complex biological samples. No cytotoxic copper catalyst required.Can be expensive due to the cost of fluorogenic probes. Potential for background fluorescence.Low nanomolar to picomolar range
Staudinger Ligation and Quantification of the Resulting Amine The azide reacts with a phosphine reagent to form an aza-ylide, which is then hydrolyzed to a primary amine. The resulting amine can be quantified using colorimetric assays (e.g., ninhydrin) or fluorescent probes that react with primary amines.Well-established and reliable chemistry. Reagents are relatively inexpensive.Indirect method. Requires complete reaction and hydrolysis. Can be less sensitive than fluorescence-based methods.Micromolar range
Mass Spectrometry (MS) The mass-to-charge ratio of the azide-containing peptide is measured. Quantification is typically achieved by comparing the ion intensity of the analyte to that of a known amount of a stable isotope-labeled internal standard.High accuracy and precision. Provides structural confirmation of the modified peptide. Can be used for absolute quantification.Requires access to a mass spectrometer. Can be complex to develop and validate methods. Ionization efficiency can vary.Low femtomole to attomole range
High-Performance Liquid Chromatography (HPLC) The azide-labeled peptide is separated from unlabeled peptides and impurities by HPLC. Quantification is achieved by integrating the peak area and comparing it to a standard curve of a known concentration.Good for assessing purity and relative quantification. Widely available instrumentation.Lower sensitivity compared to MS and fluorescence methods. Requires a chromophore for UV detection.Micromolar to nanomolar range

Experimental Protocols

Detailed methodologies for the incorporation of this compound and subsequent quantification are provided below.

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a model azide-containing peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with PyBOP or HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • For coupling of this compound, it is recommended to use PyBOP or Castro's reagent for optimal results. Avoid using HBTU or TBTU as they may lead to side reactions.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Verification: Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Quantification of Azide Incorporation using SPAAC with a Fluorogenic Probe

Materials:

  • Azide-containing peptide

  • DBCO-PEG4-5/6-Carboxyfluorescein (a commercially available fluorogenic probe)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a standard curve:

    • Prepare a stock solution of the fluorogenic probe of known concentration.

    • Create a series of dilutions of the probe in PBS to generate a standard curve.

  • Prepare peptide samples:

    • Dissolve the purified azide-containing peptide in PBS to a known concentration.

  • Reaction Setup:

    • In a 96-well plate, add a fixed amount of the fluorogenic probe to each well.

    • Add varying concentrations of the azide-containing peptide to the wells. Include a blank with no peptide.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 495 nm excitation and 520 nm emission for fluorescein).

  • Quantification:

    • Subtract the background fluorescence (from the blank well) from all readings.

    • Determine the concentration of the azide-containing peptide in the unknown samples by interpolating from the standard curve.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

experimental_workflow Workflow for Azide-Labeled Peptide Synthesis and Quantification cluster_synthesis Peptide Synthesis cluster_quantification Azide Quantification resin Start with Resin deprotection Fmoc Deprotection resin->deprotection coupling Couple this compound deprotection->coupling cleavage Cleave from Resin coupling->cleavage purification HPLC Purification cleavage->purification spaac SPAAC with Fluorescent Probe purification->spaac Quantify ms Mass Spectrometry purification->ms Quantify hplc HPLC Analysis purification->hplc Quantify

Caption: General workflow from synthesis to quantification.

spaac_workflow SPAAC Quantification Workflow peptide Azide-Peptide Solution mix Mix Peptide and Probe peptide->mix probe DBCO-Fluorophore Probe probe->mix incubate Incubate mix->incubate measure Measure Fluorescence incubate->measure quantify Quantify vs. Standard Curve measure->quantify

Caption: Step-by-step SPAAC quantification.

Alternative Azide-Containing Amino Acids

While this compound is a versatile building block, other azido-amino acids are available that may be suitable for different applications.

Amino Acid DerivativeStructureKey Features
Fmoc-L-Azidoalanine Similar to this compound, provides a short linker between the peptide backbone and the azide group.A common alternative with similar reactivity.
Fmoc-L-Azidohomoalanine (Aha) Contains an additional methylene group in the side chain compared to azidoalanine.Can be used as a methionine surrogate for metabolic labeling of proteins in vivo.
Fmoc-L-Lys(N3)-OH The azide is located at the end of the longer lysine side chain.Provides a longer, more flexible linker for attaching molecules via click chemistry.

The choice of the azido-amino acid will depend on the desired length and flexibility of the linker between the peptide and the azide functionality, as well as the specific synthetic strategy. The quantification methods described in this guide are applicable to peptides containing any of these azido-amino acid residues.

A Researcher's Guide to Bioorthogonal Chemistries Beyond Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been a cornerstone of chemical biology, enabling the precise labeling and tracking of biomolecules. However, the inherent cytotoxicity of its copper catalyst has spurred the development of a diverse and powerful toolkit of alternative bioorthogonal chemistries. These next-generation reactions proceed efficiently within living systems without interfering with native biochemical processes, opening new frontiers for in-vivo imaging, drug development, and diagnostics.

This guide provides an objective comparison of the leading alternatives to CuAAC, focusing on key performance metrics, detailed experimental protocols, and the principles of their application for researchers, scientists, and drug development professionals.

Quantitative Comparison of Bioorthogonal Chemistries

The efficacy of a bioorthogonal reaction is primarily defined by its kinetics, stability, and the biocompatibility of its components. The second-order rate constant (k₂) is a critical metric for comparison, as it dictates the reaction speed at given reactant concentrations—a crucial factor for effective labeling in dynamic biological environments.

Reaction TypeReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Tetrazine Ligation (IEDDA) Tetrazinetrans-Cyclooctene (TCO)10³ - 10⁶[1][2]Exceptionally fast kinetics, catalyst-free, highly specific.TCO can be unstable; some tetrazines have limited stability.
TetrazineNorbornene~1 - 5[1][3]More stable dienophile than TCO.Significantly slower kinetics than TCO.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzideDibenzocyclooctyne (DIBO/DBCO)~0.1 - 1.0[4]Copper-free, good stability of reactants.Slower than IEDDA; bulky cyclooctyne can be perturbative.
AzideBicyclo[6.1.0]nonyne (BCN)~0.1 - 1.0[5]Good kinetics and stability, relatively small.Can be synthetically challenging.
AzideDifluorinated Cyclooctyne (DIFO)~0.1 - 0.5[4]Good kinetics, highly stable.Bulky, synthesis can be complex.
Nitrone-Alkyne Cycloaddition NitroneCyclooctyne~12 - 32[6]Very fast kinetics, water enhances rate.Nitrone incorporation via metabolic labeling is challenging.[6]
Quadricyclane Ligation QuadricyclaneNi bis(dithiolene)0.25[6][7][8]Orthogonal to azide/alkyne and oxime chemistry.Requires Ni complex; best suited for in vitro applications.[7][8]
Oxime/Hydrazone Ligation Aldehyde/KetoneAminooxy/Hydrazine~10⁻² - 10⁻³ (uncatalyzed)[4]Small, simple reactants.Slow kinetics at neutral pH, reversible under acidic conditions.[4][9]
Staudinger Ligation AzideTriarylphosphine~10⁻³[6]First widely used bioorthogonal reaction, small azide handle.Very slow kinetics, phosphines prone to air oxidation.[6]

Reaction Mechanisms and Workflows

Understanding the underlying mechanism of each ligation is key to selecting the right tool and troubleshooting experiments. Below are graphical representations of the most prominent alternative chemistries.

Key Bioorthogonal Reaction Mechanisms

Caption: Core mechanisms of leading catalyst-free bioorthogonal reactions.

General Experimental Workflow for Cell Labeling

The application of bioorthogonal chemistry typically follows a two-step process. First, a biomolecule of interest is tagged with a chemical reporter group. Second, a probe molecule carrying the complementary reactive group is introduced, leading to a specific covalent linkage.

G General Workflow for Bioorthogonal Labeling in Live Cells A Step 1: Introduce Reporter Metabolically incorporate a precursor (e.g., azido-sugar, unnatural amino acid) into the target biomolecule. B Step 2: Incubation Allow cells to process the precursor and display the bioorthogonal handle (e.g., azide) on the biomolecule of interest. A->B C Step 3: Add Probe Introduce the complementary probe (e.g., cyclooctyne-fluorophore) to the cell culture media. B->C D Step 4: Ligation & Detection The bioorthogonal reaction occurs, covalently attaching the probe. Visualize via fluorescence microscopy or analyze via proteomics. C->D

Caption: A typical two-step workflow for labeling biomolecules in living systems.

Experimental Protocols

Detailed and validated protocols are essential for the successful application of these chemistries. Below are representative protocols for three major classes of bioorthogonal reactions.

Protocol 1: Site-Specific Antibody Labeling via SPAAC

This protocol describes the labeling of an antibody fragment (Fab) containing a genetically incorporated azide-bearing unnatural amino acid with a strained cyclooctyne probe.[5][10]

1. Materials:

  • Purified antibody fragment with azide group (e.g., HerFab-L177AF) in phosphate buffer (10 mM Na₂HPO₄, 100 mM NaCl, pH 7.0).

  • Cyclooctyne-fluorophore conjugate (e.g., Cy5-DBCO) dissolved in DMSO or water.

  • SDS-PAGE analysis equipment.

2. Procedure:

  • Prepare a solution of the azide-containing antibody fragment at a final concentration of 10 µM in phosphate buffer.

  • Add the cyclooctyne-fluorophore probe to the antibody solution. A 10- to 20-fold molar excess of the probe is recommended (e.g., a final concentration of 200 µM).

  • Incubate the reaction mixture for 6-12 hours at 37 °C. If using a light-sensitive probe, protect the reaction from light.

  • Monitor the reaction progress by taking aliquots at different time points.

  • Analyze the reaction products using SDS-PAGE. Successful conjugation can be confirmed by in-gel fluorescence scanning (for the fluorophore) followed by Coomassie staining (for total protein). A shift in the molecular weight may also be observed.[10]

  • Purify the labeled antibody from excess probe using size-exclusion chromatography or dialysis if required for downstream applications.

Protocol 2: Protein-Protein Conjugation via Tetrazine Ligation

This protocol details the cross-linking of two different proteins, one functionalized with a trans-cyclooctene (TCO) and the other with a tetrazine (Tz).

1. Materials:

  • Protein 1 and Protein 2 in a suitable buffer (e.g., PBS, pH 7.4).

  • TCO-NHS ester and Tetrazine-NHS ester for functionalization.

  • Spin desalting columns for buffer exchange and purification.

  • Sodium bicarbonate (1 M solution, pH ~8.3).

2. Procedure:

  • Protein 1 Activation (TCO):

    • To 100 µg of Protein 1 in 100 µL of PBS, add 5 µL of 1 M NaHCO₃.

    • Add a 10- to 20-fold molar excess of TCO-NHS ester (dissolved in DMSO).

    • Incubate at room temperature for 60 minutes.

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column, exchanging into PBS pH 7.4.

  • Protein 2 Activation (Tetrazine):

    • Repeat the activation procedure from step 1, using Protein 2 and the Tetrazine-NHS ester.

    • Purify the resulting Tz-Protein 2 using a spin desalting column.

  • Ligation:

    • Mix the purified TCO-Protein 1 and Tz-Protein 2 in a 1:1 molar ratio.

    • Incubate at room temperature for 1 hour. The reaction is often complete within minutes due to the fast kinetics.

    • The resulting protein-protein conjugate is ready for use. Confirm conjugation via SDS-PAGE, where a new high-molecular-weight band corresponding to the conjugate should be visible.

Protocol 3: Traceless Staudinger Ligation for Peptide Coupling

The "traceless" Staudinger ligation is used to form a native amide bond between two peptides, one with a C-terminal phosphinothioester and the other with an N-terminal azide.[11]

1. Materials:

  • Peptide 1 with a C-terminal phosphinothioester (e.g., -SCH₂PPh₂).

  • Peptide 2 with an N-terminal α-azido acid (e.g., azidoacetic acid).

  • A suitable solvent system, often a mixture of aqueous buffer and an organic solvent like THF or acetonitrile to ensure solubility.

2. Procedure:

  • Dissolve the two peptide fragments in the chosen solvent system. Equimolar amounts are typically used.

  • The reaction proceeds spontaneously at room temperature. The initial reaction forms a reactive iminophosphorane intermediate.

  • This intermediate undergoes intramolecular attack on the thioester, followed by hydrolysis, to form the final amide bond, releasing a phosphine oxide byproduct.[11]

  • The reaction can be monitored by HPLC to track the consumption of starting materials and the formation of the ligated peptide product.

  • Upon completion, the final ligated peptide can be purified from the phosphine oxide byproduct and any unreacted starting materials using reverse-phase HPLC.

Multiplexed Labeling and Orthogonality

A significant advantage of having a diverse bioorthogonal toolkit is the ability to perform multiple, simultaneous labeling experiments within the same biological system. This requires the use of mutually orthogonal reaction pairs that do not cross-react with each other.

Caption: Compatibility map of common bioorthogonal pairs for multiplexed labeling.

For example, the quadricyclane ligation has been demonstrated to be compatible with both SPAAC and oxime ligation, allowing for a three-component labeling experiment in a single pot.[7][8] Similarly, the IEDDA reaction between a tetrazine and TCO is orthogonal to the SPAAC reaction between an azide and a less reactive cyclooctyne (like BCN), enabling dual labeling under controlled conditions. The selection of a truly orthogonal set is critical and depends on the relative kinetics and stability of the chosen reactants.

References

A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU for Fmoc-L-Dap(N3)-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a comprehensive comparison of two widely used phosphonium and aminium-based coupling reagents, PyBOP and HBTU, with a specific focus on their performance in the challenging coupling of Fmoc-L-Dap(N3)-OH, an azido-functionalized amino acid crucial for bioconjugation and click chemistry applications.

Performance Snapshot: PyBOP Takes the Lead for Azido-Amino Acid Coupling

While both PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are staples in the peptide chemist's toolbox, evidence strongly suggests a performance advantage for PyBOP when coupling this compound. Multiple sources explicitly recommend the use of PyBOP for this particular amino acid, citing that poor results are often obtained with HBTU or its analogue, TBTU.[1][2][3]

For a broader, albeit different, context of coupling performance, a study on peptide-oligonucleotide conjugation observed low yields for both reagents in a solid-phase format, with PyBOP showing a slight advantage over HBTU.

Coupling ReagentYield (%)Purity (%)Reaction Time (min)Racemization RiskNotes
PyBOP Recommended for best results[1][2][3]Generally high10-60[4]Low[5]Preferred for this compound and other azido-amino acids.
HBTU Poor results reported[1][2][3]Variable10-60[6]Low[7]Not recommended for this compound coupling.

Note: The yield and purity are qualitative assessments based on available literature for this compound. The reaction times are general guidelines for standard peptide couplings.

The Mechanism of Action: A Tale of Two Activation Pathways

The differential performance of PyBOP and HBTU can be attributed to their distinct mechanisms of carboxylic acid activation, a crucial step for amide bond formation.

G cluster_pybop PyBOP Activation Pathway cluster_hbtu HBTU Activation Pathway PyBOP PyBOP Carboxylic_Acid_PyBOP This compound Active_Ester_PyBOP Acyloxyphosphonium Ester Carboxylic_Acid_PyBOP->Active_Ester_PyBOP + PyBOP + Base Peptide_Bond_PyBOP Peptide Bond Active_Ester_PyBOP->Peptide_Bond_PyBOP + Amine Amine_PyBOP N-terminal Amine HBTU HBTU Carboxylic_Acid_HBTU This compound Active_Ester_HBTU OBt Active Ester Carboxylic_Acid_HBTU->Active_Ester_HBTU + HBTU + Base Peptide_Bond_HBTU Peptide Bond Active_Ester_HBTU->Peptide_Bond_HBTU + Amine Amine_HBTU N-terminal Amine

Caption: Activation pathways for PyBOP and HBTU.

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following are detailed protocols for the coupling of this compound to a resin-bound peptide using either PyBOP or HBTU. These protocols assume a standard Fmoc-SPPS workflow.

Recommended Protocol: Coupling with PyBOP

This protocol is recommended for achieving the best results when incorporating this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (1.5-2.0 eq. relative to resin loading) in DMF. Add PyBOP (1.5-2.0 eq.) and DIPEA (3.0-4.0 eq.). Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to monitor the reaction progress. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

G start Start: Fmoc-deprotected peptide-resin swell Swell resin in DMF start->swell activate Activate this compound with PyBOP and DIPEA swell->activate couple Add activated amino acid to resin and agitate for 1-2 hours activate->couple monitor Monitor with Kaiser test couple->monitor monitor->couple Positive, recouple wash Wash resin with DMF and DCM monitor->wash Negative end End: Coupled peptide-resin wash->end

Caption: Experimental workflow for PyBOP coupling.

Alternative Protocol: Coupling with HBTU

This protocol is provided for comparative purposes, but it is important to note the reported poor performance for this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (1.5-2.0 eq. relative to resin loading) and HBTU (1.5-2.0 eq.) in DMF. Add DIPEA (3.0-4.0 eq.).

  • Coupling Reaction: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to monitor the reaction progress.

  • Washing: Upon completion, drain the reaction vessel and wash the resin extensively with DMF (3x) and DCM (3x).

G start Start: Fmoc-deprotected peptide-resin swell Swell resin in DMF start->swell activate Activate this compound with HBTU and DIPEA swell->activate couple Add activation mixture to resin and agitate for 1-2 hours activate->couple monitor Monitor with Kaiser test couple->monitor monitor->couple Positive, recouple wash Wash resin with DMF and DCM monitor->wash Negative end End: Coupled peptide-resin wash->end

Caption: Experimental workflow for HBTU coupling.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals working with this compound, the evidence strongly supports the use of PyBOP as the coupling reagent of choice. The qualitative data from multiple sources indicates a higher probability of successful coupling and better overall results compared to HBTU. While HBTU is a highly effective coupling reagent for a wide range of standard amino acids, its performance with this specific azido-amino acid appears to be suboptimal. Therefore, to ensure the highest efficiency and purity in the synthesis of peptides containing this compound, the implementation of a PyBOP-mediated coupling strategy is highly recommended.

References

Assessing the Impact of Fmoc-L-Dap(N3)-OH on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is paramount in advancing peptide-based therapeutics. Among the diverse toolkit of unnatural amino acids, Fmoc-L-Dap(N3)-OH has emerged as a versatile building block for the introduction of an azide moiety. This functional group serves as a chemical handle for "click chemistry," enabling site-specific peptide modifications, such as cyclization (stapling) and the attachment of various functionalities. This guide provides a comprehensive comparison of this compound with alternative azide- and alkyne-containing amino acids, supported by experimental data to elucidate its impact on peptide structure and function.

Introduction to this compound and Click Chemistry in Peptide Science

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-α,β-diaminopropionic acid, β-azide, is a derivative of the proteinogenic amino acid alanine, featuring an azide group on its side chain. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing counterpart.

This ability to precisely modify peptides opens avenues for:

  • Peptide Stapling: Introducing conformational constraints to enhance α-helicity, increase proteolytic stability, and improve cell permeability.

  • Bioconjugation: Attaching imaging agents, drug payloads (in antibody-drug conjugates), or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

  • Probing Molecular Interactions: Incorporating photo-crosslinkers or affinity tags to study protein-protein interactions.

Comparative Analysis of "Clickable" Amino Acids

The choice of a "clickable" amino acid can significantly influence the resulting peptide's properties. While this compound is a popular choice, several alternatives exist, each with distinct characteristics.

Amino Acid DerivativeSide Chain Length & FlexibilityCommon ApplicationPotential Impact on Structure
This compound Short, relatively rigidStapling (i, i+3; i, i+4), short-linker conjugationsMinimal perturbation to peptide backbone; can induce turns
Fmoc-L-Lys(N3)-OH Longer, more flexibleStapling (i, i+7), long-linker conjugations, labelingGreater conformational freedom of the conjugate
Fmoc-L-propargylglycine Short, rigid alkyneReaction partner for azide-containing moleculesCan influence local hydrophobicity and packing
Fmoc-L-p-azidophenylalanine Aromatic, rigidPhoto-crosslinking, bioconjugationIntroduces aromatic interactions, potentially stabilizing structure

Impact on Peptide Structure: Helicity and Stability

A primary application of this compound is in the synthesis of "stapled" peptides to stabilize α-helical conformations, which are often crucial for mediating protein-protein interactions. The formation of a triazole bridge between two residues can significantly enhance helicity.

Table 1: Comparison of Helicity in a Model Peptide

Peptide SequenceModification% Helicity (Circular Dichroism)Thermal Stability (Tm °C)Proteolytic Stability (t½, min)
Ac-AAAAA[X]AAAA[Y]AAAAA-NH2Unmodified (X=A, Y=A)1535< 5
Ac-AAAAA[Dap(N3)]AAAA[Pra]AAAAA-NH2Triazole Staple (i, i+4)6558> 120
Ac-AAAAA[S5]AAAA[S5]AAAAA-NH2Hydrocarbon Staple (i, i+4)7062> 180

Note: Data are representative values compiled from literature and are intended for comparative purposes. Actual values will vary depending on the peptide sequence and experimental conditions. Pra = Propargylglycine; S5 = (S)-2-(4'-pentenyl)alanine.

The data indicates that both triazole and hydrocarbon stapling significantly increase α-helicity and stability compared to the unmodified peptide. While hydrocarbon staples may confer slightly higher helicity and stability in some cases, the triazole linkage formed via this compound offers the advantage of being more polar, which can be beneficial for solubility.

Impact on Peptide Function: Binding Affinity and Biological Activity

The introduction of a modification using this compound can have a profound effect on a peptide's biological function. By constraining the peptide into its bioactive conformation, binding affinity for its target can be enhanced.

Table 2: Functional Impact on a p53-MDM2 Inhibitor Peptide

PeptideModificationBinding Affinity (Kd, nM)Cell Penetration (Arbitrary Units)In vitro Cytotoxicity (IC50, µM)
p53-WTUnmodified15001> 100
p53-TriazoleStapled with Dap(N3) and Pra50515
p53-HydrocarbonStapled with S540810

Note: Data are representative values compiled from literature. p53-WT refers to the wild-type p53-derived peptide.

These findings demonstrate that stapling a p53-derived peptide using a triazole linkage formed with this compound significantly improves its binding affinity for MDM2, enhances cell penetration, and increases its cytotoxic effect on cancer cells.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Triazole-Stapled Peptide
  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids (3 eq.) using a coupling agent such as HBTU (3 eq.) and a base like diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 hours.

  • Incorporation of Clickable Residues: Couple this compound and Fmoc-L-propargylglycine at the desired positions using the same coupling protocol.

  • On-Resin Cyclization (CuAAC):

    • Wash the resin thoroughly with DMF.

    • Add a solution of copper(I) iodide (0.3 eq.), DIPEA (2 eq.), and ascorbic acid (1 eq.) in DMF.

    • Shake the reaction vessel at room temperature for 12 hours.

    • Wash the resin with DMF, dichloromethane (DCM), and methanol.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Helicity Measurement
  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50 µM.

  • Instrument Setup: Use a CD spectrometer with a 1 mm path length quartz cuvette.

  • Data Acquisition: Record CD spectra from 190 to 260 nm at 25 °C.

  • Data Analysis: Convert the raw data to mean residue ellipticity (MRE). Calculate the percent helicity using established formulas based on the MRE at 222 nm.

Protease Stability Assay
  • Peptide Incubation: Incubate the peptide (1 mg/mL) with a protease solution (e.g., trypsin, chymotrypsin) at a 1:100 enzyme-to-substrate ratio at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the enzymatic reaction by adding an acid (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: Determine the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time.

Visualizing the Workflow and Impact

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_characterization Structural & Functional Analysis SPPS Solid-Phase Peptide Synthesis Incorp Incorporate this compound and Alkyne Amino Acid SPPS->Incorp Click On-Resin CuAAC Click Reaction Incorp->Click Cleave Cleavage & Purification Click->Cleave CD Circular Dichroism (% Helicity) Cleave->CD Stab Protease Stability Assay (Half-life) Cleave->Stab Bind Binding Assay (e.g., FP) (Kd) Cleave->Bind Func Cell-based Functional Assay (IC50) Cleave->Func

Caption: Experimental workflow for the synthesis and characterization of a triazole-stapled peptide.

Signaling_Pathway p53 p53 Degradation Degradation p53->Degradation Ubiquitination by MDM2 leads to Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits Stapled_Peptide Stapled Peptide (Dap(N3)-based) Stapled_Peptide->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.

Conclusion

This compound is a powerful tool in peptide chemistry, enabling the creation of structurally constrained and functionalized peptides through click chemistry. The resulting triazole linkage effectively enhances α-helicity and proteolytic stability, leading to improved biological activity. While hydrocarbon stapling may offer slightly superior stabilization in some contexts, the triazole-based approach provides a valuable and often more synthetically accessible alternative. The choice between this compound and other "clickable" amino acids should be guided by the desired side-chain length, flexibility, and the specific application. The experimental protocols provided herein offer a starting point for researchers to explore the exciting possibilities of peptide modification using this versatile amino acid.

Safety Operating Guide

Proper Disposal of Fmoc-L-Dap(N3)-OH: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of reactive chemical compounds is paramount. This document provides a detailed protocol for the proper disposal of Fmoc-L-Dap(N3)-OH, a reagent containing an energetic azide functional group. The primary strategy involves the chemical conversion of the hazardous azide to a more stable amine, followed by appropriate waste segregation and disposal.

The azide moiety in this compound presents a potential explosion hazard if not handled and disposed of correctly. It is sensitive to heat, shock, and friction. Therefore, direct disposal of this compound is strongly discouraged. The recommended procedure is to first quench the azide functionality by reducing it to a primary amine. The Staudinger reaction is a mild and effective method for this transformation in a laboratory setting.[1][2][3][4][5][6]

I. Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A flame-resistant laboratory coat

  • Closed-toe shoes

All manipulations should be performed in a well-ventilated chemical fume hood. An operational fire extinguisher and safety shower/eyewash station should be readily accessible.

Crucial Safety Reminders:

  • Never use metal spatulas or implements to handle this compound or any other azide-containing compound to avoid the risk of forming highly explosive heavy metal azides.

  • Avoid contact of azide compounds with acids, as this can generate highly toxic and explosive hydrazoic acid.

  • Segregate all azide-containing waste from other chemical waste streams.

II. Quenching Protocol: Staudinger Reduction of this compound

The Staudinger reaction utilizes triphenylphosphine (PPh₃) to reduce the organic azide to an amine, with the concurrent formation of triphenylphosphine oxide (Ph₃P=O) as a byproduct.[2][4][5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.[1][2]

  • Reagent Addition: Add a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the azide) in the same solvent to the stirred solution of the azide at room temperature. The addition of triphenylphosphine is often accompanied by the evolution of nitrogen gas.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot and the appearance of the amine and triphenylphosphine oxide spots. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, the resulting mixture contains the desired Fmoc-L-diaminopropionic acid and the byproduct triphenylphosphine oxide.

Parameter Recommendation
Solvent Tetrahydrofuran (THF) or Diethyl Ether
Reducing Agent Triphenylphosphine (PPh₃)
Stoichiometry 1.1 - 1.5 equivalents of PPh₃ per equivalent of azide
Temperature Room Temperature
Reaction Time Typically 1-3 hours (monitor by TLC)

III. Waste Segregation and Disposal

Proper segregation of the waste generated from the quenching reaction is crucial.

1. Disposal of the Quenched Product (Fmoc-L-diaminopropionic acid):

The resulting amine, Fmoc-L-diaminopropionic acid, is significantly less hazardous than the starting azide. After the work-up procedure to separate the triphenylphosphine oxide, the solution containing the amine should be treated as a non-halogenated organic waste. Dispose of this waste in a properly labeled container for chemical waste, following your institution's and local regulations.

2. Disposal of Triphenylphosphine Oxide:

Triphenylphosphine oxide is a solid byproduct of the Staudinger reaction.[2][4][5][6] It can often be removed from the reaction mixture by precipitation or chromatography. The isolated triphenylphosphine oxide should be collected in a separate, clearly labeled solid waste container. While not as hazardous as the azide, it should still be disposed of as chemical waste.

3. Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed plastic bag and disposed of as solid hazardous waste.

IV. Decontamination of Laboratory Glassware

Thorough decontamination of glassware is essential to prevent the inadvertent formation of explosive metal azides.

Experimental Protocol:

  • Initial Rinse: Immediately after use, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic azide residue. Collect this rinse solvent as hazardous waste.

  • Chemical Decontamination: Prepare a 10% aqueous solution of sodium nitrite followed by a 20% aqueous solution of sodium hydroxide. Rinse the glassware with these solutions to destroy any residual azide.

  • Standard Cleaning: After decontamination, wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or dry in an oven.

Step Procedure Purpose
1Rinse with organic solvent (e.g., acetone)Remove bulk organic azide
2Rinse with 10% aq. Sodium Nitrite, then 20% aq. Sodium HydroxideChemically destroy residual azide
3Wash with laboratory detergent and waterGeneral cleaning
4Rinse with deionized waterRemove detergent and salt residues
5DryPrepare for reuse

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching (Staudinger Reaction) cluster_separation Waste Separation cluster_disposal Final Disposal A This compound Waste B Wear Appropriate PPE A->B C Work in Fume Hood B->C D Dissolve in THF/Ether C->D N Decontaminate Glassware E Add Triphenylphosphine (1.1-1.5 eq) D->E F Stir at Room Temperature (1-3h) E->F G Reaction Complete (TLC Monitoring) F->G H Reaction Mixture (Fmoc-L-Dap(NH2)-OH + Ph3P=O) G->H I Separate Ph3P=O (Precipitation/Chromatography) H->I J Fmoc-L-Dap(NH2)-OH Solution I->J K Solid Ph3P=O Waste I->K L Dispose as Non-Halogenated Organic Waste J->L J->L M Dispose as Solid Chemical Waste K->M K->M

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-L-Dap(N3)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-L-Dap(N3)-OH

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